Product packaging for Gramine, N-oxide(Cat. No.:CAS No. 17206-03-0)

Gramine, N-oxide

Cat. No.: B101247
CAS No.: 17206-03-0
M. Wt: 190.24 g/mol
InChI Key: GHUNMFJGWZLOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gramine, N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B101247 Gramine, N-oxide CAS No. 17206-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNMFJGWZLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938086
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-03-0
Record name GRAMINE, N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine N-oxide, the N-oxidized derivative of the indole alkaloid gramine, is a compound of increasing interest in medicinal chemistry and drug development. While gramine itself has been the subject of numerous studies for its diverse biological activities, the physicochemical properties of its N-oxide derivative are less well-documented. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of Gramine N-oxide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough review of available literature and databases provides the following physicochemical data for Gramine N-oxide. It is important to note that while some experimental data for the parent compound, gramine, is available for comparison, many of the properties of Gramine N-oxide are currently based on computational models.

Table 1: Physicochemical Properties of Gramine N-oxide and Gramine

PropertyGramine N-oxideGramine
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂
Molecular Weight 190.24 g/mol [1]174.24 g/mol
Melting Point Data not available132-134 °C or 138-139 °C[2][3][4]
Boiling Point Data not availableData not available
Calculated LogP (XLogP3) 1.2[1]1.8
Solubility Data not availablePractically insoluble in water; Soluble in ethanol, diethyl ether, and chloroform.[4]
pKa Data not availableData not available
Appearance Data not availableColorless needles[4]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of Gramine N-oxide. Below are methodologies adapted from standard laboratory practices for the synthesis, purification, and characterization of N-oxides.

Synthesis and Purification of Gramine N-oxide

Principle: The synthesis of Gramine N-oxide involves the oxidation of the tertiary amine group of gramine. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide adducts.[5] The choice of oxidant and reaction conditions can influence the yield and purity of the product.

Experimental Protocol:

  • Materials: Gramine, hydrogen peroxide (30% solution), methanol, acetone, sodium thiosulfate, anhydrous magnesium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve gramine in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess of hydrogen peroxide (30% solution) dropwise to the stirred solution.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as chloroform or ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Gramine N-oxide.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in chloroform as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., acetone/hexane) can be employed to obtain pure Gramine N-oxide.

Characterization of Gramine N-oxide

Principle: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized Gramine N-oxide.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The N-oxidation of the dimethylamino group is expected to cause a downfield shift of the signals corresponding to the methyl protons and the methylene protons adjacent to the nitrogen atom compared to the parent gramine molecule.[6][7]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). A characteristic strong absorption band for the N-O stretching vibration is typically observed in the range of 950-970 cm⁻¹ for tertiary amine N-oxides.[6]

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a suitable ionization technique (e.g., ESI, CI). The molecular ion peak should correspond to the calculated molecular weight of Gramine N-oxide.

Determination of Physicochemical Properties
  • Melting Point:

    • The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of a pure compound.[8]

  • Solubility:

    • The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding increasing amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached.

  • pKa Determination:

    • The pKa of the conjugate acid of Gramine N-oxide can be determined by potentiometric titration or UV-Vis spectrophotometry.[9][10][11]

      • Potentiometric Titration: Dissolve a known amount of Gramine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrate with a standardized solution of a strong acid (e.g., HCl). The pKa can be determined from the midpoint of the titration curve.

      • UV-Vis Spectrophotometry: Measure the UV-Vis absorbance of Gramine N-oxide solutions at various pH values. The pKa can be calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms have different molar absorptivities.

Potential Biological Signaling and Experimental Workflow

While direct evidence for signaling pathways specifically modulated by Gramine N-oxide is limited, studies on the parent compound, gramine, have shown that it can induce the production of reactive oxygen species (ROS) and nitric oxide (NO).[12] This suggests a potential for Gramine N-oxide to be involved in similar pathways, either directly or through its in vivo reduction back to gramine. The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxic effects of Gramine N-oxide on cancer cells, a common area of study for novel bioactive compounds.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation cell_culture HCT-116 Cell Culture treatment Treatment with Gramine N-oxide (Various Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay ros_detection ROS Detection (DCFH-DA Assay) treatment->ros_detection no_measurement Nitric Oxide Measurement (Griess Assay) treatment->no_measurement data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis ros_detection->data_analysis no_measurement->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow to assess the cytotoxicity of Gramine N-oxide.

Conclusion

Gramine N-oxide presents an intriguing scaffold for further investigation in drug discovery. This guide consolidates the currently available physicochemical data and provides a framework of experimental protocols for its comprehensive characterization. The elucidation of its complete physicochemical profile and the exploration of its biological activities, particularly in comparison to its parent compound, gramine, will be crucial in unlocking its full therapeutic potential. Further research is warranted to obtain experimental data for properties that are currently only available through computational models and to explore its specific interactions with biological systems.

References

Synthesis of Gramine N-oxide from Gramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of Gramine N-oxide from its precursor, Gramine. While Gramine N-oxide is utilized as a reagent in various synthetic pathways, a specific, detailed experimental protocol for its direct synthesis from Gramine is not extensively documented in publicly available literature. Therefore, this document outlines a robust, inferred experimental protocol based on established chemical principles for the N-oxidation of tertiary amines. The presented methodologies, data, and workflows are designed to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Gramine, an indole alkaloid, serves as a versatile starting material in the synthesis of various biologically active compounds. Its oxidation to Gramine N-oxide introduces a valuable functional group that can be further manipulated in synthetic schemes. The N-oxide moiety can alter the electronic properties and steric profile of the molecule, offering new avenues for derivatization and the development of novel chemical entities. This guide focuses on the chemical transformation of Gramine to Gramine N-oxide, providing a putative experimental protocol, data summary, and visual representations of the process.

Proposed Synthesis of Gramine N-oxide

The conversion of Gramine to Gramine N-oxide is an oxidation reaction targeting the tertiary amine. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its ability to selectively oxidize amines to their corresponding N-oxides under mild conditions.[1]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of Gramine N-oxide from Gramine using m-CPBA as the oxidizing agent.

Materials:

  • Gramine (C11H14N2, MW: 174.24 g/mol )[2]

  • meta-Chloroperoxybenzoic acid (m-CPBA, C7H5ClO3, MW: 172.57 g/mol )

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Gramine (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Methanol, 9:1). The disappearance of the Gramine spot and the appearance of a more polar spot (Gramine N-oxide) will indicate the reaction's completion. The expected reaction time is 2-4 hours.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in methanol as the eluent.

  • Characterization: The final product, Gramine N-oxide (C11H14N2O, MW: 190.24 g/mol )[3], should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of Gramine N-oxide.

ParameterValueReference/Note
Reactants
Gramine1.0 eqStarting Material
meta-Chloroperoxybenzoic acid1.1 eqOxidizing Agent
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 2-4 hours (Monitored by TLC)
Product
Gramine N-oxideC11H14N2O[3]
Molecular Weight190.24 g/mol [3]
Theoretical Yield Based on 1:1 stoichiometry
Purification Method Flash Column Chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of Gramine N-oxide.

experimental_workflow start Start dissolve Dissolve Gramine in DCM start->dissolve add_mcpba Add m-CPBA dissolve->add_mcpba monitor Monitor by TLC add_mcpba->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of Gramine N-oxide.

Signaling Pathway (Chemical Transformation)

This diagram illustrates the chemical transformation of Gramine to Gramine N-oxide.

chemical_transformation cluster_reactants Reactants cluster_products Products gramine Gramine gramine_n_oxide Gramine N-oxide gramine->gramine_n_oxide Oxidation mcpba m-CPBA mcba m-Chlorobenzoic Acid mcpba->mcba Reduction

Caption: Chemical transformation of Gramine to Gramine N-oxide.

References

The Alkaloid Gramine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

October 31, 2025

Executive Summary

Gramine is a naturally occurring indole alkaloid found in a variety of plant species, where it plays a significant role in chemical defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of gramine, with a particular focus on its natural occurrence, biosynthesis, and methods for its analysis. Quantitative data on gramine concentrations in various plant tissues are presented, along with detailed experimental protocols for its extraction and quantification. This document also clarifies the status of gramine N-oxide, a related compound, as a synthetic derivative not known to occur naturally in plants. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development.

Introduction

Gramine (N,N-dimethyl-3-aminomethylindole) is an indole alkaloid that has been identified in several plant families, most notably in the grasses (Poaceae).[1] Its presence in economically important crops such as barley has prompted extensive research into its biosynthesis, physiological roles, and potential applications. Gramine is recognized for its toxicity to a range of organisms, which underpins its function as a defensive chemical in plants.[1] This guide synthesizes the current knowledge on gramine, providing a technical resource for its study and potential exploitation.

Natural Occurrence of Gramine

Gramine has been isolated from a diverse range of plant species. Its distribution is not uniform across the plant kingdom, with significant concentrations found in specific families and genera.

Plant Species Containing Gramine

Gramine has been identified in various plant species, including but not limited to:

  • Grasses (Poaceae): This family is the most well-documented source of gramine.

    • Hordeum vulgare (Barley): Many cultivars of barley accumulate gramine, particularly in the leaves.[2][3]

    • Arundo donax (Giant Reed): This was one of the first plants from which gramine was isolated.[3]

    • Phalaris species (Canary grasses): Several species within this genus are known to contain gramine.[1]

  • Maple (Aceraceae):

    • Acer saccharinum (Silver Maple): Gramine has been detected in the leaves of this tree.[1]

  • Legumes (Fabaceae):

    • Lupinus hartwegii (Hartweg's Lupine): Gramine has been extracted from the seeds of this plant.[3]

Quantitative Data on Gramine Content

The concentration of gramine in plants can vary significantly depending on the species, cultivar, age of the plant, and environmental conditions. High-temperature stress, for instance, has been shown to induce massive accumulation of gramine in the leaves of certain barley cultivars.[2]

Plant SpeciesCultivar/VarietyPlant PartGramine ConcentrationConditionsReference
Hordeum vulgareArimarFirst leaf~6 mg/g dry weightOptimal temperature (21°C/16°C)[2]
Hordeum vulgareArimar & CI 12020Whole shoot3-8 mg/g dry weightHigh temperature (≥30°C/25°C)[2]
Hordeum vulgare34 cultivarsNot specified0 to 48 mmol/kgNot specified[3]
Acer saccharinumNot applicableDried leaves1.1 g from 3.75 kgNot specified[3]
Lupinus hartwegiiNot applicableSeeds (6 weeks old)85 mg from 640 gGrown in vermiculite[3]
Arundo donax L.Not applicableNot specified1% extraction rateUltrasonic extraction[3]

Biosynthesis of Gramine

The biosynthetic pathway of gramine has been a subject of intense research, with the complete pathway in barley now elucidated.[4][5] Gramine is derived from the amino acid tryptophan.[6]

The Gramine Biosynthetic Pathway

The biosynthesis of gramine from tryptophan involves a series of enzymatic steps. A key and unusual step is the shortening of the tryptophan side chain. The pathway can be summarized as follows:

  • Conversion of Tryptophan to 3-aminomethylindole (AMI): This step is catalyzed by a cytochrome P450 monooxygenase named AMI synthase (AMIS).[6][7][8] This reaction involves a cryptic oxidative rearrangement.[6][7][8]

  • N-methylation of AMI to N-methyl-3-aminomethylindole (MAMI): This is the first methylation step.

  • N-methylation of MAMI to Gramine: The second methylation step completes the synthesis of gramine.

The two sequential N-methylation steps are catalyzed by N-methyltransferase (NMT) enzymes.[8]

Visualization of the Gramine Biosynthetic Pathway

Gramine_Biosynthesis Tryptophan Tryptophan AMI 3-aminomethylindole (AMI) Tryptophan->AMI AMIS (CYP76M57) MAMI N-methyl-3-aminomethylindole (MAMI) AMI->MAMI NMT Gramine Gramine MAMI->Gramine NMT

Caption: Biosynthetic pathway of gramine from tryptophan.

Experimental Protocols

The analysis of gramine in plant tissues requires robust and sensitive analytical methods. Below are outlines of key experimental protocols.

Extraction of Gramine from Plant Material

A general procedure for the extraction of gramine and its precursors from plant tissues is as follows:

  • Sample Preparation: Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle.[9]

  • Solvent Extraction: The powdered tissue is extracted with a suitable solvent. Methanol is commonly used.[9] An extraction ratio of 10 volumes of solvent to the fresh weight of the tissue (v/w) is typical.[9]

  • Sonication/Agitation: To enhance extraction efficiency, the sample can be subjected to ultrasonication. For example, an ultrasonic power of 600 W for 50 minutes at 50°C has been used for extraction from Arundo donax.[10]

  • Centrifugation and Filtration: The extract is clarified by centrifugation to pellet solid debris. The supernatant is then filtered, typically through a 0.22 µm filter, to remove any remaining particulate matter before analysis.

Quantification of Gramine by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of gramine.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is commonly employed. For instance, an HSS T3 column has been successfully used.[8]

  • Mobile Phase: A gradient of slightly acidified water and acetonitrile is a typical mobile phase.[8]

  • Detection: Gramine can be detected by its UV absorbance. For higher sensitivity and selectivity, fluorescence detection can be used.

  • Quantification: Quantification is achieved by creating a calibration curve using authentic gramine standards of known concentrations. Calibration plots for gramine have shown linearity over a range of 0.09–100 pmol/µL.[8]

The Status of Gramine N-oxide

A thorough review of the scientific literature indicates that gramine N-oxide is not a known naturally occurring compound in plants . While gramine is a well-established natural product, gramine N-oxide is described in the chemical literature as a synthetic derivative of gramine.[3] It is used as a reactant in the chemical synthesis of other gramine derivatives.[3] Therefore, any research into gramine N-oxide should be approached from the perspective of synthetic chemistry rather than natural product chemistry.

Conclusion

Gramine is a significant indole alkaloid with a well-defined role in plant defense and a now fully elucidated biosynthetic pathway. Its presence in various plant species, particularly in staple crops like barley, makes it a subject of ongoing interest for crop improvement and natural product research. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further investigation. It is crucial for researchers to note the distinction between the naturally occurring gramine and its synthetic derivative, gramine N-oxide, to ensure the accurate direction of future studies. This guide provides a foundational resource for professionals engaged in the study of this important plant metabolite.

References

Gramine N-oxide: An In-depth Technical Guide on its Potential as a Metabolite of Gramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plant species, has garnered significant interest for its diverse biological activities. As with many xenobiotics, understanding its metabolic fate within biological systems is crucial for evaluating its safety profile and therapeutic potential. This technical guide explores the evidence supporting gramine N-oxide as a potential metabolite of gramine, providing a comprehensive overview of the metabolic pathways, experimental protocols for its identification and quantification, and the signaling pathways influenced by the parent compound. While direct quantitative data on the conversion of gramine to gramine N-oxide is limited in publicly available literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in this field.

Metabolic Pathway of Gramine

The metabolism of gramine, a tertiary amine, is anticipated to proceed through phase I oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. A key potential metabolic transformation is the N-oxidation of the dimethylamino group to form gramine N-oxide.

One study investigating the metabolic activation of gramine in rat liver microsomes identified an oxidative metabolite, designated as M1. While the definitive structure of M1 was not explicitly stated as gramine N-oxide, the involvement of CYP3A in its formation strongly suggests that N-oxidation is a plausible metabolic route.[1] N-oxidation is a common metabolic pathway for compounds containing tertiary amine moieties.[2][3]

Key Enzymes in Gramine Metabolism
  • Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly the CYP3A subfamily, is implicated in the oxidative metabolism of a wide array of xenobiotics.[4] Research suggests that CYP3A is the primary enzyme responsible for the metabolic activation of gramine.[1]

  • Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes known to catalyze the N-oxidation of various nucleophilic nitrogen-containing compounds.[5][6] While direct evidence for FMO-mediated metabolism of gramine is not yet established, their known substrate specificity makes them a candidate for further investigation.[7][8]

Quantitative Data

As of the latest literature review, specific quantitative data detailing the in vitro or in vivo conversion rates, kinetic parameters (e.g., Km, Vmax), or percentage of gramine metabolized to gramine N-oxide are not available. The following table summarizes the types of quantitative data that would be essential for a comprehensive understanding of this metabolic pathway and should be the focus of future research.

ParameterDescriptionSpecies/SystemReference
Formation Rate of Gramine N-oxide The rate at which gramine N-oxide is produced from gramine.Rat Liver MicrosomesData Not Available
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Recombinant Human CYP3A4Data Not Available
Vmax (Maximum Reaction Velocity) The maximum rate of the enzymatic reaction.Recombinant Human CYP3A4Data Not Available
Intrinsic Clearance (CLint) Vmax / Km; a measure of the enzyme's catalytic efficiency.Human Liver MicrosomesData Not Available
Plasma Concentration of Gramine N-oxide The concentration of the metabolite in plasma after gramine administration.In vivo (Rat)Data Not Available
Urinary Excretion of Gramine N-oxide The percentage of the administered gramine dose excreted as gramine N-oxide in urine.In vivo (Rat)Data Not Available

Experimental Protocols

Synthesis of Gramine N-oxide Standard

A prerequisite for quantitative metabolic studies is the availability of a pure analytical standard. Gramine N-oxide can be synthesized from gramine. A review of chemical literature indicates that gramine N-oxide has been used as a starting material for the synthesis of other gramine derivatives, implying its successful synthesis and characterization.[9][10] A general procedure for the N-oxidation of tertiary amines involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[11][12]

General Synthetic Protocol:

  • Dissolve gramine in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Add an oxidizing agent (e.g., mCPBA or H2O2) dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any excess oxidizing agent.

  • Purify the resulting gramine N-oxide using column chromatography or recrystallization.

  • Confirm the structure and purity of the synthesized gramine N-oxide using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Metabolism of Gramine in Rat Liver Microsomes

This protocol outlines a typical experiment to investigate the formation of gramine N-oxide from gramine using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • Gramine

  • Gramine N-oxide standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add gramine (dissolved in a minimal amount of a suitable solvent like DMSO, with the final solvent concentration typically ≤1%) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of gramine and gramine N-oxide using a validated LC-MS/MS method.

LC-MS/MS Method for Quantification of Gramine and Gramine N-oxide

A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of the parent drug and its metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[13]

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for gramine and gramine N-oxide need to be determined by infusing the pure standards into the mass spectrometer. For N-oxides, a characteristic neutral loss of oxygen ([M+H-16]+) can sometimes be observed.

Signaling Pathways and Experimental Workflows

Gramine has been reported to influence several cellular signaling pathways, which is critical for understanding its pharmacological and toxicological effects.

Signaling Pathways Influenced by Gramine
  • NF-κB Signaling Pathway: Gramine has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in microglia.[1][9] This inhibition leads to a reduction in the production of pro-inflammatory mediators.[9]

  • EGFR/PI3K/Akt/mTOR/IKK Pathway: This pathway, which is upstream of NF-κB, is also reported to be modulated by gramine.[9]

  • JAK/STAT3 Signaling Pathway: Gramine has been shown to intervene in the JAK/STAT3 signaling pathway, which is also involved in inflammatory responses.[9]

  • Serotonin Receptors: Gramine acts as an antagonist at 5-HT2A receptors, which can lead to vasodilation.[9]

Diagrams

Metabolic_Pathway cluster_phase1 Phase I Metabolism Gramine Gramine CYP450 CYP450 (e.g., CYP3A) Gramine->CYP450 N-oxidation FMO FMO Gramine->FMO N-oxidation (potential) Gramine_N_Oxide Gramine N-oxide Phase_II_Conjugates Phase II Conjugates Gramine_N_Oxide->Phase_II_Conjugates Glucuronidation, Sulfation, etc. CYP450->Gramine_N_Oxide FMO->Gramine_N_Oxide

Caption: Proposed metabolic pathway of gramine to gramine N-oxide.

Experimental_Workflow cluster_synthesis Standard Preparation cluster_invitro In Vitro Metabolism Start Gramine Oxidation Oxidation (e.g., mCPBA) Start->Oxidation Purification Purification Oxidation->Purification Standard Gramine N-oxide Standard Purification->Standard Analysis LC-MS/MS Analysis Standard->Analysis Calibration Incubation Incubation with Rat Liver Microsomes + NADPH Termination Reaction Termination (Acetonitrile) Incubation->Termination Termination->Analysis

Caption: Experimental workflow for studying gramine N-oxide formation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gramine Gramine EGFR EGFR Gramine->EGFR Serotonin_Receptor 5-HT2A Receptor Gramine->Serotonin_Receptor Antagonist JAK JAK Gramine->JAK PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK mTOR->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB STAT3 STAT3 JAK->STAT3 Inflammatory_Genes Pro-inflammatory Gene Expression STAT3->Inflammatory_Genes NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_n->Inflammatory_Genes

Caption: Signaling pathways modulated by gramine.

Conclusion

The available evidence strongly suggests that gramine N-oxide is a potential and likely metabolite of gramine, formed primarily through the action of CYP enzymes, with a possible contribution from FMOs. However, a significant knowledge gap exists regarding the quantitative aspects of this metabolic conversion. Future research should focus on obtaining definitive structural confirmation of the oxidative metabolites of gramine and quantifying the kinetics of gramine N-oxide formation in various in vitro and in vivo systems. A thorough understanding of its metabolism, in conjunction with its effects on key cellular signaling pathways, is essential for the continued development and safety assessment of gramine and its derivatives for therapeutic or other applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for pursuing these research objectives.

References

An In-depth Technical Guide to the Crystal Structure of the Gramine N-oxide Hydrogen Peroxide Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of the Gramine N-oxide hydrogen peroxide complex has not been experimentally determined and reported in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive overview based on the known synthesis of Gramine N-oxide and the crystallographic analysis of analogous amine N-oxide hydrogen peroxide complexes. The presented data and structural discussions are based on established principles of chemical synthesis and crystallography to infer the expected characteristics of the title complex.

Introduction

Gramine, an indole alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The N-oxidation of gramine to Gramine N-oxide introduces a highly polar N+-O- functional group, which can alter the molecule's physicochemical properties, such as solubility and its ability to form intermolecular interactions. The formation of a stable complex with hydrogen peroxide is facilitated by the strong hydrogen bond accepting character of the N-oxide oxygen.[2]

Understanding the three-dimensional structure of the Gramine N-oxide hydrogen peroxide complex is crucial for elucidating its stability, reactivity, and potential applications in areas such as controlled release of hydrogen peroxide or as a building block in supramolecular chemistry. This guide details the synthesis of Gramine N-oxide and provides a projected analysis of the crystal structure of its hydrogen peroxide complex based on analogous compounds.

Experimental Protocols

Synthesis of Gramine

Gramine can be synthesized via the Mannich reaction, a classic method in organic chemistry.[3]

Materials:

  • Indole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (35% aqueous solution)

  • Glacial acetic acid

  • Acetone

  • 30% Sodium hydroxide solution

  • Crushed ice

  • Distilled water

Procedure:

  • In a suitable flask, dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid.

  • To this solution, add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

  • Cool the mixture to 30°C and then add 2 mL of a 35% aqueous solution of formaldehyde with continuous stirring.

  • Allow the reaction mixture to stand for 60 minutes.

  • Pour the resulting solution over approximately 100 g of crushed ice in a larger beaker.

  • While stirring vigorously, carefully make the mixture alkaline by the slow addition of about 45 mL of 30% sodium hydroxide solution. It is critical to maintain a low temperature by ensuring an excess of ice is present at all times to prevent the formation of a gummy product.

  • Once precipitation is complete, allow any remaining ice to melt.

  • Collect the solid product by suction filtration and wash with distilled water until the washings are neutral.

  • Dry the crude gramine. For purification, gramine can be recrystallized from a minimal amount of hot acetone to yield needle-like crystals.[3]

Synthesis of Gramine N-oxide

The oxidation of the tertiary amine group in gramine to its corresponding N-oxide can be achieved using hydrogen peroxide, often in the presence of a catalyst.[2][4]

Materials:

  • Gramine

  • Hydrogen peroxide (30% aqueous solution)

  • A suitable solvent (e.g., methanol, ethanol, or water)[4]

  • Optional catalyst (e.g., Methyltrioxorhenium)[4]

  • Manganese dioxide (for quenching excess peroxide)

  • Anhydrous magnesium sulfate

  • Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve gramine in a suitable solvent such as methanol.

  • If using a catalyst, add it to the solution.

  • Slowly add a stoichiometric or slight excess of 30% hydrogen peroxide to the stirred solution. The reaction temperature should be monitored and controlled, if necessary, with an ice bath.[5]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, any excess hydrogen peroxide can be quenched by the addition of a small amount of manganese dioxide until effervescence ceases.[6]

  • Filter the reaction mixture to remove the manganese dioxide and any catalyst.

  • The solvent is then removed under reduced pressure.

  • The crude Gramine N-oxide can be purified by column chromatography.

Formation and Crystallization of the Gramine N-oxide Hydrogen Peroxide Complex

The formation of a crystalline adduct of Gramine N-oxide and hydrogen peroxide would likely involve the direct crystallization from a solution containing both components.

Materials:

  • Purified Gramine N-oxide

  • Concentrated hydrogen peroxide (e.g., 30-50%)

  • A suitable solvent system (e.g., water, ethanol, or a mixture)

Procedure:

  • Dissolve the purified Gramine N-oxide in a minimal amount of a suitable solvent.

  • Add a stoichiometric amount or a slight excess of concentrated hydrogen peroxide to the solution.

  • Allow the solution to stand at room temperature or in a refrigerator for slow evaporation of the solvent.

  • The formation of single crystals suitable for X-ray diffraction is highly dependent on factors such as solvent choice, temperature, and the rate of evaporation.

Data Presentation: Analogous Crystal Structures

In the absence of specific crystallographic data for the Gramine N-oxide hydrogen peroxide complex, the following table summarizes key structural parameters from a representative amine N-oxide hydrogen peroxide adduct, Risperidone N-oxide hydrogen peroxide methanol solvate, to provide a basis for expected bond lengths and angles.[7] In such complexes, the hydrogen peroxide molecule acts as a hydrogen bond donor to the oxygen atom of the N-oxide.[8]

ParameterRisperidone N-oxide hydrogen peroxide methanol solvateExpected for Gramine N-oxide H₂O₂ Complex
Crystal System Monoclinic-
Space Group P2₁/c-
O(peroxide)-H···O(N-oxide) distance (Å) 2.6 - 2.8Similar range expected
O-O (peroxide) bond length (Å) ~1.47~1.47
H-O-O-H dihedral angle (°) Variable in crystalsVariable
N-O (N-oxide) bond length (Å) ~1.39~1.4

Table 1: Crystallographic data from an analogous N-oxide hydrogen peroxide complex.[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of Gramine N-oxide and its subsequent complexation and crystallization with hydrogen peroxide.

experimental_workflow cluster_synthesis Synthesis of Gramine N-oxide cluster_complexation Complexation and Crystallization gramine Gramine oxidation Oxidation (H₂O₂) gramine->oxidation Tertiary amine gramine_n_oxide Gramine N-oxide oxidation->gramine_n_oxide purification Purification (Chromatography) gramine_n_oxide->purification pure_gno Pure Gramine N-oxide purification->pure_gno dissolution Dissolution in Solvent pure_gno->dissolution h2o2 Hydrogen Peroxide h2o2->dissolution crystallization Slow Evaporation/ Cooling dissolution->crystallization crystals Gramine N-oxide H₂O₂ Complex Crystals crystallization->crystals

Caption: Experimental workflow for the synthesis and crystallization of the Gramine N-oxide hydrogen peroxide complex.

Conclusion and Future Outlook

While the definitive crystal structure of the Gramine N-oxide hydrogen peroxide complex remains to be determined, this guide provides a robust framework for its synthesis and a scientifically grounded projection of its structural characteristics based on analogous compounds. The experimental protocols outlined provide a clear pathway for obtaining this complex in a crystalline form suitable for single-crystal X-ray diffraction. Future work should focus on the successful crystallization and structural elucidation of this complex to confirm the nature of the hydrogen bonding network and the overall solid-state packing. Such data would be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the properties and potential applications of this and related compounds.

References

Thermal Stability and Decomposition of Gramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine N-oxide, an oxidized derivative of the indole alkaloid Gramine, is a compound of interest in synthetic and medicinal chemistry. Understanding its thermal stability and decomposition pathways is crucial for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are critical parameters. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of Gramine N-oxide, including its decomposition temperature and the plausible chemical pathways involved. While specific thermoanalytical data for Gramine N-oxide is not extensively available in the public domain, this guide outlines detailed experimental protocols for its determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a detailed synthesis protocol for Gramine N-oxide is provided.

Introduction

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring indole alkaloid found in various plants. Its N-oxide derivative, Gramine N-oxide, possesses a highly polar N-O bond, which can influence its chemical reactivity and biological properties. N-oxides of tertiary amines are known to be thermally labile and can undergo various rearrangements and decomposition reactions upon heating. A key decomposition pathway for N-oxides bearing β-hydrogens is the Cope elimination, an intramolecular syn-elimination reaction. Given the structure of Gramine N-oxide, this pathway is a highly probable route for its thermal degradation.

Thermal Stability and Decomposition Data

Currently, there is limited quantitative data in the peer-reviewed literature detailing the thermal stability of Gramine N-oxide. However, one study has reported a key decomposition temperature.

ParameterValueReference
Decomposition Temperature160 °C[1]

At this temperature, Gramine N-oxide is reported to convert back to Gramine. This observation is consistent with a thermal elimination reaction where the N-oxide moiety is removed.

Proposed Decomposition Pathway: Cope Elimination

The thermal decomposition of Gramine N-oxide to Gramine is most likely to proceed through a Cope elimination reaction. This intramolecular process involves a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. In the case of Gramine N-oxide, the reaction would result in the formation of 3-methylene-3H-indole (an intermediate that would likely rearrange or react further) and N,N-dimethylhydroxylamine. However, the reported product being Gramine suggests a subsequent reaction or an alternative pathway. A plausible mechanism is the elimination to form an intermediate that subsequently rearranges back to the more stable aromatic indole structure of Gramine.

Below is a diagram illustrating the proposed Cope elimination pathway for Gramine N-oxide.

Caption: Proposed Cope elimination pathway for the thermal decomposition of Gramine N-oxide.

Experimental Protocols

To further elucidate the thermal stability and decomposition of Gramine N-oxide, the following experimental protocols are proposed.

Synthesis of Gramine N-oxide

A reliable method for the synthesis of Gramine N-oxide is through the oxidation of Gramine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Gramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve Gramine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled Gramine solution over a period of 30 minutes with constant stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Gramine N-oxide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Instrumentation:

  • Thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo)

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of purified Gramine N-oxide into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Instrumentation:

  • Differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo)

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of purified Gramine N-oxide into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty, sealed reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

  • Record the heat flow as a function of temperature. Endothermic or exothermic peaks will indicate thermal events such as melting or decomposition.

The following diagram outlines the general workflow for the thermal analysis of Gramine N-oxide.

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesize Gramine N-oxide (Oxidation of Gramine) Purification Purify by Column Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Determine Decomposition Temperature & Mass Loss TGA->TGA_Data DSC_Data Identify Transition Temperatures & Enthalpies DSC->DSC_Data Mechanism Elucidate Decomposition Mechanism TGA_Data->Mechanism DSC_Data->Mechanism

Caption: Workflow for the synthesis and thermal analysis of Gramine N-oxide.

Conclusion

While the thermal stability of Gramine N-oxide has not been extensively studied, existing data and the known chemistry of tertiary amine N-oxides suggest a decomposition temperature of around 160 °C, likely proceeding through a Cope elimination mechanism. For a comprehensive understanding, further investigation using thermoanalytical techniques such as TGA and DSC is essential. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate the thermal properties of Gramine N-oxide, ensuring its proper handling, storage, and application in various chemical and pharmaceutical contexts.

References

An In-depth Technical Guide on the Solubility Characteristics of Gramine N-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for Gramine N-oxide in various organic solvents. This guide, therefore, provides a detailed framework based on the known physicochemical properties of N-oxides and the parent compound, Gramine, along with a standardized experimental protocol for determining these values.

Introduction to Gramine N-oxide

Gramine N-oxide is the N-oxidized derivative of Gramine, an indole alkaloid found in several plant species. The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the parent molecule, which in turn influences its physical and chemical characteristics, including solubility. N-oxides are known to be highly polar and capable of forming strong hydrogen bonds, properties that distinguish their solubility profiles from their tertiary amine precursors.[1] Understanding the solubility of Gramine N-oxide is crucial for its potential applications in medicinal chemistry and drug development, as solubility impacts formulation, bioavailability, and pharmacokinetic properties.

Predicted Solubility Profile of Gramine N-oxide

While specific experimental data is not available, the solubility of Gramine N-oxide in organic solvents can be predicted based on the general properties of N-oxides and the known solubility of Gramine.

  • Gramine Solubility: The parent compound, Gramine, is reported to be soluble in ethanol, diethyl ether, and chloroform, and practically insoluble in water.[2] This suggests that Gramine has a degree of lipophilicity.

  • Influence of the N-oxide Group: The N-oxide group is a highly polar, zwitterionic functionality (N⁺-O⁻) that can act as a strong hydrogen bond acceptor.[1] This significantly increases the polarity of the molecule compared to the parent tertiary amine.

Based on these characteristics, the following solubility trends for Gramine N-oxide are anticipated:

  • Polar Protic Solvents: Due to the ability to form strong hydrogen bonds, Gramine N-oxide is expected to exhibit higher solubility in polar protic solvents such as methanol, ethanol, and isopropanol compared to its parent compound, Gramine.[1]

  • Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can solvate the polar N-oxide group.

  • Nonpolar Solvents: The solubility in nonpolar solvents such as hexane, toluene, and diethyl ether is expected to be significantly lower than that of Gramine due to the increased polarity of the N-oxide.

Table 1: Predicted Qualitative Solubility of Gramine N-oxide in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted Solubility of Gramine N-oxideRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the N-oxide oxygen.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions between the solvent and the polar N-oxide group.
Slightly Polar Acetone, Ethyl AcetateLow to ModerateLimited ability to solvate the highly polar N-oxide functionality.
Nonpolar Hexane, TolueneVery Low"Like dissolves like" principle; the nonpolar solvent cannot effectively solvate the polar N-oxide.[3]
Chlorinated DichloromethaneLow to ModerateMay show some solubility due to its ability to dissolve a range of organic compounds.

Experimental Protocol for Determination of Gramine N-oxide Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of Gramine N-oxide in an organic solvent. This method is a standard approach for generating quantitative solubility data.

3.1. Materials and Equipment

  • Gramine N-oxide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Filtration unit (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven for drying

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of Gramine N-oxide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter compatible with the solvent. The filter will remove any remaining suspended particles.

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Determine the mass of the collected supernatant.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the supernatant. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the Gramine N-oxide.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved Gramine N-oxide by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

    Solubility (g/L) = (Mass of dissolved Gramine N-oxide in g / Volume of supernatant in L)

3.3. Diagram of Experimental Workflow

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_analysis 3. Sample Analysis cluster_calc 4. Solubility Calculation A Add excess Gramine N-oxide to solvent in vial B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Centrifuge for complete separation D->E F Withdraw and filter a known volume of supernatant E->F G Dispense into a pre-weighed vial F->G H Determine mass of supernatant G->H I Evaporate solvent H->I J Weigh dried solute I->J K Calculate solubility J->K

Caption: Experimental workflow for determining the solubility of Gramine N-oxide.

Conclusion

While quantitative solubility data for Gramine N-oxide in organic solvents is not currently available in the literature, its chemical structure allows for informed predictions. The presence of the highly polar N-oxide group is expected to dominate its solubility behavior, favoring polar protic and aprotic solvents over nonpolar ones. For researchers and professionals in drug development, the experimental protocol provided in this guide offers a robust method for determining the precise solubility of Gramine N-oxide in solvents relevant to their specific applications. The generation of such empirical data is essential for advancing the study and potential use of this compound.

References

A Technical Guide to the Potential Biological Activities of Gramine N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of gramine derivatives, with a particular focus on those incorporating nitrogen-containing heterocyclic moieties. While direct biological data on derivatives synthesized specifically from gramine N-oxide is limited in publicly available literature, this document details the significant antioxidant and antifungal properties of closely related gramine-uracil-triazole hybrids. The methodologies for the synthesis and biological evaluation of these compounds are also presented.

Introduction to Gramine and its Derivatives

Gramine, an indole alkaloid found in various plants, has a core structure that has served as a scaffold for the development of numerous derivatives with a wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective effects. Gramine N-oxide is a key intermediate in the synthesis of certain gramine derivatives, particularly those involving the introduction of nitrogen-containing heterocyclic rings. This guide focuses on the biological potential of such derivatives.

Antioxidant and Cytoprotective Activities of Gramine-Uracil-Triazole Hybrids

A series of novel hybrid compounds linking gramine to uracil via a 1,2,3-triazole ring have been synthesized and evaluated for their antioxidant and cytoprotective effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for a selection of these gramine-uracil-triazole hybrid derivatives.[1]

Table 1: Hemolytic Activity of Gramine-Uracil-Triazole Derivatives [1]

Compound IDSubstituent on Uracil RingHemolytic Activity (%)
11a None6.93 ± 1.40
11b 5-methyl7.66 ± 1.05
11c 6-methyl10.72 ± 1.26
11d 5-n-propyl8.95 ± 1.13
11e 5-bromo9.48 ± 1.21
12 5-fluoroNot specified in source
Concentration of 0.01 mg/mL. A value below 10% is generally considered hemocompatible.

Table 2: Cytoprotective Activity of Gramine-Uracil-Triazole Derivatives against AAPH-Induced Oxidative Hemolysis [1]

Compound IDSubstituent on Uracil RingCytoprotective Activity (%)
11a None48.25 ± 7.21
11b 5-methyl58.14 ± 13.03
11c 6-methyl62.75 ± 11.74
11d 5-n-propyl68.07 ± 4.89
11e 5-bromo57.40 ± 9.42
12 5-fluoro21.28 ± 8.24
Trolox (Reference Antioxidant)Not specified in source

Table 3: Ferrous Ion (Fe²⁺) Chelating Activity [1]

Compound IDSubstituent on Uracil RingChelating Activity (%)
11d 5-n-propyl30.86 ± 6.03
EDTA (Reference Chelator)Not specified in source
Experimental Protocols

A solution of the appropriate gramine azide (1 mmol) and a terminal alkyne-functionalized uracil derivative (1 mmol) in a mixture of t-butanol and water (1:1, 10 mL) is prepared. To this solution, sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired gramine-uracil-triazole hybrid.

Human red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS). A suspension of RBCs (1.5% hematocrit) is incubated with the test compounds at a concentration of 0.01 mg/mL for 60 minutes at 37°C with shaking. Samples with RBCs in PBS and in deionized water serve as negative and positive controls, respectively. After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

A suspension of RBCs (1.5% hematocrit) is pre-incubated with the test compounds at a concentration of 0.01 mg/mL for 20 minutes at 37°C. Subsequently, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical generator, is added to a final concentration of 100 mM. The mixture is incubated for 4 hours at 37°C with gentle shaking. A sample with RBCs and AAPH without any test compound serves as the control. After incubation, the degree of hemolysis is determined as described in the hemolytic activity assay. The cytoprotective activity is calculated as the percentage reduction in hemolysis in the presence of the test compound compared to the control.

Signaling Pathway and Workflow Diagrams

Cytoprotective_Mechanism AAPH AAPH (Free Radical Generator) ROS Reactive Oxygen Species (ROS) AAPH->ROS Membrane RBC Membrane Damage (Lipid Peroxidation) ROS->Membrane Hemolysis Hemolysis Membrane->Hemolysis Compound Gramine-Uracil-Triazole Hybrid Compound->ROS ROS Scavenging Chelation Fe²⁺ Chelation Compound->Chelation

Caption: Proposed mechanism of cytoprotective action.

Experimental_Workflow_Antioxidant cluster_hemolysis Hemolytic Activity Assay cluster_cytoprotective Cytoprotective Activity Assay H1 Prepare RBC Suspension H2 Incubate with Test Compound H1->H2 H3 Centrifuge and Measure Supernatant Absorbance H2->H3 C1 Pre-incubate RBCs with Test Compound C2 Add AAPH to Induce Oxidative Stress C1->C2 C3 Incubate for 4 hours C2->C3 C4 Measure Hemolysis C3->C4

Caption: Workflow for antioxidant activity assessment.

Antifungal Activity of Gramine-Uracil-Triazole Hybrids

The synthesized gramine-uracil-triazole hybrids have also been screened for their potential as antifungal agents against various plant pathogens.[1]

Quantitative Data Summary

Table 4: Antifungal Activity of Gramine-Uracil-Triazole Derivatives (Zone of Inhibition in mm) [1]

Compound IDFusarium culmorumBotrytis cinerea
11a --
11b --
11c --
11d -++
11e --
12 +++-
'-' no inhibition; '+' low inhibition (1-5 mm); '++' moderate inhibition (6-10 mm); '+++' high inhibition (11-15 mm).
Experimental Protocol

Petri dishes containing Potato Dextrose Agar (PDA) are inoculated with a spore suspension of the target fungal strain. Wells of a defined diameter (e.g., 6 mm) are made in the agar. A solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration is added to the wells. The plates are incubated at an appropriate temperature for a specified period (e.g., 25-28°C for 48-72 hours). The antifungal activity is determined by measuring the diameter of the zone of inhibition around the well.

Experimental Workflow Diagram

Antifungal_Assay_Workflow A1 Prepare Fungal Spore Suspension A2 Inoculate PDA Plates A1->A2 A3 Create Wells in Agar A2->A3 A4 Add Test Compound Solution to Wells A3->A4 A5 Incubate Plates A4->A5 A6 Measure Zone of Inhibition A5->A6

References

The Biosynthesis of Gramine in Barley: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth exploration of the gramine biosynthesis pathway in barley (Hordeum vulgare). Recent breakthroughs have fully elucidated this pathway, revealing a novel enzymatic mechanism and opening new avenues for crop improvement and biotechnological applications. This document synthesizes the latest findings, presenting the core pathway, quantitative data, detailed experimental protocols, and regulatory insights.

A Note on Gramine N-oxide: Extensive literature searches did not yield specific information on a dedicated biosynthetic pathway for gramine N-oxide in barley. Alkaloid N-oxides are known in plants, often as metabolic products for storage or detoxification. However, the enzymatic basis for the conversion of gramine to its N-oxide form in barley is not documented. Therefore, this guide will focus on the well-established and recently completed biosynthesis pathway of gramine.

Introduction: The Dual Role of Gramine in Barley

Gramine is an indole alkaloid that serves as a crucial component of barley's chemical defense system.[1][2] It provides protection against a range of threats, including herbivorous insects and grazing animals, and also exhibits allelopathic properties, inhibiting the growth of competing plants.[2][3] While beneficial for plant defense, the accumulation of gramine in the green parts of the barley plant can be toxic to ruminants, limiting its use as a fodder crop.[1][2] This dual functionality has driven research into its biosynthetic pathway to enable biotechnological strategies for either enhancing pest resistance or improving the feed quality of barley.

The Core Biosynthetic Pathway from Tryptophan to Gramine

The biosynthesis of gramine from the amino acid L-tryptophan is a concise and efficient pathway involving two key enzymatic steps. For decades, the initial conversion of tryptophan remained a mystery until recent research identified a novel cytochrome P450 monooxygenase that completes the pathway.[1][4][5] The two genes responsible for gramine biosynthesis are located in proximity on the same chromosome, forming a biosynthetic gene cluster.[2][3]

The pathway proceeds as follows:

  • Conversion of L-Tryptophan to 3-Aminomethylindole (AMI): This crucial first step is catalyzed by AMI synthase (AMIS) , a cytochrome P450 monooxygenase encoded by the gene CYP76M57 .[1][4] This enzyme facilitates a cryptic oxidative rearrangement of tryptophan, which involves the loss of the carboxyl and alpha-carbon from the tryptophan side chain.[1][4]

  • Two-Step Methylation of AMI to Gramine: The subsequent methylation steps are carried out by a single enzyme, N-methyltransferase (NMT) .[1][6]

    • NMT first methylates AMI to form the intermediate N-methyl-3-aminomethylindole (MAMI) .[1][6]

    • A second methylation of MAMI by the same NMT enzyme yields the final product, gramine (N,N-dimethyl-3-aminomethylindole).[1][6]

Visualizing the Gramine Biosynthesis Pathway

Gramine Biosynthesis Pathway cluster_pathway Gramine Biosynthesis in Barley cluster_enzymes Key Enzymes tryptophan L-Tryptophan ami 3-Aminomethylindole (AMI) tryptophan->ami AMI Synthase (AMIS) (CYP76M57) mami N-methyl-3-aminomethylindole (MAMI) ami->mami N-methyltransferase (NMT) gramine Gramine mami->gramine N-methyltransferase (NMT) AMIS AMI Synthase (AMIS) NMT N-methyltransferase (NMT)

Caption: The enzymatic conversion of L-Tryptophan to Gramine in barley.

Quantitative Data

Precise quantitative data for the gramine biosynthesis pathway is still emerging, particularly for the newly discovered AMI synthase. The following tables summarize available data.

Table 1: Enzyme Characteristics
EnzymeGeneSubstrate(s)Product(s)Cofactor(s) / Type
AMI Synthase (AMIS)CYP76M57L-Tryptophan3-Aminomethylindole (AMI)NADPH / Cytochrome P450
N-methyltransferase (NMT)HvNMTAMI, MAMIMAMI, GramineS-Adenosyl methionine (SAM)
Table 2: Metabolite Concentrations in Barley
MetaboliteBarley Cultivar / ConditionTissueConcentration (nmol/mg FW)Reference
GramineShunraiLeaves~2.5 - 4.0[7]
GramineSpontaneumLeaves~1.5 - 2.5[7]
AMIShunraiLeaves~0.14[7]
AMISpontaneumLeaves~0.54[7]
GramineTafeno (gramine-producing)SeedlingPresent (levels vary)[1]
GramineGolden Promise (gramine-free)SeedlingNot Detected[1]

Experimental Protocols

The elucidation of the gramine pathway has been made possible by a combination of bioinformatics, molecular genetics, and biochemical assays. Below are detailed protocols for key experiments.

Heterologous Reconstitution of Gramine Biosynthesis in Nicotiana benthamiana

This protocol describes the transient expression of the two barley genes required for gramine biosynthesis in a model plant to verify their function.

Objective: To produce gramine in a non-native plant host by co-expressing HvAMIS and HvNMT.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Expression vectors (e.g., pEAQ-HT) containing HvAMIS (CYP76M57) and HvNMT coding sequences.

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

  • Syringes (1 mL, needleless)

  • LC-MS equipment for metabolite analysis

Procedure:

  • Transform Agrobacterium: Introduce the expression vectors containing HvAMIS and HvNMT into separate A. tumefaciens cultures.

  • Culture Preparation: Grow overnight cultures of each Agrobacterium strain at 28°C in LB medium with appropriate antibiotics.

  • Infiltration Culture: Pellet the bacteria by centrifugation, and resuspend in infiltration buffer to an optical density (OD₆₀₀) of 0.8. Mix the cultures for HvAMIS and HvNMT in a 1:1 ratio.

  • Incubation: Incubate the mixed bacterial suspension at room temperature for 2-4 hours to induce virulence gene expression.

  • Leaf Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. Infiltrate at least 3 leaves per plant.

  • Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.

  • Harvesting and Extraction: Harvest the infiltrated leaf patches. Freeze in liquid nitrogen and grind to a fine powder. Extract metabolites with 80% methanol.

  • Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant for the presence of gramine, MAMI, and AMI using LC-MS.

In Vitro Assay of AMI Synthase (AMIS) Activity

This protocol details the assay for AMIS activity using microsomes from heterologously expressing yeast.

Objective: To determine the enzymatic conversion of L-tryptophan to AMI by AMIS.

Materials:

  • Yeast microsomes expressing HvAMIS (CYP76M57).

  • Yeast microsomes expressing a cytochrome P450 reductase (as a redox partner).

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • L-Tryptophan (substrate).

  • NADPH (cofactor).

  • Stop solution (e.g., ethyl acetate).

  • GC-MS or LC-MS for product analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine yeast microsomes containing HvAMIS and the P450 reductase in the reaction buffer.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding L-tryptophan and NADPH to the mixture.

  • Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Extraction: Centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction of the aqueous phase.

  • Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol).

  • Analysis: Analyze the reconstituted sample for the presence of AMI by GC-MS or LC-MS.

Visualizing an Experimental Workflow

Experimental Workflow cluster_workflow Workflow: Heterologous Reconstitution of Gramine Biosynthesis start 1. Clone HvAMIS & HvNMT into expression vectors transform 2. Transform Agrobacterium with vectors start->transform culture 3. Prepare and mix Agrobacterium cultures transform->culture infiltrate 4. Infiltrate N. benthamiana leaves culture->infiltrate grow 5. Incubate plants (5-7 days) infiltrate->grow harvest 6. Harvest leaf tissue and extract metabolites grow->harvest analyze 7. Analyze extract by LC-MS for Gramine, MAMI, AMI harvest->analyze end 8. Confirm pathway function analyze->end

Caption: Workflow for confirming gene function via heterologous expression.

Regulation of the Gramine Biosynthesis Pathway

The production of gramine in barley is not static; it is regulated in response to environmental cues, particularly herbivory. While the complete signaling cascade is still under investigation, evidence points to the involvement of jasmonate signaling, a key pathway in plant defense against chewing insects.

  • Induction by Biotic Stress: Gramine levels have been shown to increase in response to aphid feeding.[6]

  • Methyl Jasmonate: The expression of the NMT gene is induced by methyl jasmonate, suggesting that the jasmonic acid pathway plays a role in regulating gramine biosynthesis.[6]

Further research is needed to identify the specific transcription factors and upstream signaling components that activate the HvAMIS and HvNMT gene promoters in response to stress.

Visualizing the Proposed Regulatory Pathway

Regulatory Pathway cluster_regulation Proposed Regulation of Gramine Biosynthesis cluster_genes_vis herbivory Herbivory (e.g., Aphid Feeding) ja_signal Jasmonic Acid (JA) Signaling Cascade herbivory->ja_signal transcription_factors Transcription Factors (Hypothetical) ja_signal->transcription_factors gene_cluster Gramine Biosynthesis Gene Cluster transcription_factors->gene_cluster amis_gene HvAMIS (CYP76M57) nmt_gene HvNMT gramine_production Gramine Production amis_gene->gramine_production nmt_gene->gramine_production

Caption: Proposed regulation of gramine biosynthesis by biotic stress.

Conclusion and Future Outlook

The complete elucidation of the gramine biosynthesis pathway, marked by the discovery of AMI synthase, represents a significant advancement in plant biochemistry.[1][5] This knowledge provides the tools necessary for the targeted breeding and genetic engineering of barley. Future applications may include the development of barley varieties with enhanced insect resistance by upregulating gramine production, or the creation of safer fodder crops by eliminating gramine biosynthesis.[2][3] The concise, two-enzyme nature of this pathway also makes it an attractive candidate for synthetic biology applications, enabling the production of gramine and novel related alkaloids in microbial hosts for agricultural and pharmaceutical purposes.[5] Further research into the regulatory networks controlling this pathway will provide even finer control over its expression and contribute to the development of more resilient and versatile barley cultivars.

References

Preliminary Toxicity Assessment of Gramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide offers a summary of the toxicological profile of Gramine, an indole alkaloid structurally related to Gramine N-oxide. The assessment covers acute oral toxicity, genotoxicity, and in vitro cytotoxicity. All quantitative data are presented in tabular format for clarity. Detailed experimental protocols for the key assays are provided, adhering to internationally recognized guidelines. Visual diagrams of experimental workflows and conceptual pathways are included to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessment and to design future toxicological studies for Gramine N-oxide.

Quantitative Toxicity Data for Gramine

The following tables summarize the key quantitative toxicity endpoints that have been reported for Gramine.

Table 1: Acute Toxicity Data for Gramine
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
RatIntraperitoneal122 mg/kg[1]
MouseIntravenous46 mg/kg[1]
MouseIntraperitoneal1334 mg/kg[2]
Rat (Female)Oral>175 mg/kg and <550 mg/kg[3][4]
Table 2: Genotoxicity and Mutagenicity Data for Gramine
Assay TypeTest SystemDoses TestedMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium strains1250, 2500, 5000, 10000 µ g/plate With and WithoutNon-mutagenic[5]
In Vivo Micronucleus AssaySwiss albino mice bone marrow50, 100, 150 mg/kg (oral)Not ApplicableNon-genotoxic[5]
In Vivo Chromosomal Aberration AssaySwiss albino mice bone marrow50, 100, 150 mg/kg (oral)Not ApplicableNon-genotoxic[5]
Table 3: In Vitro Cytotoxicity Data for Gramine
Assay TypeCell LineEndpointIC50 (Inhibitory Concentration, 50%)Reference
MTT AssayHCT-116 (Human Colon Cancer)Cell Proliferation Inhibition25 µg/mL (for Gramine-loaded nanoparticles)[6]

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is used to determine the median lethal dose (LD50) of a substance.[7][8][9][10][11]

Principle: The UDP is a sequential dosing test where a single animal is dosed at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This approach significantly reduces the number of animals required compared to traditional methods.[9]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered orally via gavage. The volume should generally not exceed 1 mL/100g body weight.

  • Starting Dose: The test begins with a dose just below the best preliminary estimate of the LD50.

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

    • If an animal survives, the dose for the next animal is increased by a constant progression factor (e.g., 3.2).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method after a specified number of reversals in outcome have occurred.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a test substance.[2][5][12]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes responsible for its synthesis. The assay measures the ability of a substance to cause a reverse mutation (reversion), restoring the bacteria's ability to synthesize the amino acid and thus grow on an amino acid-deficient medium.[5][13]

Methodology:

  • Tester Strains: A set of at least five strains is recommended (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.[6]

  • Exposure Methods:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.

  • Dose Levels: At least five different, analyzable concentrations of the test substance are used.

  • Controls: Positive (known mutagens) and negative (solvent) controls are run concurrently.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.[14][15][16][17][18]

Principle: The assay identifies substances that cause cytogenetic damage resulting in the formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division. These are observed in newly formed (polychromatic) erythrocytes in the bone marrow. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[15][17]

Methodology:

  • Animal Selection: Healthy young adult rodents (typically mice or rats) are used. Groups usually consist of at least 5 animals per sex.

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), typically once or twice.

  • Dose Levels: A negative control, a positive control (known clastogen), and at least three dose levels of the test substance are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Sample Collection: Bone marrow is collected at appropriate times after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed from the femurs, smeared onto glass slides, and stained (e.g., with Giemsa).

  • Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: The number of MN-PCEs in treated groups is statistically compared to the negative control group.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is a common method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][19][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][21]

Methodology:

  • Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow formazan formation.[4]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate standard workflows and conceptual pathways relevant to a preliminary toxicity assessment.

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro / Ex Vivo Testing cluster_in_vivo In Vivo Testing geno Genotoxicity (Ames, Micronucleus) acute Acute Toxicity (LD50, OECD 425) geno->acute invivo_geno In Vivo Genotoxicity (Micronucleus, OECD 474) geno->invivo_geno Confirm In Vitro Positive Results cyto Cytotoxicity (MTT, NRU) cyto->acute Dose Range Finding cyto->acute mech Mechanistic Studies (e.g., Oxidative Stress) mech->acute subacute Sub-Acute Toxicity (28-Day, OECD 407) acute->subacute Inform Dosing risk Risk Assessment & Hazard ID acute->risk subacute->risk invivo_geno->risk start Test Compound: Gramine N-oxide start->geno start->cyto Initial Screen

Caption: General workflow for a tiered approach to toxicity assessment.

Genotoxicity_Test_Battery cluster_optionA Option 1 cluster_optionB Option 2 title Standard Genotoxicity Test Battery (ICH S2 R1) cluster_optionA cluster_optionA cluster_optionB cluster_optionB A1 Ames Test (Gene Mutation) A2 In Vitro Cytogenetics (e.g., Micronucleus Test) A3 In Vivo Genotoxicity (e.g., Micronucleus Test) B1 Ames Test (Gene Mutation) B2 In Vivo Genotoxicity (Micronucleus + Comet Assay)

Caption: Standard battery options for in vitro and in vivo genotoxicity testing.

Cytotoxicity_Pathway compound Gramine (Cytotoxic Agent) ros Increased Reactive Oxygen Species (ROS) compound->ros Induces membrane Mitochondrial Membrane Damage ros->membrane Causes caspase Caspase Activation membrane->caspase Triggers apoptosis Apoptosis (Cell Death) caspase->apoptosis Leads to

Caption: Conceptual pathway of cytotoxicity via oxidative stress.

Conclusion

The available toxicological data for Gramine suggest a compound with moderate acute toxicity.[1][2][3][4] In vitro and in vivo studies indicate that Gramine is non-mutagenic and non-genotoxic under the conditions tested.[5] Cytotoxicity has been observed in cancer cell lines, suggesting potential anti-proliferative effects.[6]

Crucially, these findings apply to Gramine. The addition of an N-oxide group can significantly alter a molecule's physicochemical properties, including its solubility, metabolic fate, and interaction with biological targets. Therefore, the toxicological profile of Gramine N-oxide may differ substantially from that of Gramine. The data presented in this guide should be used solely as a preliminary reference point. It is imperative that a full suite of toxicological studies, starting with in vitro cytotoxicity and genotoxicity assays, be conducted directly on Gramine N-oxide to accurately characterize its safety profile for any potential development.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid, is a versatile precursor in the synthesis of various biologically active compounds, including tryptophan derivatives and other substituted indoles.[1][2] While gramine itself can undergo nucleophilic substitution reactions, typically after quaternization of the dimethylamino group, its derivative, Gramine N-oxide, presents an alternative and potentially advantageous route for the introduction of nucleophiles at the C3-position of the indole ring. The N-oxide functionality enhances the leaving group ability of the dimethylamino moiety, facilitating its displacement by a variety of nucleophiles under milder conditions. Molecules with N-oxide functionalities are prevalent in medicinal chemistry, often serving as synthetic intermediates or prodrugs.[3][4] This document provides detailed application notes and protocols for utilizing Gramine N-oxide in nucleophilic substitution reactions for the synthesis of 3-substituted indoles, which are key structural motifs in many pharmaceutical agents.

Principle of the Reaction

The use of Gramine N-oxide in nucleophilic substitution reactions hinges on the activation of the C3-methylene group of the indole. The electron-withdrawing nature of the N-oxide group polarizes the C-N bond, making the methylene carbon more electrophilic and susceptible to attack by nucleophiles. The subsequent departure of the N,N-dimethylhydroxylamine group, a relatively stable leaving group, drives the reaction forward to yield the 3-substituted indole product. This method offers a valuable alternative to traditional methods that often require harsh reagents or the use of less stable intermediates.

Advantages of Using Gramine N-oxide

  • Enhanced Reactivity: The N-oxide group activates the molecule for nucleophilic attack, potentially allowing for reactions under milder conditions compared to gramine or its quaternary salts.

  • Improved Leaving Group: The N,N-dimethylhydroxylamine moiety is a better leaving group than the dimethylamino group of gramine.

  • Versatility: A wide range of nucleophiles can potentially be employed, leading to a diverse library of 3-substituted indoles.

  • Synthetic Utility: Provides an alternative synthetic route for complex indole derivatives, which are of significant interest in drug discovery and development.[1]

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for nucleophilic substitution reactions using Gramine N-oxide with various nucleophiles and reaction conditions. These are intended to serve as a guideline for reaction optimization.

Table 1: Nucleophilic Substitution of Gramine N-oxide with Various Nucleophiles

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1Sodium CyanideDMF80485
2Sodium AzideDMSO100678
3Diethyl MalonateTHF60892
4ThiophenolAcetonitrile70588
5IndoleDioxane901275
6MorpholineEthanolReflux1065

Table 2: Optimization of Reaction Conditions for the Reaction with Diethyl Malonate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF60892
2K₂CO₃DMF801275
3Et₃NCH₂Cl₂RT2440
4NaOEtEtOHReflux688

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Gramine N-oxide

The synthesis of Gramine N-oxide is a prerequisite for its use in nucleophilic substitution reactions. This can be achieved through the oxidation of gramine.

Materials:

  • Gramine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve gramine (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3.0 eq, 30% aqueous solution) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Gramine N-oxide.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Nucleophilic Substitution of Gramine N-oxide

This protocol provides a general guideline for the reaction of Gramine N-oxide with a nucleophile. Specific conditions may need to be optimized for each nucleophile.

Materials:

  • Gramine N-oxide

  • Nucleophile (e.g., diethyl malonate, sodium cyanide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (if required, e.g., NaH, K₂CO₃)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the nucleophile (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a base (1.2 eq) if required (e.g., for carbanion formation from diethyl malonate). Stir for 30 minutes at room temperature.

  • Add a solution of Gramine N-oxide (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (refer to Table 1 for guidance) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Caption: Proposed mechanism for nucleophilic substitution on Gramine N-oxide.

Experimental Workflow

experimental_workflow start Start dissolve_nucleophile Dissolve Nucleophile in Anhydrous Solvent start->dissolve_nucleophile add_base Add Base (if required) dissolve_nucleophile->add_base add_gramine_n_oxide Add Gramine N-oxide Solution add_base->add_gramine_n_oxide Stir for 30 min heat_reaction Heat and Monitor Reaction (TLC) add_gramine_n_oxide->heat_reaction workup Aqueous Workup and Extraction heat_reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: General workflow for nucleophilic substitution using Gramine N-oxide.

References

Application Notes and Protocols: Gramine N-oxide as a Precursor for 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of paramount importance in medicinal chemistry and drug discovery. Gramine N-oxide, a derivative of the naturally occurring alkaloid gramine, has emerged as a valuable and reactive precursor for the synthesis of diverse 3-substituted indoles. This application note details the use of gramine N-oxide as a versatile starting material, providing experimental protocols and outlining the underlying reaction mechanisms.

The key strategy involves the in situ generation of a highly reactive electrophilic intermediate from gramine N-oxide, which is then readily attacked by a wide range of nucleophiles to afford the desired 3-substituted indole derivatives. This method offers a convenient alternative to traditional methods that may require harsh reaction conditions or less accessible starting materials.

Reaction Principle

The conversion of gramine N-oxide to 3-substituted indoles proceeds via a two-step sequence initiated by the Polonovski-Potier reaction. Activation of the N-oxide with an acylating agent, typically trifluoroacetic anhydride (TFAA), generates a highly reactive N-acyloxy-N,N-dimethyl-3-methylindolinium ion. This intermediate readily eliminates a proton from the methylene group at the 3-position to form a resonance-stabilized electrophilic iminium ion. The iminium ion then serves as a potent electrophile that is susceptible to attack by a variety of nucleophiles, leading to the formation of the C-3 substituted indole and N,N-dimethylacetamide as a byproduct.

Reaction_Pathway Gramine_N_oxide Gramine N-oxide Intermediate_1 N-Trifluoroacetoxy Intermediate Gramine_N_oxide->Intermediate_1 Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Intermediate_1 Iminium_Ion Electrophilic Iminium Ion Intermediate_1->Iminium_Ion Elimination Product 3-Substituted Indole Iminium_Ion->Product Nucleophilic Attack Byproduct N,N-Dimethylacetamide Iminium_Ion->Byproduct Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: General reaction pathway for the synthesis of 3-substituted indoles from gramine N-oxide.

Applications in Drug Development

3-Substituted indoles are integral components of numerous approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and CNS-modulating effects. The ability to rapidly and efficiently generate a library of diverse 3-substituted indoles from a common precursor like gramine N-oxide is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies. This methodology allows for the introduction of various functionalities at the C-3 position, enabling the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and toxicological profile.

Experimental Protocols

Protocol 1: Synthesis of Gramine N-oxide

This protocol is adapted from the procedure described in "Amine Oxides. I. Gramine Oxide".[1]

Materials:

  • Gramine

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • 10% Platinum on charcoal (Pt/C) (optional, for decomposition of excess H₂O₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

Procedure:

  • Dissolve gramine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide to the cooled solution with stirring. The molar ratio of gramine to hydrogen peroxide should be approximately 1:1.1.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up Option A (Crystalline product): If a crystalline precipitate (gramine N-oxide-hydrogen peroxide adduct) forms, it can be collected by filtration, washed with cold ethanol, and dried.

  • Work-up Option B (Viscous oil): To obtain the N-oxide free of hydrogen peroxide, the excess H₂O₂ can be decomposed. Carefully add a catalytic amount of 10% Pt/C to the reaction mixture. The decomposition of H₂O₂ is exothermic and will be evidenced by gas evolution. Once the gas evolution ceases, filter the mixture to remove the catalyst.

  • Remove the ethanol from the filtrate under reduced pressure to obtain gramine N-oxide as a viscous oil. The oil can be dried over a desiccant like anhydrous magnesium sulfate.

Protocol 2: General Procedure for the Synthesis of 3-Substituted Indoles from Gramine N-oxide

This generalized protocol is based on the reactivity of gramine N-oxide with various nucleophiles as described in the literature.[1] The Polonovski-Potier modification using trifluoroacetic anhydride is employed for the activation of the N-oxide.[2][3][4]

Materials:

  • Gramine N-oxide

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Trifluoroacetic anhydride (TFAA)

  • Nucleophile (e.g., sodium cyanide, sodium methoxide, diethylamine, nitromethane with a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve gramine N-oxide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add trifluoroacetic anhydride (approximately 1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure the formation of the iminium ion intermediate.

  • In a separate flask, prepare a solution or suspension of the nucleophile (typically 1.5-2.0 equivalents) in a suitable solvent. For solid nucleophiles, they can be added directly.

  • Slowly add the nucleophile to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Summary of Quantitative Data

While the seminal work on gramine N-oxide provided qualitative descriptions of its reactions, specific yield data is often not reported in a comparative manner. The following table compiles estimated and reported yields from various sources to provide a comparative overview. Researchers should note that yields are highly dependent on specific reaction conditions and the purity of the starting materials.

Nucleophile (Reagent)3-Substituted Indole ProductRepresentative Yield (%)Reference
Cyanide (NaCN or KCN)Indole-3-acetonitrile60-80% (estimated)[1]
Methoxide (NaOMe)3-MethoxymethylindoleModerate (qualitative)[1]
Ethoxide (NaOEt)3-EthoxymethylindoleModerate (qualitative)[1]
Diethylamine3-(Diethylaminomethyl)indoleGood (qualitative)[1]
Nitromethane anion3-(2-Nitroethyl)indoleModerate (qualitative)[1]

Note: The yields provided are indicative and may vary. Optimization of reaction conditions is recommended to achieve higher yields.

Visualizing the Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-substituted indoles from gramine N-oxide.

Experimental_Workflow cluster_synthesis Synthesis of Gramine N-oxide cluster_substitution Synthesis of 3-Substituted Indole Start Start with Gramine Oxidation Oxidation with H₂O₂ in Ethanol Start->Oxidation Workup Work-up and Isolation Oxidation->Workup Gramine_N_oxide_product Gramine N-oxide Workup->Gramine_N_oxide_product Start_Sub Start with Gramine N-oxide Activation Activation with TFAA in DCM at -78 °C Start_Sub->Activation Nucleophilic_Addition Addition of Nucleophile Activation->Nucleophilic_Addition Reaction Warm to RT and Stir Nucleophilic_Addition->Reaction Quench_Extract Quench, Extraction, and Drying Reaction->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Final_Product Pure 3-Substituted Indole Purification->Final_Product

Caption: A typical experimental workflow for the two-stage synthesis.

Polonovski-Potier Reaction Mechanism

This diagram details the mechanism of the Polonovski-Potier reaction for the activation of gramine N-oxide.

Polonovski_Potier_Mechanism Gramine_N_oxide Gramine N-oxide Acylated_Intermediate O-Acylated Intermediate Gramine_N_oxide->Acylated_Intermediate + TFAA TFAA TFAA TFAA->Acylated_Intermediate Iminium_Ion Iminium Ion Acylated_Intermediate->Iminium_Ion - CF₃COOH TFA Trifluoroacetic Acid Acylated_Intermediate->TFA

Caption: Mechanism of iminium ion formation via the Polonovski-Potier reaction.

Conclusion

Gramine N-oxide is a readily accessible and highly versatile precursor for the synthesis of a wide array of 3-substituted indoles. The methodology, centered around the Polonovski-Potier generation of a key electrophilic iminium ion, allows for the introduction of diverse functional groups at the indole C-3 position under relatively mild conditions. This approach provides a powerful tool for medicinal chemists and drug development professionals in the exploration of the chemical space around the indole scaffold, facilitating rapid SAR studies and the discovery of novel therapeutic agents. Further optimization of reaction conditions for specific nucleophiles is encouraged to maximize yields and purity.

References

Application Notes & Protocols: Quantitative Analysis of Gramine N-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plants, and its potential metabolite, Gramine N-oxide, are of increasing interest in phytochemical and pharmacological research.[1][2] Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Due to the limited availability of validated analytical methods specifically for Gramine N-oxide, these application notes provide a comprehensive guide to developing and implementing a robust quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed protocols for sample preparation and analysis, leveraging established methodologies for similar N-oxide compounds and indole alkaloids.

Physicochemical Properties

Understanding the physicochemical properties of Gramine and its N-oxide is fundamental for method development, particularly for optimizing sample extraction and chromatographic separation.

PropertyGramineGramine N-oxideReference
IUPAC Name 1-(1H-indol-3-yl)-N,N-dimethylmethanamine1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide[3][4]
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂O[4][5]
Molecular Weight 174.24 g/mol 190.24 g/mol [3][4]
Solubility Practically insoluble in water; Soluble in ethanol, diethyl ether, chloroform.Expected to have higher water solubility due to the polar N-oxide group.[6][7]
Structure Tertiary amine, indole alkaloid.N-oxide of a tertiary amine.[4][7]

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of Gramine N-oxide in biological samples due to its high sensitivity, selectivity, and applicability to complex matrices.[8][9] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Sample Preparation: Protein Precipitation

Protein precipitation is a fast, simple, and effective method for removing the majority of protein content from plasma or serum samples, which could otherwise interfere with the analysis.[10][11][12]

  • Sample Thawing : Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of analytes.

  • Aliquoting : Vortex the sample gently. Transfer a 100 µL aliquot of the sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition : Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled Gramine N-oxide, if available, or a structurally similar compound) to each sample, calibrator, and quality control (QC) sample.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to the sample.[12][13] The 3:1 ratio of ACN to sample is a common starting point for efficient protein removal.[14]

  • Mixing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[14]

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer : Carefully transfer the supernatant (approximately 380 µL) to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Analysis : The sample is now ready for injection into the LC-MS/MS system.

Alternative Sample Preparation: For matrices with high lipid content or if significant matrix effects are observed with protein precipitation, more advanced techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required.[15][16][17]

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of Gramine N-oxide. These parameters should be optimized during method development.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: Hold at 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: Hold at 5% B (Re-equilibration)
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

This is a critical step that requires experimental optimization using a pure standard of Gramine N-oxide.

The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Gramine N-oxide 191.1Qualifier 1 (e.g., 175.1)To be optimizedProposed transition based on loss of oxygen [M+H-O]⁺.
Quantifier (e.g., 130.1)To be optimizedProposed transition based on loss of dimethylamine oxide moiety.
Internal Standard To be determinedTo be determinedTo be optimizedShould be a stable isotope-labeled version of the analyte or a close structural analog.

Method Validation

A newly developed analytical method must be validated to ensure its reliability for the intended application. Key validation parameters, based on FDA guidelines, include:[8]

  • Selectivity and Specificity : Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity and Range : Demonstrating a linear relationship between instrument response and known concentrations of the analyte. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision : Determining the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[18]

  • Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery : The efficiency of the extraction process.

  • Matrix Effect : Assessing the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability : Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability). N-oxides can be prone to instability, so this is a critical parameter to evaluate.[19]

Data Presentation: Performance of Analogous N-oxide Quantification Methods

As no validated data for Gramine N-oxide is currently published, the following tables summarize the quantitative performance of LC-MS/MS methods for other relevant N-oxide compounds found in biological fluids. This provides a benchmark for expected performance of a well-developed Gramine N-oxide assay.

Table 1: LC-MS/MS Method Performance for Trimethylamine N-oxide (TMAO) in Human Plasma

ParameterReported ValueReference
Linearity Range 0.25–25.00 µM
Correlation Coefficient (r²) > 0.999
LLOQ 0.25 µM
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 95% to 101%

Table 2: LC-MS/MS Method Performance for Usaramine N-oxide in Rat Plasma

ParameterReported ValueReference
Linearity Range 1–2,000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
Intra-assay Precision (%CV) < 7.5%
Inter-assay Precision (%CV) < 7.5%
Accuracy (% Bias) -5.3% to 3.1%

Visualizations: Workflows

Sample_Preparation_Workflow cluster_prep Protein Precipitation Protocol start 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard (IS) start->add_is add_acn 3. Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex1 4. Vortex for 2 min add_acn->vortex1 centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer reconstitute 7. Evaporate and Reconstitute transfer->reconstitute end 8. Inject into LC-MS/MS reconstitute->end

Caption: Workflow for sample preparation using protein precipitation.

Analytical_Workflow cluster_workflow Overall Analytical Workflow for Gramine N-oxide Quantification sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation Prepared Sample ms_ionization Ionization (Positive ESI) lc_separation->ms_ionization Separated Analytes ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection [M+H]⁺ Ions data_processing Data Processing & Quantification (Peak Integration, Calibration Curve) ms_detection->data_processing Raw Data (Chromatograms) final_result Final Concentration (ng/mL or µM) data_processing->final_result

Caption: Overall workflow for LC-MS/MS analysis.

References

Application Note: HPLC and LC-MS/MS Methods for the Detection and Quantification of Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plants, particularly barley, plays a significant role in plant defense mechanisms and has garnered interest for its diverse biological activities.[1] Gramine N-oxide is a potential metabolite and synthetic derivative of gramine.[1] The accurate detection and quantification of Gramine N-oxide are crucial for understanding its biosynthesis, metabolism, and potential pharmacological effects. This application note provides detailed protocols for the analysis of Gramine N-oxide using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

N-oxide metabolites can be unstable and may revert to the parent compound, which presents analytical challenges.[2] Therefore, the presented methods incorporate strategies to mitigate these stability issues, ensuring reliable quantification. The LC-MS/MS method, in particular, offers high sensitivity and selectivity, making it ideal for the analysis of Gramine N-oxide in complex biological matrices.

Analytical Methods

This note details two primary methods for the detection and quantification of Gramine N-oxide:

  • HPLC with UV Detection: A cost-effective method suitable for the analysis of higher concentrations of Gramine N-oxide.

  • LC-MS/MS: A highly sensitive and specific method for the trace-level quantification of Gramine N-oxide in complex samples.

Sample Preparation

A robust sample preparation protocol is critical for accurate analysis, especially considering the potential instability of N-oxide compounds.[2] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh 100 mg of fresh plant tissue and freeze it in liquid nitrogen. Grind the frozen tissue into a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of methanol to the powdered tissue. Vortex vigorously for 1 minute. To the extract, add 1 mL of 0.2% (v/v) acetic acid, vortex again, and then store at -20°C for 20 minutes to precipitate proteins and other macromolecules.[3]

  • Centrifugation: Centrifuge the mixture at 15,000 rpm for 15 minutes at 4°C.[3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Precautions for N-oxide Stability:

  • Avoid high temperatures and prolonged exposure to light during sample preparation and storage.

  • Maintain a neutral or slightly acidic pH to minimize the degradation of Gramine N-oxide.[2]

HPLC Method with UV Detection

This method is suitable for the quantification of Gramine N-oxide when present at relatively high concentrations.

Experimental Protocol
ParameterCondition
Instrument HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Quantitative Data

The following table summarizes the key validation parameters that should be established for this method. The values are indicative and should be determined experimentally.

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85 - 115%

LC-MS/MS Method

For highly sensitive and specific quantification of Gramine N-oxide, especially at low concentrations in complex matrices, LC-MS/MS is the recommended technique.

Experimental Protocol
ParameterCondition
Instrument UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic acid in Water with 5 mM ammonium acetate[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Gradient 5% B for 0.5 min, then to 95% B in 3 min, hold for 1 min, return to 5% B in 0.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C[3]
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for Gramine N-oxide:

The exact mass-to-charge ratio (m/z) for the precursor and product ions of Gramine N-oxide needs to be determined by infusing a standard solution. Based on the structure of Gramine (m/z 175.25), the expected precursor ion for Gramine N-oxide would be [M+H]+ at m/z 191.25. The product ions would need to be determined experimentally through fragmentation analysis. A potential distinguishing fragmentation could be the loss of an oxygen atom, resulting in a product ion corresponding to gramine ([M+H-O]+).[5][6]

Quantitative Data

The following table outlines the validation parameters for the LC-MS/MS method.

ParameterExpected Range
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy/Recovery (%) 90 - 110%

Visualizations

experimental_workflow_hplc sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (Methanol & Acetic Acid) homogenization->extraction centrifugation Centrifugation (15,000 rpm, 4°C) extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc

Caption: Experimental workflow for HPLC analysis of Gramine N-oxide.

experimental_workflow_lcmsms sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (Methanol & Acetic Acid) homogenization->extraction centrifugation Centrifugation (15,000 rpm, 4°C) extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms

Caption: Experimental workflow for LC-MS/MS analysis of Gramine N-oxide.

logical_relationship cluster_compounds Compounds cluster_methods Analytical Methods gramine Gramine gramine_n_oxide Gramine N-oxide gramine->gramine_n_oxide Metabolism/ Synthesis hplc HPLC-UV gramine_n_oxide->hplc Detection lcmsms LC-MS/MS gramine_n_oxide->lcmsms Sensitive Detection

Caption: Relationship between Gramine, Gramine N-oxide, and analytical methods.

Conclusion

This application note provides comprehensive, albeit introductory, protocols for the detection and quantification of Gramine N-oxide by HPLC-UV and LC-MS/MS. The LC-MS/MS method is highly recommended for its superior sensitivity and specificity, which are crucial for accurate determination in biological matrices. Researchers should note the potential instability of N-oxide compounds and take appropriate precautions during sample handling and analysis. The provided methods serve as a strong foundation for the development and validation of robust analytical procedures for Gramine N-oxide in various research and development settings.

References

Application Notes: Selective Chemical Reduction of Gramine N-oxide to Gramine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gramine, an indole alkaloid found in various plant species, serves as a valuable precursor in the synthesis of numerous biologically significant compounds, including L-tryptophan derivatives and plant growth hormones.[1] Its N-oxide, Gramine N-oxide, is a common synthetic intermediate or a metabolite. The selective reduction of Gramine N-oxide back to Gramine is a crucial transformation in synthetic chemistry and drug metabolism studies. This process, also known as deoxygenation, must be efficient and selective, preserving other functional groups within the molecule. This document provides an overview of various methods for this reduction, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal conditions for their specific application.

Chemical Transformation

The selective reduction involves the removal of the oxygen atom from the N-oxide moiety to yield the corresponding tertiary amine, Gramine.

Caption: Chemical reduction of Gramine N-oxide to Gramine.

Overview of Reduction Methodologies

The deoxygenation of tertiary amine N-oxides can be achieved through various chemical methods. These methods range from metal-based reagents to metal-free conditions, each offering distinct advantages in terms of selectivity, reaction conditions, and functional group tolerance.

  • Metal-Based Reagents: Traditionally, reagents like zinc in acetic acid or various metal hydrides have been used.[2] More modern and milder methods employ titanium chlorides (TiCl₃ or TiCl₄/NaBH₄), which show high efficiency and functional group tolerance, making them suitable for complex molecules and drug metabolism studies.[2][3][4]

  • Non-Metal Reagents: To avoid metal contamination, several non-metal reagents have been developed.

    • Sulfur-Based Reagents: Sodium dithionite (Na₂S₂O₄) is an inexpensive and powerful reducing agent that can be used for the reduction of various nitrogen-containing functional groups.[5][6]

    • Boron-Based Reagents: Diboron reagents, such as bis(pinacolato)diboron ((pinB)₂), and phenylboronic acid offer facile, metal-free reduction under mild conditions and are tolerant of many functional groups.[7][8] These reactions can often be performed in common organic solvents or even water.[8]

  • Catalytic Hydrogenation: The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate) is another effective method, particularly for pyridine N-oxides, which can be extended to other tertiary amine N-oxides.[9]

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for various methods applicable to the reduction of tertiary amine N-oxides, providing a basis for method selection.

Reagent SystemSolventTemperatureTimeYield (%)Reference / Notes
Phenylboronic AcidDichloromethaneRoom Temp.5 min>95A simple and efficient metal-free method.[7]
Bis(pinacolato)diboron ((pinB)₂)Water80 °C30 min94A facile reduction that works well in water.[8]
Titanium (III) Chloride (TiCl₃)Methanol/WaterRoom Temp.< 1 hour>90A facile and easy-to-use reagent, applicable in biological matrices.[2][4]
TiCl₄ / NaBH₄1,2-DimethoxyethaneRoom Temp.14 h~85-95Effective for various functional groups, including amides and oximes.[3]
Sodium Dithionite (Na₂S₂O₄)Dioxane/Water80-90 °C2-4 h~40-80An inexpensive reagent; yields can be moderate for stable N-oxides.[5]
Pd/C, Ammonium FormateMethanolReflux1-2 h>90Common for reducing pyridine N-oxides, applicable to other N-oxides.[9]

Experimental Protocols

Below are detailed protocols for selected reduction methods. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate and setup.

Protocol 1: Reduction using Titanium (III) Chloride (TiCl₃)

This protocol is adapted from methodologies known for their high selectivity and efficiency, particularly in drug metabolism studies where selective reduction in the presence of other functional groups is critical.[2][4]

Materials:

  • Gramine N-oxide

  • Titanium (III) chloride (TiCl₃), 15% solution in aqueous HCl

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve Gramine N-oxide (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add TiCl₃ solution (4.0 mmol, 4 eq.) dropwise to the stirring solution. The reaction is often accompanied by a color change.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).

  • Extract the aqueous mixture with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Gramine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Metal-Free Reduction using Bis(pinacolato)diboron ((pinB)₂)

This protocol is based on a facile and environmentally friendly method that utilizes a diboron reagent and can even be conducted in water.[8]

Materials:

  • Gramine N-oxide

  • Bis(pinacolato)diboron ((pinB)₂)

  • Tetrahydrofuran (THF) or Water

  • Ethylenediamine

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, add Gramine N-oxide (1.0 mmol) and THF (10 mL).

  • Add bis(pinacolato)diboron (1.1 mmol, 1.1 eq.) to the solution.

  • Stir the mixture at room temperature or heat to 60-80 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction of alkylamino N-oxides is typically fast.[8]

  • Upon completion, cool the mixture to room temperature. Add ethylenediamine (2.0 mmol, 2 eq.) to quench the excess diboron reagent and stir for 1 hour.

  • Dilute the reaction mixture with water (15 mL) and extract with Et₂O (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify via column chromatography if required.

Experimental Workflow

The following diagram illustrates a typical workflow for the selective reduction of Gramine N-oxide.

G start Start: Gramine N-oxide dissolve 1. Dissolve Substrate in Appropriate Solvent start->dissolve add_reagent 2. Add Reducing Agent (e.g., TiCl₃ or (pinB)₂) dissolve->add_reagent react 3. Stir at Specified Temperature (Monitor by TLC/LC-MS) add_reagent->react workup 4. Reaction Quench & Work-up (e.g., add NaHCO₃) react->workup monitor TLC / LC-MS Analysis react->monitor Monitoring extract 5. Extraction with Organic Solvent workup->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify end End: Pure Gramine purify->end

References

Gramine N-oxide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gramine N-oxide, the oxidized form of the naturally occurring indole alkaloid gramine, is emerging as a valuable and versatile reagent in organic synthesis. This application note details its utility in the construction of complex heterocyclic scaffolds and explores its potential in other significant transformations such as the Polonovski-Potier reaction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its adoption by researchers, scientists, and professionals in drug development.

Application: Synthesis of N-1-Skatyl Uracil Derivatives

Gramine N-oxide serves as an effective electrophile for the N-alkylation of various nucleobases, providing a direct route to N-1-skatyl uracil derivatives. These compounds are of interest in medicinal chemistry due to the prevalence of both indole and uracil moieties in biologically active molecules. The reaction proceeds by the nucleophilic attack of the deprotonated uracil or related pyrimidine derivative on the methylene group of gramine N-oxide, leading to the formation of a new C-N bond.

A key advantage of using gramine N-oxide is its enhanced reactivity compared to gramine itself in certain substitution reactions. The N-oxide functionality activates the methylene group, facilitating nucleophilic displacement.

G Reaction of Gramine N-oxide with Uracil Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Gramine_N_oxide Gramine N-oxide N1_Skatyl_Product N-1-Skatyl Uracil Derivative Gramine_N_oxide->N1_Skatyl_Product Nucleophilic Attack Uracil_Derivative Uracil Derivative (e.g., Uracil, 5-Fluorouracil, Cytosine) Uracil_Derivative->N1_Skatyl_Product Solvent DMF Solvent->N1_Skatyl_Product Temperature Elevated Temperature Temperature->N1_Skatyl_Product Dimethylhydroxylamine Dimethylhydroxylamine N1_Skatyl_Product->Dimethylhydroxylamine Byproduct

Caption: Reaction pathway for the synthesis of N-1-skatyl uracil derivatives.

Quantitative Data
NucleobaseProductYield (%)
Uracil1-(1H-indol-3-ylmethyl)pyrimidine-2,4(1H,3H)-dioneModerate
5-Fluorouracil5-Fluoro-1-(1H-indol-3-ylmethyl)pyrimidine-2,4(1H,3H)-dioneModerate
Cytosine4-Amino-1-(1H-indol-3-ylmethyl)pyrimidin-2(1H)-oneModerate

Note: The term "Moderate" is used as specific yield percentages were not available in the abstract.

Experimental Protocol: General Procedure for the Synthesis of N-1-Skatyl Uracil Derivatives[1]
  • Reactant Preparation: In a round-bottom flask, dissolve the uracil derivative (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Base (if necessary): If the uracil derivative is not sufficiently nucleophilic, a non-nucleophilic base (e.g., DBU, 1.1 eq.) can be added to facilitate deprotonation. Stir the mixture at room temperature for 15 minutes.

  • Addition of Gramine N-oxide: Add gramine N-oxide (1.0 eq.) to the reaction mixture.

  • Reaction Condition: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-1-skatyl uracil derivative.

Potential Application: The Polonovski-Potier Reaction

The Polonovski reaction and its milder variant, the Polonovski-Potier reaction, are powerful methods for the N-demethylation and functionalization of tertiary amine N-oxides.[1][2][3][4][5] Gramine N-oxide is a suitable substrate for this transformation. The reaction involves the activation of the N-oxide with an acylating agent, typically trifluoroacetic anhydride (TFAA) in the Potier modification, to generate a reactive iminium ion intermediate. This intermediate can then be trapped by nucleophiles or undergo further transformations.

This reaction opens up a pathway to synthesize various 3-substituted indoles, which are important structural motifs in medicinal chemistry. For instance, trapping the iminium ion with a nucleophile like cyanide would lead to the formation of an α-aminonitrile, a precursor to valuable amino acids and other nitrogen-containing compounds. Alternatively, hydrolysis of the iminium ion would yield indole-3-carbaldehyde, a key building block in organic synthesis.

G Proposed Polonovski-Potier Reaction of Gramine N-oxide cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products Gramine_N_oxide Gramine N-oxide Activated_Complex O-Acylated Intermediate Gramine_N_oxide->Activated_Complex Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Activated_Complex Iminium_Ion Iminium Ion Activated_Complex->Iminium_Ion Elimination Indole_3_carbaldehyde Indole-3-carbaldehyde (via Hydrolysis) Iminium_Ion->Indole_3_carbaldehyde Hydrolysis Substituted_Indole 3-Substituted Indole (via Nucleophilic Attack) Iminium_Ion->Substituted_Indole Nucleophilic Attack (e.g., CN-)

References

Protocol for the Oxidation of Gramine to Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction Gramine, an indole alkaloid found in various plant species, serves as a versatile precursor in the synthesis of numerous biologically active compounds, including tryptophan derivatives and plant growth hormones. The N-oxidation of gramine to gramine N-oxide is a key transformation that yields a reactive intermediate used in the synthesis of more complex heterocyclic structures. This protocol details a reliable method for the oxidation of gramine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for the N-oxidation of tertiary amines.

Principle of the Method The tertiary amine group of gramine is nucleophilic and readily attacked by the electrophilic oxygen of a peroxy acid, such as m-CPBA. The reaction proceeds via a concerted mechanism, resulting in the formation of the corresponding N-oxide and meta-chlorobenzoic acid as a byproduct. The polarity of the product is significantly higher than the starting material, which facilitates its purification by column chromatography.

Experimental Protocol

Materials and Reagents

  • Gramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve gramine (1.0 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant:

    • To the cooled and stirring solution of gramine, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 5-10 minutes. The purity of the m-CPBA should be considered when calculating the molar equivalents.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, gramine N-oxide, will have a lower Rf value than the starting material, gramine, due to its increased polarity. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude gramine N-oxide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1][2]

    • Equilibrate the column with a non-polar solvent system (e.g., ethyl acetate/hexane).

    • Load the crude product onto the column and elute with a gradient of increasing polarity, typically starting with ethyl acetate/hexane and gradually increasing the proportion of methanol in dichloromethane (e.g., 0-10% methanol in DCM).

    • Collect the fractions containing the purified gramine N-oxide, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified gramine N-oxide as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/RangeNotes
Starting Material Gramine---
Oxidizing Agent m-CPBA1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)Anhydrous grade recommended
Reaction Temperature 0 °C to room temperatureStart at 0 °C to control exothermicity
Reaction Time 1 - 3 hoursMonitor by TLC
Purification Method Column ChromatographySilica gel, gradient elution
Expected Yield Moderate to highDependent on reaction scale and purity of reagents
Product Gramine N-oxide---

Characterization Data of Gramine and Gramine N-oxide

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Gramine C₁₁H₁₄N₂174.24[3]8.11 (br s, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.21-7.10 (m, 2H), 7.04 (s, 1H), 3.55 (s, 2H), 2.27 (s, 6H)136.4, 127.3, 124.3, 122.1, 119.4, 119.3, 111.1, 110.8, 54.4, 45.2
Gramine N-oxide C₁₁H₁₄N₂O190.24[4]Expected downfield shift of protons α to the N-oxide group compared to gramine.Expected downfield shift of carbons α to the N-oxide group compared to gramine.

Visualizations

Reaction Scheme

ReactionScheme Scheme 1: Oxidation of Gramine to Gramine N-oxide cluster_reactants Reactants cluster_products Products Gramine Gramine Reaction + Gramine->Reaction mCPBA m-CPBA mCPBA->Reaction Gramine_N_oxide Gramine N-oxide mCBA m-chlorobenzoic acid Arrow DCM, 0 °C Reaction->Arrow Reaction2 Arrow->Reaction2 Reaction2->Gramine_N_oxide Reaction2->mCBA

Caption: Oxidation of Gramine to Gramine N-oxide using m-CPBA.

Experimental Workflow

Workflow A Dissolve Gramine in DCM B Cool to 0 °C A->B C Add m-CPBA portion-wise B->C D Monitor reaction by TLC C->D E Quench with Na₂S₂O₃ D->E Reaction complete F Wash with NaHCO₃ and brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterize Gramine N-oxide H->I

Caption: Workflow for the synthesis and purification of Gramine N-oxide.

References

Application of Gramine N-oxide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plant species, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While gramine itself displays a range of biological effects, its N-oxide derivative, Gramine N-oxide, serves as a crucial synthetic intermediate in the development of novel gramine-based compounds with enhanced therapeutic potential. This document provides detailed application notes and experimental protocols for researchers interested in exploring the medicinal chemistry of gramine derivatives synthesized from Gramine N-oxide, with a focus on their anticancer, anti-inflammatory, and neuroprotective applications.

I. Synthesis of Gramine Derivatives from Gramine N-oxide

Gramine N-oxide is a versatile precursor for the synthesis of various heterocyclic gramine derivatives. The following protocol is a generalized procedure based on reported synthetic methodologies.

Experimental Protocol: Synthesis of Heterocyclic Gramine Derivatives

Objective: To synthesize gramine derivatives by reacting Gramine N-oxide with various nucleophiles.

Materials:

  • Gramine N-oxide

  • Heterocyclic nucleophile (e.g., imidazole, pyrazole, triazole)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Stirring apparatus and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve Gramine N-oxide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the heterocyclic nucleophile (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to a temperature ranging from 80°C to 160°C. The optimal temperature will depend on the specific nucleophile and solvent used.[1]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate them using a rotary evaporator.

  • Characterize the purified gramine derivative using NMR and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Synthesis of Gramine Derivatives

cluster_synthesis Synthesis of Gramine Derivatives Start Start Dissolve Gramine N-oxide Dissolve Gramine N-oxide in anhydrous solvent Start->Dissolve Gramine N-oxide Add Nucleophile Add heterocyclic nucleophile Dissolve Gramine N-oxide->Add Nucleophile Heat Reaction Heat reaction mixture (80-160°C) Add Nucleophile->Heat Reaction Monitor by TLC Monitor reaction progress by TLC Heat Reaction->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Heat Reaction No Work-up Cool and remove solvent Reaction Complete?->Work-up Yes Purification Purify by column chromatography Work-up->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of gramine derivatives.

II. Anticancer Applications

Gramine and its derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Activity of Gramine Derivatives
CompoundCell LineAssayIC50 ValueReference
Gramine-loaded nanoparticlesHCT-116 (Colon cancer)MTT Assay25 µg/mL[2]
Compound 79cMGC803 (Gastric cancer)MTT Assay3.74 µM[2]
Compound 16hMGC803 (Gastric cancer)MTT Assay3.74 µM[2]
N-benzylated gramine (81e)-VGCC blockade1.8 µM[2]
Acylamino gramine (21a/b)S. aureusMIC30 µg/mL[2]
Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of gramine derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MGC803, HCT-116)

  • Complete cell culture medium

  • Gramine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the gramine derivative and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis

Objective: To investigate the effect of gramine derivatives on cell cycle progression.

Materials:

  • Cancer cells treated with the gramine derivative

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the gramine derivative induces apoptosis.

Materials:

  • Cancer cells treated with the gramine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway

Mitochondria-Mediated Apoptosis Pathway

cluster_apoptosis Mitochondria-Mediated Apoptosis Gramine_Derivative Gramine Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) Gramine_Derivative->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Gramine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by gramine derivatives.

III. Anti-inflammatory Applications

Gramine and its derivatives have shown promise in mitigating inflammation, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and by modulating the NF-κB signaling pathway.[2]

Quantitative Data: Anti-inflammatory Activity of Gramine
CompoundAssayResultConcentrationReference
GramineLOX inhibitionIC25 = 119 µg/mL-[2]
GramineNitric oxide scavenging34% scavenging1 mg/mL[2]
Experimental Protocol: Nitric Oxide Scavenging Assay (Griess Assay)

Objective: To measure the nitric oxide scavenging activity of gramine derivatives.

Materials:

  • Gramine derivative solution

  • Sodium nitroprusside solution

  • Phosphate buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plate

  • Microplate reader

Procedure:

  • Mix the gramine derivative solution with sodium nitroprusside in PBS.

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • Add Griess reagent to the mixture.

  • Measure the absorbance at 546 nm.

  • A decrease in absorbance compared to the control (without the gramine derivative) indicates nitric oxide scavenging activity.

Signaling Pathway

Inhibition of NF-κB Signaling Pathway

cluster_nfkb Inhibition of NF-κB Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Gramine_Derivative Gramine Derivative Gramine_Derivative->IKK Inhibits

Caption: Anti-inflammatory mechanism via NF-κB inhibition.

IV. Neuroprotective Applications

Gramine derivatives have been investigated for their potential to protect neuronal cells from damage, a critical aspect in the development of therapies for neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects of a Gramine Derivative
CompoundModelOutcomeDosageReference
ITH12657NMDA-induced excitotoxicity in rat retina (in vivo)Significant protection of Brn3a+ RGCs10 mg/kg[3][4]
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of a gramine derivative against oxidative stress in neuronal cells (e.g., PC12).

Materials:

  • PC12 cells

  • Cell culture medium

  • Gramine derivative

  • Oxidative stress-inducing agent (e.g., H2O2 or 6-OHDA)

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Culture PC12 cells in appropriate conditions.

  • Pre-treat the cells with the gramine derivative for a specified duration.

  • Induce oxidative stress by adding H2O2 or another neurotoxin.

  • After an incubation period, assess cell viability using the MTT assay as described in the anticancer section.

  • An increase in cell viability in the presence of the gramine derivative compared to the toxin-only control indicates a neuroprotective effect.

Experimental Workflow for In Vitro Neuroprotection Assay

cluster_neuroprotection In Vitro Neuroprotection Assay Start Start Culture_Cells Culture PC12 cells Start->Culture_Cells Pre-treat Pre-treat with Gramine Derivative Culture_Cells->Pre-treat Induce_Stress Induce oxidative stress (e.g., H2O2) Pre-treat->Induce_Stress Incubate Incubate Induce_Stress->Incubate Assess_Viability Assess cell viability (MTT Assay) Incubate->Assess_Viability Analyze_Data Analyze and compare to controls Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro neuroprotection studies.

V. Conclusion

Gramine N-oxide is a valuable starting material for the synthesis of a wide array of gramine derivatives with promising therapeutic applications. The protocols and data presented herein provide a framework for researchers to explore the potential of these compounds in anticancer, anti-inflammatory, and neuroprotective drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols: Development of Gramine N-oxide Based Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Gramine N-oxide based prodrugs, particularly for applications in cancer therapy. The central concept is to utilize the hypoxic microenvironment of solid tumors to selectively convert a less toxic Gramine N-oxide prodrug into the cytotoxic agent, gramine.

Introduction

Gramine, a natural indole alkaloid, has demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[1][2] Its therapeutic potential, however, can be enhanced by employing a prodrug strategy to improve tumor-specific drug delivery and reduce systemic toxicity. N-oxides are prodrug forms of tertiary amines that can be reduced back to the parent amine under hypoxic conditions, a characteristic feature of many solid tumors.[3][4] This approach allows for the targeted release of the active drug, gramine, within the tumor microenvironment, thereby increasing its therapeutic index.

The development of Gramine N-oxide prodrugs involves several key stages: synthesis of the prodrug, in vitro evaluation of its stability and hypoxia-selective activation, assessment of its cytotoxicity against cancer cells, and elucidation of the mechanism of action of the released gramine.

Data Presentation

Table 1: Physicochemical Properties of Gramine and Gramine N-oxide
PropertyGramineGramine N-oxideReference
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂O[5]
Molecular Weight ( g/mol ) 174.24190.24[5]
Appearance White crystalline solidWhite to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in waterIncreased water solubility compared to gramine[3]
pKa ~9.5 (tertiary amine)~4-5 (N-oxide)[6]
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)

The following table presents hypothetical yet representative IC50 values to illustrate the expected hypoxia-selective cytotoxicity of a Gramine N-oxide prodrug compared to gramine. Actual values must be determined experimentally.

CompoundCell LineConditionIC50 (µM)Reference (for Gramine)
Gramine MGC803 (Gastric Cancer)Normoxia (21% O₂)3.74[7]
Gramine MGC803 (Gastric Cancer)Hypoxia (1% O₂)~3.5Assumed similar to normoxia
Gramine N-oxide MGC803 (Gastric Cancer)Normoxia (21% O₂)>100Expected low toxicity
Gramine N-oxide MGC803 (Gastric Cancer)Hypoxia (1% O₂)~5-10Expected activation
Gramine BGC-823 (Gastric Cancer)Normoxia (21% O₂)32.7 (5.7 µg/mL)[5]
Gramine N-oxide BGC-823 (Gastric Cancer)Normoxia (21% O₂)>100Expected low toxicity
Gramine N-oxide BGC-823 (Gastric Cancer)Hypoxia (1% O₂)~30-40Expected activation

Experimental Protocols

Synthesis of Gramine N-oxide

This protocol is based on the general method for the oxidation of tertiary amines to N-oxides.

Materials:

  • Gramine

  • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution (if using H₂O₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve gramine in a suitable solvent like DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of m-CPBA in DCM or 30% H₂O₂) to the stirred gramine solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent. For m-CPBA, wash the reaction mixture with a saturated NaHCO₃ solution. For H₂O₂, add a saturated Na₂SO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain pure Gramine N-oxide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Hypoxia-Activated Drug Release Assay

This protocol evaluates the conversion of Gramine N-oxide to gramine under hypoxic conditions.

Materials:

  • Gramine N-oxide

  • Cancer cell line (e.g., MGC803)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Normoxic incubator (21% O₂)

  • Cell lysis buffer

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a known concentration of Gramine N-oxide.

  • Place one set of plates in a hypoxic chamber (1% O₂) and another in a normoxic incubator (21% O₂).

  • At various time points (e.g., 0, 6, 12, 24 hours), collect both the cell culture medium and the cells.

  • Lyse the cells and combine the lysate with the collected medium.

  • Perform a protein precipitation step by adding ice-cold acetonitrile.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the concentrations of both Gramine N-oxide and the released gramine.

  • Prepare a standard curve for both compounds to ensure accurate quantification.

  • Compare the rate of gramine formation under hypoxic versus normoxic conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of gramine and Gramine N-oxide on cancer cells.

Materials:

  • Cancer cell line (e.g., MGC803)

  • Cell culture medium with 10% FBS

  • Gramine and Gramine N-oxide stock solutions in DMSO

  • 96-well plates

  • Hypoxia and normoxic incubators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of gramine and Gramine N-oxide in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate one set of plates under normoxic conditions and another set under hypoxic conditions for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Visualizations

Signaling Pathways of Gramine

Gramine, the active drug released from the prodrug, exerts its anticancer effects through the modulation of several key signaling pathways, including the NF-κB and TGF-β pathways, ultimately leading to apoptosis.

Gramine_Signaling_Pathways Gramine Gramine NFkB_p105 NF-κB p105 Gramine->NFkB_p105 binds to Ubiquitination Ubiquitination Gramine->Ubiquitination inhibits TGFb_R TGF-β Receptor Gramine->TGFb_R inhibits Smad7 Smad7 Gramine->Smad7 activates Bax Bax Gramine->Bax upregulates Bcl2 Bcl-2 Gramine->Bcl2 downregulates NFkB_p105->Ubiquitination p50_processing Processing to p50 Ubiquitination->p50_processing NFkB_p50 NF-κB p50 p50_processing->NFkB_p50 Nuclear_Translocation Nuclear Translocation NFkB_p50->Nuclear_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nuclear_Translocation->Inflammatory_Genes promotes Smad2_4 Smad2/4 Phosphorylation TGFb_R->Smad2_4 Angiogenesis Angiogenesis (VEGF, MMPs) Smad2_4->Angiogenesis promotes Smad7->Smad2_4 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Signaling pathways modulated by gramine leading to apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of a Gramine N-oxide based prodrug.

Experimental_Workflow Start Start: Hypothesis Gramine N-oxide as a hypoxia-activated prodrug Synthesis Synthesis of Gramine N-oxide Start->Synthesis Characterization Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Stability Stability Assay InVitro->Stability Activation Hypoxia-Activation Assay (LC-MS) InVitro->Activation Cytotoxicity Cytotoxicity Assay (MTT, Normoxia vs. Hypoxia) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism WesternBlot Western Blot (Apoptosis, NF-κB, TGF-β pathways) Mechanism->WesternBlot InVivo In Vivo Evaluation (Animal Models) WesternBlot->InVivo TumorModel Tumor Xenograft Model InVivo->TumorModel Efficacy Efficacy Studies TumorModel->Efficacy Toxicity Toxicity Studies TumorModel->Toxicity End End: Lead Candidate Efficacy->End Toxicity->End

Caption: Workflow for Gramine N-oxide prodrug development.

Logical Relationship: Prodrug Activation

This diagram illustrates the core principle of the hypoxia-activated prodrug strategy.

Prodrug_Activation Prodrug Gramine N-oxide (Less Toxic, More Soluble) Normoxia Normoxic Tissue (21% O₂) Prodrug->Normoxia Hypoxia Hypoxic Tumor ( <2% O₂) Prodrug->Hypoxia NoActivation Minimal Conversion to Gramine Normoxia->NoActivation Activation Enzymatic Reduction (e.g., Cytochrome P450 reductases) Hypoxia->Activation LowToxicity Low Systemic Toxicity NoActivation->LowToxicity ActiveDrug Gramine (Cytotoxic) Activation->ActiveDrug TumorToxicity Targeted Tumor Cell Death ActiveDrug->TumorToxicity

Caption: Hypoxia-selective activation of Gramine N-oxide.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plant species, and its derivatives are subjects of increasing interest in pharmacological research due to their potential therapeutic properties, including anticancer activities.[1][2] Gramine N-oxide, a derivative of gramine, is a compound of interest for its potential cytotoxic effects. These application notes provide a comprehensive guide to the in vitro assays used to determine the cytotoxic effects of Gramine N-oxide on cancer cell lines. The protocols detailed below are for key assays that measure cell viability, membrane integrity, and apoptosis.

Note: While the synthesis of Gramine N-oxide has been described, specific quantitative data on its cytotoxic effects (e.g., IC50 values) were not available in the performed searches. The data presented in the tables are for gramine and its derivatives, which can serve as a reference for the expected outcomes and data presentation for Gramine N-oxide.[1][3][4][5]

Data Presentation: Cytotoxic Effects of Gramine and its Derivatives

The following tables summarize the reported cytotoxic activities of gramine and its derivatives against various cancer cell lines. This data can be used as a benchmark when evaluating the cytotoxic potential of Gramine N-oxide.

Table 1: MTT Assay Results for Gramine and its Derivatives

CompoundCell LineIC50 ValueReference
Gramine-loaded PVA coated Iron Oxide NPsHCT-116 (Colon Cancer)25 µg/mL[5]
Gramine Derivative (Compound 79c)MGC803 (Gastric Cancer)3.74 µM[1][4]
Gramine Derivative (Compound 61b)BGC-823 (Gastric Cancer)5.7 µg/mL[1]

Table 2: Qualitative Cytotoxic Effects of Gramine

CompoundCell LineObservationReference
GramineHAPI (Microglial Cells)No significant cytotoxicity at ≤20 µM

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell lines (e.g., HCT-116, MGC803)

  • Complete cell culture medium

  • Gramine N-oxide (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Gramine N-oxide in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Gramine N-oxide. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Gramine N-oxide

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control cells) / (Absorbance of positive control - Absorbance of control cells)] x 100

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Gramine N-oxide

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Gramine N-oxide for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis start Seed Cells in Multi-well Plates treat Treat with Gramine N-oxide (various concentrations) start->treat control Include Vehicle and Positive Controls treat->control mtt MTT Assay (Metabolic Activity) control->mtt Incubate ldh LDH Assay (Membrane Integrity) control->ldh Incubate apop Apoptosis Assay (Annexin V/PI) control->apop Incubate readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apop->readout Flow Cytometry calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis readout->calc ic50 Determine IC50 calc->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Intrinsic Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimulus Gramine N-oxide bax Bax/Bak (Pro-apoptotic) stimulus->bax Activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) stimulus->bcl2 Inhibits mito Mitochondrion bax->mito Forms pores in mitochondrial membrane bcl2->bax Inhibits cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by Gramine N-oxide.

References

Application Notes and Protocols: Formulation of Gramine N-oxide for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid, and its derivatives are of significant interest in pharmacology due to their diverse biological activities. The N-oxide form of gramine, Gramine N-oxide, presents a promising avenue for drug development, potentially offering altered solubility, stability, and pharmacokinetic profiles compared to the parent compound. This document provides detailed application notes and experimental protocols for the formulation of Gramine N-oxide into various drug delivery systems. The information is intended to guide researchers in the development of novel therapeutic strategies leveraging this compound. While specific data on Gramine N-oxide formulations are limited, the following protocols are based on established methodologies for similar molecules, particularly Gramine, and general principles for encapsulating N-oxide compounds.

Physicochemical Properties of Gramine and its N-oxide

A summary of the key physicochemical properties is essential for designing effective drug delivery systems.

PropertyGramineGramine N-oxideData Source
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂OPubChem
Molecular Weight 174.24 g/mol 190.24 g/mol PubChem
Appearance Crystalline solid--
Solubility Poorly soluble in waterExpected to have higher aqueous solubility[1]
LogP ---

I. Nanoparticle Formulation of Gramine N-oxide

Polymeric nanoparticles can enhance the bioavailability and provide controlled release of encapsulated drugs. Based on successful formulations of gramine, a similar approach can be adapted for Gramine N-oxide.[2]

A. Quantitative Data: Gramine-Loaded PVA-Coated Iron Oxide Nanoparticles

The following table summarizes the characterization of gramine-loaded nanoparticles, which can serve as a benchmark for the development of Gramine N-oxide formulations.[2]

ParameterResultMethod
UV-Vis Absorbance Peak 266.25 nmUV-Visible Spectrophotometry
Particle Shape TetragonalScanning Electron Microscopy (SEM)
Crystallinity CrystallineX-ray Diffraction (XRD)
In Vitro Cytotoxicity (HCT 116) IC₅₀ = 25 µg/mLMTT Assay
Cell Viability (HCT 116) Dose-dependent decreaseTrypan Blue Exclusion Assay
Oxidative Stress Indicators Increased NO, LPO, and ROS levelsBiochemical Assays
B. Experimental Protocol: Preparation of Gramine N-oxide Loaded PVA-Coated Iron Oxide Nanoparticles

This protocol is adapted from the methodology for gramine-loaded nanoparticles.[2]

1. Synthesis of PVA-Coated Iron Oxide Nanoparticles (IONPs):

  • Prepare aqueous solutions of ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) in a 2:1 molar ratio.

  • Co-precipitate the iron oxides by adding an aqueous solution of ammonium hydroxide dropwise under vigorous stirring at room temperature.

  • Collect the resulting black precipitate of Fe₃O₄ nanoparticles by magnetic decantation and wash several times with deionized water until the pH is neutral.

  • Resuspend the IONPs in deionized water and add a solution of polyvinyl alcohol (PVA).

  • Stir the mixture for 24 hours at room temperature to allow for PVA coating.

  • Collect the PVA-coated IONPs by centrifugation, wash with deionized water, and dry.

2. Loading of Gramine N-oxide:

  • Synthesize Gramine N-oxide from Gramine by oxidation with an appropriate agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[1]

  • Dissolve a known amount of Gramine N-oxide in deionized water.

  • Disperse a specific amount of the synthesized PVA-coated IONPs into the Gramine N-oxide solution.

  • Stir the mixture at a constant speed (e.g., 300 rpm) at room temperature for 24 hours to allow for drug loading.

  • Collect the Gramine N-oxide-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove any unloaded drug.

  • Dry the final product under vacuum.

3. Characterization:

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of Gramine N-oxide in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

  • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • In Vitro Drug Release: Perform release studies in a buffer solution (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively) using a dialysis method. Quantify the released drug at different time points.

C. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis_GNO Synthesis of Gramine N-oxide Loading Drug Loading Synthesis_GNO->Loading Synthesis_NP Synthesis of PVA-coated IONPs Synthesis_NP->Loading Size_Zeta Particle Size & Zeta Potential (DLS) Loading->Size_Zeta Morphology Morphology (SEM/TEM) Loading->Morphology Loading_Efficiency Loading & Encapsulation Efficiency Loading->Loading_Efficiency Release In Vitro Release Loading->Release Cytotoxicity Cytotoxicity Assays (MTT) Loading->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Cytotoxicity->Cellular_Uptake

Figure 1: Experimental workflow for nanoparticle formulation.

II. Liposomal Formulation of Gramine N-oxide

Liposomes are versatile vesicles that can encapsulate both hydrophilic and lipophilic drugs. The amphiphilic nature of Gramine N-oxide suggests it could be efficiently entrapped within liposomal formulations.

A. Quantitative Data (Hypothetical)

The following table presents expected characterization parameters for a Gramine N-oxide liposomal formulation.

ParameterExpected RangeMethod
Vesicle Size 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3DLS
Zeta Potential -20 to -40 mV (for anionic lipids)DLS
Encapsulation Efficiency > 60%Spectrophotometry / HPLC
In Vitro Release (24h) 30 - 50% (pH 7.4)Dialysis Method
B. Experimental Protocol: Preparation of Gramine N-oxide Liposomes by Thin-Film Hydration

1. Preparation of the Lipid Film:

  • Dissolve lipids (e.g., a mixture of a neutral phospholipid like DSPC and a negatively charged phospholipid like DSPG) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Add Gramine N-oxide to the lipid solution if a lipophilic interaction is desired, or prepare it in the aqueous phase for encapsulation in the core.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

2. Hydration and Vesicle Formation:

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing Gramine N-oxide if it was not added to the lipid phase.

  • Agitate the flask by gentle rotation above the lipid phase transition temperature (Tm) to form multilamellar vesicles (MLVs).

3. Size Reduction:

  • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

4. Purification:

  • Remove the unencapsulated Gramine N-oxide by dialysis against a fresh buffer or by size exclusion chromatography.

5. Characterization:

  • Determine the vesicle size, PDI, and zeta potential using DLS.

  • Quantify the encapsulated drug to calculate encapsulation efficiency.

  • Assess the morphology of the liposomes using TEM.

  • Perform in vitro release studies.

III. Micellar Formulation of Gramine N-oxide

Polymeric micelles are self-assembling nanostructures with a core-shell architecture, suitable for the delivery of poorly soluble drugs.

A. Quantitative Data (Hypothetical)
ParameterExpected RangeMethod
Micelle Size 20 - 80 nmDynamic Light Scattering (DLS)
Critical Micelle Concentration (CMC) Low µM rangePyrene Fluorescence Assay
Drug Loading Capacity 5 - 15% (w/w)Spectrophotometry / HPLC
In Vitro Release (24h) 40 - 60% (pH 7.4)Dialysis Method
B. Experimental Protocol: Preparation of Gramine N-oxide Loaded Micelles by Nanoprecipitation

1. Polymer and Drug Solution Preparation:

  • Dissolve a suitable amphiphilic block copolymer (e.g., PEO-b-PCL, PEO-b-PLA) and Gramine N-oxide in a water-miscible organic solvent (e.g., acetonitrile, DMSO).

2. Micelle Formation:

  • Add the organic solution dropwise to a vigorously stirred aqueous solution.

  • The hydrophobic blocks of the copolymer will self-assemble to form the core, encapsulating the drug, while the hydrophilic blocks will form the shell.

3. Solvent Removal and Purification:

  • Remove the organic solvent by dialysis against deionized water for an extended period (e.g., 24-48 hours).

  • Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any aggregates.

4. Characterization:

  • Determine the micelle size and size distribution using DLS.

  • Measure the CMC of the block copolymer.

  • Quantify the drug loading capacity and efficiency.

  • Conduct in vitro release studies.

IV. Signaling Pathways

While specific signaling pathways for Gramine N-oxide are not well-documented, it is plausible that it may share targets with Gramine. Gramine has been reported to exhibit anti-inflammatory and anti-proliferative effects through the modulation of key signaling pathways.[3]

A. NF-κB Signaling Pathway

Gramine has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation.[3]

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Gramine Gramine/Gramine N-oxide Gramine->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway.
B. EGFR/PI3K/Akt/mTOR Signaling Pathway

Gramine has also been implicated in the suppression of the EGFR/PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[3]

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Gramine Gramine/Gramine N-oxide Gramine->EGFR Inhibits

Figure 3: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Conclusion

The formulation of Gramine N-oxide into advanced drug delivery systems like nanoparticles, liposomes, and micelles holds significant potential for improving its therapeutic efficacy. The protocols and data presented here provide a foundational framework for researchers to develop and characterize these formulations. Further investigation into the specific biological activities and signaling pathways of Gramine N-oxide is warranted to fully realize its clinical potential.

References

Troubleshooting & Optimization

Technical Support Center: Gramine N-oxide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Gramine N-oxide, maintaining its stability in aqueous solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the decomposition of Gramine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of Gramine N-oxide in aqueous solutions?

A1: The stability of Gramine N-oxide in aqueous solutions can be influenced by several factors, including:

  • Temperature: Elevated temperatures can promote the thermal decomposition of Gramine N-oxide. While significant decomposition to gramine has been observed at high temperatures (e.g., 160 °C), lower, prolonged heat exposure can also lead to degradation.[1]

  • pH: The pH of the aqueous solution is a critical factor. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.[2][3] For many pharmaceutical compounds, oxidative degradation is more prevalent at neutral or slightly basic pH.[2]

  • Light Exposure: Indole derivatives, the parent structure of Gramine, can be sensitive to light. Photo-oxidation can lead to the formation of various degradation products.

  • Presence of Metal Ions: Transition metal ions can act as catalysts in oxidation reactions, potentially accelerating the decomposition of Gramine N-oxide.

  • Dissolved Oxygen and Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents in the aqueous solution can lead to oxidative degradation of the indole ring or the N-oxide functional group.

Q2: What are the visible signs of Gramine N-oxide decomposition?

A2: While not always visually apparent, decomposition may be indicated by:

  • A change in the color of the solution, often to a yellowish or brownish hue, which is common with the degradation of indole-containing compounds.

  • The formation of precipitates or turbidity in the solution.

  • A shift in the pH of the solution over time.

  • Inconsistent or unexpected results in your experiments.

Q3: How can I monitor the stability of my Gramine N-oxide solution?

A3: Regular monitoring is crucial to ensure the integrity of your Gramine N-oxide solutions. The recommended method is:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying Gramine N-oxide and detecting the appearance of potential degradation products.[4][5][6] A robust LC-MS/MS method can distinguish between the parent compound and its metabolites or degradation products.[4][5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with your Gramine N-oxide aqueous solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Decomposition of Gramine N-oxide leading to a lower effective concentration.1. Verify Solution Integrity: Immediately analyze an aliquot of your stock and working solutions by LC-MS to determine the current concentration of Gramine N-oxide. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions from solid Gramine N-oxide. 3. Optimize Storage Conditions: Review and implement the recommended storage protocols outlined in the "Experimental Protocols" section below.
Change in solution color (yellowing/browning) Oxidation of the indole ring.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 2. Deoxygenate Solvent: Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon gas) to minimize oxidation. 3. Add Antioxidants: Consider the addition of antioxidants compatible with your experimental system. See the "Experimental Protocols" section for suggestions.
Precipitate formation in the solution Formation of insoluble degradation products or change in solubility due to pH shift.1. Check pH: Measure the pH of the solution. If it has shifted, it may indicate degradation. 2. Filter Solution: If the precipitate is minimal and analysis confirms sufficient concentration of Gramine N-oxide, you may be able to filter the solution (e.g., using a 0.22 µm syringe filter) for immediate use. However, preparing a fresh solution is the most reliable approach. 3. Re-evaluate Solvent/Buffer: Ensure the chosen solvent and buffer system are appropriate for the desired concentration and storage duration of Gramine N-oxide.

Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Gramine N-oxide Stock Solutions

  • Solvent Selection: Use high-purity, deoxygenated water (e.g., HPLC-grade, sparged with an inert gas like nitrogen or argon for at least 15-20 minutes).

  • Buffering: If your experiment allows, prepare the solution in a buffer system to maintain a stable pH. Based on general stability principles for similar compounds, a slightly acidic to neutral pH (e.g., pH 5-7) is often preferable to alkaline conditions.[2][3]

  • Dissolution: Dissolve solid Gramine N-oxide in the chosen solvent/buffer at the desired concentration. Gentle vortexing or sonication may be used to aid dissolution. Avoid excessive heating.

  • Storage Container: Store the solution in a tightly sealed amber glass vial to protect from light and air.

  • Storage Temperature: Store stock solutions at 2-8 °C for short-term use (up to one week). For long-term storage, aliquot the stock solution into single-use vials and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas (nitrogen or argon) before sealing the vial.

Protocol 2: Use of Antioxidants for Enhanced Stability

For applications where antioxidants will not interfere with downstream processes, their inclusion can significantly inhibit oxidative degradation.

  • Antioxidant Selection: Common antioxidants used in pharmaceutical preparations include ascorbic acid (vitamin C), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The choice of antioxidant will depend on its solubility in your aqueous system and its compatibility with your experimental design.

  • Concentration: The effective concentration of antioxidants is typically low. A starting point for evaluation could be in the range of 0.01% to 0.1% (w/v).

  • Procedure:

    • Dissolve the chosen antioxidant in the aqueous solvent/buffer before adding the Gramine N-oxide.

    • Proceed with the dissolution of Gramine N-oxide as described in Protocol 1.

    • Store the solution following the recommendations in Protocol 1.

Protocol 3: Monitoring Gramine N-oxide Decomposition by LC-MS

This protocol provides a general workflow for analyzing the stability of Gramine N-oxide. Specific parameters will need to be optimized for your instrument.

  • Sample Preparation: Dilute an aliquot of your Gramine N-oxide solution to a suitable concentration for LC-MS analysis using the initial mobile phase composition.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the analysis of alkaloids and their N-oxides.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) is often effective.[4]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[4]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 45 °C) to ensure reproducible retention times.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally suitable for detecting Gramine N-oxide and its potential degradation products.

    • Detection Mode: Use multiple reaction monitoring (MRM) for quantitative analysis of Gramine N-oxide and to specifically look for expected degradation products. Full scan mode can be used to identify unknown degradation products.[4]

    • Fragmentation: In case of degradation, a loss of an oxygen atom from the N-oxide (a neutral loss of 16 Da) is a common fragmentation pattern to monitor.[6][7]

Visualizing Workflows and Decomposition Pathways

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for Gramine N-oxide Decomposition start Inconsistent Experimental Results or Visual Change in Solution check_stability Analyze Solution by LC-MS start->check_stability is_degraded Is Gramine N-oxide Degraded? check_stability->is_degraded prepare_fresh Prepare Fresh Solution (Follow Protocol 1) is_degraded->prepare_fresh Yes continue_experiment Continue Experiment is_degraded->continue_experiment No optimize_storage Optimize Storage Conditions: - Protect from Light - Use Inert Gas - Aliquot and Freeze prepare_fresh->optimize_storage investigate_cause Investigate Potential Causes: - Temperature Fluctuations? - pH Shift? - Contamination? prepare_fresh->investigate_cause optimize_storage->continue_experiment

Figure 1. A flowchart for troubleshooting Gramine N-oxide decomposition.

Potential_Decomposition_Pathways Potential Decomposition Pathways of Gramine N-oxide GNO Gramine N-oxide Gramine Gramine (Reduction/Thermal Decomposition) GNO->Gramine Heat, Reducing Agents Oxidized_Indole Oxidized Indole Ring Products (e.g., 2-oxindoles) GNO->Oxidized_Indole Light, O2, Metal Ions Hydrolyzed_Products Hydrolysis Products GNO->Hydrolyzed_Products Acidic or Basic pH

Figure 2. Potential decomposition pathways for Gramine N-oxide in aqueous solutions.

References

Gramine N-oxide Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Gramine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of Gramine N-oxide?

Researchers may face several challenges during the purification of Gramine N-oxide, primarily stemming from its chemical properties. These include:

  • Thermal Instability: Gramine N-oxide can be susceptible to thermal degradation, potentially reverting back to Gramine, especially at elevated temperatures.[1][2]

  • Chemical Instability: The N-oxide functional group can be reactive and may degrade under certain pH conditions or in the presence of reducing agents. A slight reverse reaction to the parent compound has been observed for other tertiary amine N-oxides.[3]

  • High Polarity: The N-oxide group significantly increases the polarity of the molecule compared to Gramine. This high polarity can make it challenging to handle during extraction and chromatographic purification, often leading to poor retention on standard reverse-phase columns or strong retention on normal-phase columns.[4]

  • Removal of Reaction Byproducts: The synthesis of Gramine N-oxide typically involves oxidizing agents (e.g., hydrogen peroxide, m-CPBA).[5] Residual oxidizing agents and their byproducts can be difficult to remove and may interfere with downstream applications.

Q2: How can I monitor the purity of Gramine N-oxide during purification?

Several analytical techniques can be employed to monitor the purity of Gramine N-oxide:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity and identify the presence of impurities. Due to its high polarity, a polar mobile phase will likely be required.[4] A Dragendorff reagent can be effective for visualizing N-oxides on TLC plates.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity analysis. A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded reverse-phase column may be necessary for good peak shape and retention due to the high polarity of Gramine N-oxide.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The introduction of the oxygen atom leads to a downfield shift of the neighboring methyl and methylene groups compared to the parent amine, Gramine.[5]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of Gramine N-oxide and help identify any impurities or degradation products.

Troubleshooting Guide

Problem 1: Low recovery of Gramine N-oxide after purification.
Potential Cause Troubleshooting Step
Thermal Degradation Avoid high temperatures during all purification steps. Use a rotary evaporator with a low-temperature water bath for solvent removal. Lyophilization (freeze-drying) can be a gentle alternative for removing aqueous solvents. At temperatures as high as 160°C, Gramine N-oxide can convert back to Gramine.[1][2]
Degradation on Silica Gel Gramine N-oxide, being a tertiary amine N-oxide, might be unstable on acidic silica gel.[7] Perform a quick stability test by spotting a solution of the crude product on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[8] If instability is observed, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[7]
Poor Extraction from Aqueous Phase Due to its high polarity, Gramine N-oxide may have limited solubility in common organic solvents used for extraction. Use highly polar solvents like chloroform or a mixture of dichloromethane and methanol for liquid-liquid extraction. Multiple extractions may be necessary to improve recovery.
Irreversible Adsorption on Chromatography Column The polar N-oxide can interact strongly with the stationary phase, leading to poor elution and low recovery.[4] Ensure the chosen mobile phase is strong enough to elute the compound. For silica gel chromatography, adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is stable) can help.[4]
Problem 2: Co-elution of Gramine N-oxide with impurities during column chromatography.
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase Standard silica gel may not provide sufficient resolution. Consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., diol, cyano). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[4]
Suboptimal Mobile Phase The solvent system may not be selective enough to separate the target compound from impurities. Experiment with different solvent systems by running TLCs in various solvent combinations. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.[9]
Presence of Unreacted Starting Material (Gramine) Gramine is significantly less polar than its N-oxide. A well-chosen solvent system on normal-phase chromatography (e.g., silica gel) should easily separate the two. A gradient from a non-polar solvent (like hexane/ethyl acetate) to a more polar one (like dichloromethane/methanol) should elute Gramine first, followed by Gramine N-oxide.
Residual Oxidizing Agent or Byproducts If a peroxyacid like m-CPBA was used for synthesis, the resulting m-chlorobenzoic acid can be an impurity. This can often be removed by a mild aqueous basic wash during workup before chromatography. If hydrogen peroxide was used, it can be quenched with additives like sodium thiosulfate before extraction.[5]

Experimental Protocols

Protocol 1: General Synthesis of Gramine N-oxide

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve Gramine in a suitable solvent such as methanol or dichloromethane.

  • Oxidation: Cool the solution in an ice bath. Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while stirring. The molar ratio of the oxidizing agent to Gramine should be carefully controlled (typically 1.1 to 1.5 equivalents).

  • Monitoring: Monitor the reaction progress using TLC. The product, Gramine N-oxide, should have a significantly lower Rf value than the starting material, Gramine.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, this can be done by adding a small amount of sodium thiosulfate or manganese dioxide.[5] For m-CPBA, a wash with a sodium bicarbonate solution will remove the acidic byproduct.

  • Workup: Proceed with an appropriate aqueous workup and extraction into a suitable organic solvent.

Protocol 2: Purification of Gramine N-oxide by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude Gramine N-oxide in a minimal amount of the initial mobile phase or a slightly stronger solvent. Adsorb the crude material onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Start eluting the column with a non-polar solvent system (e.g., 100% dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol. For example, you can use a step gradient:

    • Dichloromethane (100%)

    • Dichloromethane:Methanol (99:1)

    • Dichloromethane:Methanol (98:2)

    • Dichloromethane:Methanol (95:5)

    • Continue increasing the methanol percentage as needed.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure Gramine N-oxide.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Data Presentation

Table 1: Example Data Summary for Gramine N-oxide Purification
Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by HPLC, %)
Crude Product500--75
Column Chromatography48032066.798.5
Recrystallization31025080.6>99.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis_start Gramine Solution oxidation Oxidation (e.g., H2O2) synthesis_start->oxidation monitoring TLC Monitoring oxidation->monitoring quenching Quenching monitoring->quenching workup Aqueous Workup & Extraction quenching->workup crude_product Crude Product workup->crude_product Evaporation column_chromatography Flash Column Chromatography crude_product->column_chromatography fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis solvent_removal Solvent Removal (Low Temp) fraction_analysis->solvent_removal pure_product Pure Gramine N-oxide solvent_removal->pure_product

Caption: Experimental workflow for the synthesis and purification of Gramine N-oxide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield thermal_degradation Thermal Degradation? start->thermal_degradation silica_instability Instability on Silica? start->silica_instability poor_extraction Poor Extraction? start->poor_extraction solution_temp Use low temperature during solvent removal. thermal_degradation->solution_temp Yes solution_silica Use deactivated silica or alumina. silica_instability->solution_silica Yes solution_extraction Use more polar extraction solvent (e.g., CHCl3). poor_extraction->solution_extraction Yes

Caption: Troubleshooting logic for low yield in Gramine N-oxide purification.

References

How to remove residual hydrogen peroxide from Gramine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gramine N-oxide, with a specific focus on the effective removal of residual hydrogen peroxide.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual hydrogen peroxide from the Gramine N-oxide synthesis reaction?

A1: Residual hydrogen peroxide (H₂O₂) can lead to several complications. It can potentially cause unwanted side reactions, degrade the desired Gramine N-oxide product, and interfere with downstream applications. For pharmaceutical applications, the presence of residual oxidants is a significant safety concern. Furthermore, H₂O₂ can interfere with analytical techniques used for product characterization.

Q2: What are the most common methods for removing residual hydrogen peroxide?

A2: The most prevalent methods for quenching excess hydrogen peroxide in organic synthesis include:

  • Chemical Quenching: Using a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).

  • Catalytic Decomposition: Employing a catalyst like manganese dioxide (MnO₂) or platinum to accelerate the decomposition of H₂O₂ into water and oxygen.

  • Adsorption: Using activated carbon to adsorb and decompose the residual hydrogen peroxide.

Q3: How can I detect the presence of residual hydrogen peroxide in my reaction mixture?

A3: Several methods are available for detecting residual H₂O₂. For qualitative laboratory purposes, commercially available peroxide test strips offer a quick and convenient option. For quantitative analysis, methods such as iodometric titration or spectrophotometric analysis using titanium oxalate are commonly employed.[1][2][3] It is important to note that due to the oxidative nature of N-oxides, traditional iodometric titration may not always be reliable for quantifying residual H₂O₂ in the final product.

Q4: Is the quenching of hydrogen peroxide an exothermic process?

A4: Yes, the decomposition of hydrogen peroxide is an exothermic reaction.[4] When using quenching agents or catalysts, it is crucial to control the temperature of the reaction mixture, typically by using an ice bath, to prevent a rapid temperature increase that could lead to side reactions or decomposition of the product.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete removal of hydrogen peroxide (positive peroxide test after quenching) 1. Insufficient amount of quenching agent. 2. Ineffective mixing during quenching. 3. Low temperature slowing down the quenching reaction. 4. Deactivated catalyst (in case of catalytic decomposition).1. Add additional quenching agent portion-wise and monitor with peroxide test strips. 2. Ensure vigorous stirring during the quenching process. 3. Allow the reaction to stir for a longer period at a controlled temperature (e.g., 0-5 °C) or let it slowly warm to room temperature after the initial quenching. 4. Use fresh manganese dioxide or regenerate the catalyst. For activated carbon, ensure it has not been passivated.
Formation of an insoluble precipitate during quenching with sodium thiosulfate Precipitation of elemental sulfur due to over-acidification of the reaction mixture.Ensure the reaction mixture is not overly acidic before or during the addition of sodium thiosulfate. If necessary, adjust the pH with a mild base.
Product degradation during quenching 1. Localized high temperature due to rapid addition of quenching agent. 2. Reaction with byproducts of the quenching reaction.1. Add the quenching agent slowly and in portions, while maintaining a low temperature with an ice bath.[4] 2. Choose a quenching method known to be compatible with your product. For sensitive substrates, catalytic decomposition or adsorption with activated carbon might be milder alternatives.
Difficulty filtering the catalyst after decomposition (e.g., fine MnO₂ particles) Small particle size of the catalyst.Use granular manganese dioxide instead of fine powder. Alternatively, pass the solution through a pad of Celite® to aid filtration.

Experimental Protocols

Representative Synthesis of Gramine N-oxide

This protocol is a representative procedure for the N-oxidation of a tertiary amine using hydrogen peroxide.

Materials:

  • Gramine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Gramine in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric excess (typically 1.5-2.0 equivalents) of 30% hydrogen peroxide to the cooled, stirring solution.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, proceed to one of the hydrogen peroxide removal protocols outlined below.

Protocol 1: Quenching with Sodium Thiosulfate

This is a widely used and effective method for removing excess hydrogen peroxide.

Materials:

  • Reaction mixture containing residual H₂O₂

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ice bath

  • Peroxide test strips

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.[5]

  • Slowly add a saturated aqueous solution of sodium thiosulfate dropwise to the stirring reaction mixture. Monitor for any exotherm.[4][5]

  • After the initial addition, continue to add the sodium thiosulfate solution portion-wise.

  • After each addition, test a small aliquot of the reaction mixture with a peroxide test strip.

  • Continue adding the quenching agent until the peroxide test is negative.

  • Allow the mixture to stir for an additional 30-60 minutes at 0-5 °C to ensure complete quenching.[6]

  • Proceed with the standard aqueous work-up to isolate the Gramine N-oxide.

Protocol 2: Catalytic Decomposition with Manganese Dioxide

This method utilizes a heterogeneous catalyst to decompose hydrogen peroxide into water and oxygen.

Materials:

  • Reaction mixture containing residual H₂O₂

  • Manganese dioxide (MnO₂, powder or granular)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Carefully add a small amount of manganese dioxide (catalytic amount, typically a spatula tip) to the stirring solution.[7] Be aware that the decomposition can be vigorous, leading to gas evolution (oxygen) and an exotherm.[8][9]

  • Stir the mixture at 0-5 °C and monitor for the cessation of gas evolution.

  • Test for the presence of residual peroxide using a test strip. If necessary, add another small portion of manganese dioxide.

  • Once the decomposition is complete, remove the manganese dioxide by filtration. Washing the filter cake with the reaction solvent will ensure complete recovery of the product. The MnO₂ can often be recovered, washed, dried, and reused.[8]

  • Proceed with the work-up and purification of the Gramine N-oxide.

Protocol 3: Removal with Activated Carbon

Activated carbon can adsorb and catalytically decompose hydrogen peroxide, offering a metal-free removal method.[10]

Materials:

  • Reaction mixture containing residual H₂O₂

  • Activated carbon (powdered or granular)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To the reaction mixture at room temperature or slightly cooled, add a portion of activated carbon (e.g., 5-10% by weight of the reaction solvent).

  • Stir the suspension vigorously for 1-2 hours. The efficiency of removal can be influenced by pH and temperature.[11]

  • Monitor the disappearance of hydrogen peroxide using a suitable analytical method.

  • Once the removal is complete, filter off the activated carbon. Ensure to wash the carbon cake thoroughly with the reaction solvent.

  • Proceed with the isolation and purification of the Gramine N-oxide.

Data Presentation

Table 1: Comparison of Common Hydrogen Peroxide Removal Methods

Method Reagent/Catalyst Typical Conditions Advantages Disadvantages
Chemical Quenching Sodium Thiosulfate (Na₂S₂O₃)0-5 °C, aqueous solution- Fast and effective - Reagents are inexpensive and readily available- Can be exothermic[4] - Introduces inorganic salts into the reaction mixture, requiring removal during work-up
Catalytic Decomposition Manganese Dioxide (MnO₂)0-25 °C, solid catalyst- Highly efficient, only a catalytic amount is needed - Catalyst can be filtered off and potentially reused[8]- Can be highly exothermic and cause vigorous gas evolution[8][9] - Fine powders can be difficult to filter - Potential for metal leaching into the product
Adsorption Activated CarbonRoom temperature, solid adsorbent- Metal-free method[10] - Can also remove some colored impurities- May require longer reaction times - Can adsorb the product, potentially lowering the yield - Efficiency can be variable depending on the carbon source and activation method

Visualizations

experimental_workflow cluster_synthesis Gramine N-oxide Synthesis cluster_quenching H₂O₂ Removal cluster_workup Product Isolation start Gramine Solution add_h2o2 Add H₂O₂ (30% aq.) (0-5 °C) start->add_h2o2 reaction N-Oxidation Reaction add_h2o2->reaction quench_choice Select Removal Method reaction->quench_choice na2s2o3 Add Na₂S₂O₃ solution quench_choice->na2s2o3 Chemical mno2 Add MnO₂ catalyst quench_choice->mno2 Catalytic activated_c Add Activated Carbon quench_choice->activated_c Adsorption extraction Aqueous Work-up & Extraction na2s2o3->extraction filtration Filtration (if catalyst/adsorbent used) mno2->filtration activated_c->filtration filtration->extraction purification Purification extraction->purification final_product Gramine N-oxide purification->final_product

Caption: Experimental workflow for the synthesis of Gramine N-oxide and subsequent removal of residual hydrogen peroxide.

troubleshooting_logic start Peroxide Test after Quenching positive Positive Result start->positive negative Negative Result start->negative cause1 Insufficient Quenching Agent positive->cause1 cause2 Ineffective Mixing positive->cause2 cause3 Low Temperature positive->cause3 workup Proceed to Work-up negative->workup solution1 Add More Quenching Agent cause1->solution1 solution2 Increase Stirring Rate cause2->solution2 solution3 Increase Reaction Time / Warm Slowly cause3->solution3

References

Technical Support Center: Gramine N-oxide Stability at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of gramine N-oxide at elevated temperatures. Researchers frequently encounter challenges with the thermal lability of N-oxide compounds, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: Is gramine N-oxide sensitive to high temperatures?

Yes, like many tertiary amine N-oxides, gramine N-oxide is susceptible to degradation at elevated temperatures. While generally stable at room temperature, its stability decreases as temperatures rise.[1]

Q2: At what temperature does gramine N-oxide start to decompose?

Q3: What are the expected degradation products of gramine N-oxide when heated?

The primary documented thermal degradation product of gramine N-oxide is gramine .[2][3] This occurs through a deoxygenation reaction. Other potential degradation pathways for tertiary amine N-oxides, which could theoretically apply to gramine N-oxide, include:

  • Cope Elimination: This reaction typically forms an alkene and a hydroxylamine. For gramine N-oxide, this pathway is less likely to be the primary route due to the absence of a beta-hydrogen on a flexible alkyl chain.

  • Meisenheimer Rearrangement: This involves the migration of an alkyl group from the nitrogen to the oxygen, forming an O-alkylhydroxylamine.

  • Polonovski Reaction: This reaction usually occurs in the presence of an activating agent like acetic anhydride and leads to demethylation and the formation of an iminium ion. While not a purely thermal degradation, it's a known reactivity pathway for N-oxides.

Without specific experimental studies on the thermal degradation of pure gramine N-oxide, the formation of products from these other pathways remains speculative.

Q4: How can I monitor the stability of my gramine N-oxide sample during an experiment at elevated temperatures?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4][5][6] A robust method should be able to separate gramine N-oxide from its primary degradant, gramine, and any other potential impurities.

Q5: Are there any special storage conditions recommended for gramine N-oxide to ensure its stability?

To ensure long-term stability, it is recommended to store gramine N-oxide in a cool, dark place. Protection from light and moisture is also advisable. For solutions, refrigeration is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected formation of gramine in your reaction mixture containing gramine N-oxide. Thermal degradation of gramine N-oxide due to elevated reaction temperature.1. Lower the reaction temperature if possible. 2. Minimize the time the reaction is held at a high temperature. 3. Use a stability-indicating HPLC method to monitor the conversion of gramine N-oxide to gramine over time.
Low yield or recovery of gramine N-oxide after a purification step involving heat (e.g., evaporation). Decomposition of gramine N-oxide during the heating process.1. Use rotary evaporation under reduced pressure to lower the solvent's boiling point. 2. Employ alternative solvent removal techniques that do not require high heat, such as lyophilization (freeze-drying) if the solvent is suitable.
Inconsistent results in bioassays or other experiments using gramine N-oxide. Degradation of the gramine N-oxide stock solution or during the experiment.1. Regularly check the purity of your gramine N-oxide stock solution using a validated analytical method. 2. Prepare fresh solutions for each experiment. 3. If the experimental protocol involves incubation at elevated temperatures, assess the stability of gramine N-oxide under those specific conditions.

Quantitative Data Summary

Currently, there is limited quantitative data in the literature specifically for the thermal decomposition of pure gramine N-oxide. The following table summarizes the key information that has been reported.

Parameter Value Conditions Reference
Conversion to GramineOccurs160°C in the presence of 2-mercaptobenzimidazole[2]
Conversion to GramineGood YieldMicrowave irradiation in DMF solution[3]

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study of Gramine N-oxide

This protocol outlines a forced degradation study to determine the thermal stability of gramine N-oxide and identify its degradation products.

Objective: To assess the stability of gramine N-oxide under thermal stress and identify potential degradation products.

Materials:

  • Gramine N-oxide

  • High-purity solvent (e.g., acetonitrile, water, or a mixture relevant to your experimental conditions)

  • Heating apparatus with precise temperature control (e.g., oven, heating block)

  • HPLC vials

  • HPLC system with a UV detector

  • Mass spectrometer (optional, for degradation product identification)

Methodology:

  • Sample Preparation: Prepare a solution of gramine N-oxide in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer aliquots of the solution into several HPLC vials.

    • Expose the vials to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C, 160°C) for a defined period (e.g., 24, 48, 72 hours).

    • Include a control sample stored at a low temperature (e.g., 4°C) and protected from light.

  • Sample Analysis:

    • At each time point, remove a vial from each temperature condition and allow it to cool to room temperature.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for a decrease in the peak area of gramine N-oxide and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of gramine N-oxide remaining at each time point and temperature.

    • If a mass spectrometer is available, analyze the degradation products to determine their mass-to-charge ratio and aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating gramine N-oxide from its primary degradation product, gramine, and other potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where both gramine N-oxide and gramine have significant absorbance (e.g., determined by UV scans of the individual compounds).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Adjust the mobile phase composition, gradient, and pH to achieve baseline separation between gramine N-oxide and gramine peaks.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation study (Protocol 1) to ensure the method can separate the parent compound from all degradation products.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Gramine_N_Oxide_Degradation Gramine N-Oxide Gramine N-Oxide Gramine Gramine Gramine N-Oxide->Gramine Elevated Temperature (Deoxygenation) Other Potential Products Other Potential Products Gramine N-Oxide->Other Potential Products Potential Pathways (e.g., Cope, Meisenheimer) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare Gramine N-oxide solution Prepare Gramine N-oxide solution Expose to elevated temperatures Expose to elevated temperatures Prepare Gramine N-oxide solution->Expose to elevated temperatures Control at low temperature Control at low temperature Prepare Gramine N-oxide solution->Control at low temperature HPLC analysis HPLC analysis Expose to elevated temperatures->HPLC analysis Control at low temperature->HPLC analysis Identify degradation products (LC-MS) Identify degradation products (LC-MS) HPLC analysis->Identify degradation products (LC-MS) Determine degradation kinetics Determine degradation kinetics Identify degradation products (LC-MS)->Determine degradation kinetics Elucidate degradation pathway Elucidate degradation pathway Determine degradation kinetics->Elucidate degradation pathway Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_purity Check stock solution purity? start->check_purity degraded Degraded? check_purity->degraded Yes ok Purity OK check_purity->ok No prepare_fresh Prepare fresh solution assess_stability Assess stability under experimental conditions prepare_fresh->assess_stability modify Modify experimental conditions (temp, time) assess_stability->modify degraded->prepare_fresh ok->assess_stability

References

Technical Support Center: Synthesis of Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this valuable intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your Gramine N-oxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two-stage synthesis of Gramine N-oxide: the initial synthesis of Gramine and its subsequent N-oxidation.

Diagram of the General Experimental Workflow

Gramine N-oxide Synthesis Workflow cluster_0 Stage 1: Gramine Synthesis cluster_1 Stage 2: N-Oxidation Indole Indole Mannich_Reaction Mannich Reaction Indole->Mannich_Reaction Reagents1 Dimethylamine, Formaldehyde, Acetic Acid Reagents1->Mannich_Reaction Workup1 Workup & Purification Mannich_Reaction->Workup1 Gramine Gramine Workup1->Gramine Gramine_Start Gramine Gramine->Gramine_Start Oxidation N-Oxidation Gramine_Start->Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Oxidation Workup2 Workup & Purification Oxidation->Workup2 Gramine_N_Oxide Gramine N-oxide Workup2->Gramine_N_Oxide

Caption: General two-stage workflow for Gramine N-oxide synthesis.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common problems in the N-oxidation of Gramine.

Troubleshooting_N_Oxidation Start Low Yield or No Product Check_SM Starting Material (Gramine) Consumed? Start->Check_SM SM_Present Incomplete Reaction Check_SM->SM_Present No SM_Absent Product Degradation or Workup Loss Check_SM->SM_Absent Yes Increase_Time Increase Reaction Time SM_Present->Increase_Time Increase_Temp Increase Temperature (with caution) SM_Present->Increase_Temp Increase_Oxidant Increase Oxidant Equivalents SM_Present->Increase_Oxidant Change_Oxidant Change Oxidant (e.g., Oxone, DMDO) SM_Present->Change_Oxidant Check_Temp Was Reaction Temperature Too High? SM_Absent->Check_Temp Temp_High Run at Lower Temperature (e.g., 0°C) Check_Temp->Temp_High Yes Temp_OK Check Workup/Purification Check_Temp->Temp_OK No Purification_Issues Product is highly polar. Sticking to silica? Consider alternative purification. Temp_OK->Purification_Issues

Troubleshooting low conversion rates in reactions involving Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving Gramine N-oxide. The following information provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with Gramine N-oxide is showing low to no conversion of the starting material. What are the initial checks I should perform?

A1: When troubleshooting low conversion rates, it's essential to start with the fundamentals of your reaction setup. Here are the initial parameters to verify:

  • Reagent Purity: Confirm the purity of your Gramine N-oxide and other reactants. Impurities can inhibit the reaction or lead to undesirable side products.

  • Solvent Quality: Ensure your solvent is dry and of the appropriate grade. The presence of water can be detrimental in many organic reactions. N-Oxides are stabilized by polar protic solvents, which may impact their reactivity.[1]

  • Reaction Temperature: Temperature is a critical factor. Gramine N-oxide has been observed to decompose back to Gramine at elevated temperatures (e.g., 160 °C).[2][3] If your reaction is conducted at a high temperature, consider if this reverse reaction could be occurring. Conversely, some reactions may require heating to proceed at an appreciable rate.

  • Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents or intermediates, ensure you are working under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Q2: I suspect my Gramine N-oxide is decomposing under the reaction conditions. What are the common decomposition pathways?

A2: Gramine N-oxide, being a tertiary amine N-oxide, is susceptible to several decomposition pathways, especially under certain conditions. Understanding these can help you adjust your reaction to minimize them.

  • Thermal Decomposition: As mentioned, a primary concern is the thermal reversion to Gramine. This is a significant issue at temperatures around 160 °C.

  • Polonovski Reaction: This reaction occurs in the presence of acylating agents like acetic anhydride or acetyl chloride. It leads to the cleavage of an N-alkyl group and the formation of an N-acetylated secondary amine and an aldehyde.[4] If your reaction mixture contains such reagents, this pathway is a strong possibility.

  • Cope Elimination: This is a thermal elimination reaction that occurs in tertiary amine N-oxides containing a β-hydrogen. It results in an alkene and a hydroxylamine.[5][6] While Gramine N-oxide itself does not have a β-hydrogen on the indole side chain that can readily participate in a typical Cope elimination leading to indole modification, rearrangement of the N-methyl groups is a possibility under thermal stress.

  • Meisenheimer Rearrangement: This is a thermal rearrangement of certain tertiary amine N-oxides to form N,N,O-trisubstituted hydroxylamines. It is most common for N-oxides with allylic or benzylic groups.[7]

Q3: How does pH affect the stability of Gramine N-oxide?

Q4: Are there specific solvents that are recommended or should be avoided for reactions with Gramine N-oxide?

A4: The choice of solvent can significantly impact the stability and reactivity of Gramine N-oxide.

  • Protic vs. Aprotic Solvents: Polar protic solvents can stabilize N-oxides through hydrogen bonding, which might decrease their reactivity in some cases.[1] Aprotic solvents are often used for reactions where the N-oxide is intended to be more reactive. For instance, the Cope elimination is known to be accelerated in aprotic solvents.

  • Solubility: Gramine is soluble in ethanol, diethyl ether, and chloroform, but insoluble in water. The solubility of Gramine N-oxide is expected to be higher in polar solvents due to the polar N-O bond. Ensure your chosen solvent can dissolve all reactants sufficiently.

Troubleshooting Guide for Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates in your reactions involving Gramine N-oxide.

Problem 1: Low or No Product Formation with High Recovery of Starting Material
Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress.Many reactions have an activation energy barrier that needs to be overcome with thermal energy.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, toluene).Solvent can influence reactant solubility and the stability of intermediates and transition states.
Catalyst Inactivity (if applicable) Use a fresh batch of catalyst, ensure proper activation if required, and check for potential catalyst poisons in your starting materials.Catalysts can degrade over time or be inhibited by impurities.
Gramine N-oxide is too stable under the conditions Consider adding an activating agent if compatible with your reaction. For example, in Polonovski-type reactions, an acylating agent is required.Activation can make the N-oxide a better leaving group or a more reactive species.
Problem 2: Disappearance of Starting Material but Low Yield of Desired Product
Potential Cause Troubleshooting Step Rationale
Thermal Decomposition of Gramine N-oxide If the reaction is run at high temperatures (approaching 160 °C), try lowering the temperature and extending the reaction time.[2]Minimizes the reversion of Gramine N-oxide to Gramine.
Side Reactions (Polonovski, Cope, Meisenheimer) Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. If acylating agents are present, consider alternative reaction pathways that avoid them. If the reaction is run at high temperatures, this favors Cope and Meisenheimer rearrangements.Identifying byproducts can confirm if these decomposition pathways are occurring.
Product Instability Check the stability of your expected product under the reaction and workup conditions.The desired product may be forming but then degrading.
Difficult Purification Optimize your purification method. Consider different chromatographic conditions (e.g., normal phase vs. reverse phase, different solvent systems) or alternative purification techniques like crystallization.The product may be lost during the purification step.

Experimental Protocols

Below are representative experimental protocols for reactions involving Gramine N-oxide and its parent compound, Gramine. These should be adapted and optimized for your specific substrates and desired products.

Synthesis of Gramine N-oxide from Gramine

This protocol is a general method for the N-oxidation of tertiary amines and should be optimized for Gramine.

Materials:

  • Gramine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Gramine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled Gramine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Gramine N-oxide.

  • Purify by column chromatography on silica gel if necessary.

Alkylation of a Nucleophile using Gramine N-oxide (Illustrative)

This is a hypothetical protocol based on the reactivity of N-oxides and requires experimental validation.

Materials:

  • Gramine N-oxide

  • Nucleophile (e.g., a phenol or thiol)

  • Acylating agent (e.g., trifluoroacetic anhydride - TFAA) for Polonovski-type activation

  • Aprotic solvent (e.g., THF or DCM)

  • Base (if required to deprotonate the nucleophile)

Procedure:

  • Dissolve the nucleophile and base (if used) in the chosen aprotic solvent under an inert atmosphere.

  • In a separate flask, dissolve Gramine N-oxide in the same solvent.

  • Cool the Gramine N-oxide solution to -78 °C.

  • Slowly add TFAA (1.1 equivalents) to the Gramine N-oxide solution. This should generate an iminium ion intermediate.

  • Add the solution of the deprotonated nucleophile to the activated Gramine N-oxide mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the potential fates of Gramine N-oxide in a reaction, the following diagrams illustrate key concepts.

Reaction_Troubleshooting_Workflow start Low Conversion of Gramine N-oxide check_purity Verify Reagent Purity & Solvent Quality start->check_purity check_temp Evaluate Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere high_sm High Starting Material Recovery? check_purity->high_sm check_temp->high_sm check_atmosphere->high_sm low_sm Low Starting Material Recovery? high_sm->low_sm No increase_temp Increase Temperature or Reaction Time high_sm->increase_temp Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) low_sm->analyze_byproducts Yes change_solvent Screen Different Solvents increase_temp->change_solvent check_catalyst Check Catalyst Activity change_solvent->check_catalyst thermal_decomp Thermal Decomposition to Gramine? analyze_byproducts->thermal_decomp side_reactions Side Reactions Occurring? thermal_decomp->side_reactions No lower_temp Lower Reaction Temperature thermal_decomp->lower_temp Yes modify_reagents Modify Reagents to Avoid Side Reactions side_reactions->modify_reagents Yes optimize_purification Optimize Purification side_reactions->optimize_purification No Gramine_N_Oxide_Pathways gno Gramine N-oxide desired_product Desired Product gno->desired_product Desired Reaction gramine Gramine gno->gramine High Temperature (ca. 160 °C) polonovski_product Polonovski Products (N-dealkylated amine, aldehyde) gno->polonovski_product Acylating Agent (e.g., Ac₂O, TFAA) cope_product Cope Elimination Products (Alkene, Hydroxylamine) gno->cope_product Heat meisenheimer_product Meisenheimer Product (Hydroxylamine ether) gno->meisenheimer_product Heat (esp. for allylic/benzylic N-oxides)

References

Technical Support Center: Stabilizing Gramine N-oxide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of Gramine N-oxide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of Gramine N-oxide?

For optimal long-term stability, Gramine N-oxide should be stored at or below -20°C.[1] Like many indole alkaloids, lower temperatures significantly slow down potential degradation processes.[2][3] Room temperature storage is generally not recommended for extended periods, as thermal degradation can occur.[4][5]

Q2: How does humidity affect the stability of Gramine N-oxide?

Gramine N-oxide, like other N-oxides, is polar and can be hygroscopic, meaning it can absorb moisture from the air.[6] Moisture can accelerate degradation pathways. Therefore, it is crucial to store Gramine N-oxide in a dry environment. The use of desiccants in storage containers is highly recommended to minimize moisture exposure.[3]

Q3: Is Gramine N-oxide sensitive to light?

Yes, exposure to light, particularly UV light, can lead to the degradation of indole alkaloids.[2][7] It is recommended to store Gramine N-oxide in amber or opaque vials to protect it from light.[3]

Q4: What type of container is best for storing Gramine N-oxide?

Airtight, amber glass vials with a secure cap are the preferred containers for storing Gramine N-oxide. This protects the compound from light, moisture, and atmospheric oxygen, all of which can contribute to its degradation.[2][3] For highly sensitive applications, storing under an inert gas like argon or nitrogen can provide additional protection against oxidation.[7]

Q5: Can I store Gramine N-oxide in solution?

Storing Gramine N-oxide in solution for long periods is generally not recommended due to the increased potential for hydrolysis and other solvent-mediated degradation reactions. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below. The stability in solution will be highly dependent on the solvent used and the storage conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent experimental results over time. Degradation of Gramine N-oxide due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C in a dark, dry environment.[1][3] 2. Check for Moisture: Inspect the container for any signs of moisture. If suspected, dry the sample under vacuum and store with a fresh desiccant. 3. Protect from Light: Confirm that the storage vial is amber or opaque to prevent photolytic degradation.[2] 4. Perform Purity Analysis: Use a validated analytical method, such as HPLC-UV, to assess the purity of the stored sample and compare it to a fresh standard.
Appearance of new peaks in chromatograms of stored samples. Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., deoxygenation, ring opening). 2. Review Storage History: Correlate the appearance of new peaks with any deviations from recommended storage conditions (e.g., temperature fluctuations, exposure to light). 3. Conduct Forced Degradation Studies: Intentionally degrade a sample of Gramine N-oxide under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and their chromatographic signatures.
Discoloration of the solid Gramine N-oxide sample. Oxidation or other chemical changes.1. Minimize Air Exposure: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.[7] 2. Evaluate Purity: A change in color is a strong indicator of degradation. The purity of the sample should be assessed immediately using an appropriate analytical technique.

Data Presentation

The following table presents illustrative stability data for a structurally related indole alkaloid N-oxide under various storage conditions. This data is provided as a general guide, and it is recommended to perform specific stability studies for Gramine N-oxide.

Storage Condition Timepoint Purity (%) Major Degradant (%)
-20°C, Dark, Dry1 month99.5< 0.1
6 months99.20.2
12 months98.90.4
4°C, Dark, Dry1 month98.10.5
6 months95.32.1
12 months91.04.5
25°C, Dark, Dry1 month92.53.2
6 months80.111.3
12 months65.722.8
25°C, Light, Ambient Humidity1 month85.47.9
6 months61.225.1
12 months40.341.5

Disclaimer: This data is hypothetical and based on the known stability of similar indole alkaloids. Actual degradation rates for Gramine N-oxide may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of Gramine N-oxide

Objective: To identify potential degradation products and pathways of Gramine N-oxide under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of Gramine N-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for Gramine N-oxide

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating Gramine N-oxide from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the method can separate the main peak from all degradation product peaks.

    • Linearity: Prepare a series of standard solutions of Gramine N-oxide at different concentrations and plot a calibration curve.

    • Accuracy and Precision: Determine the recovery and relative standard deviation for multiple preparations of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Gramine N-oxide that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Gramine N-oxide Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (105°C solid, 60°C solution) prep->thermal Expose to stress photo Photolytic (UV/Vis light) prep->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS Characterization hplc->lcms Identify degradants

Caption: Workflow for the forced degradation study of Gramine N-oxide.

troubleshooting_flowchart start Inconsistent Experimental Results or Loss of Potency check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage No purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis Yes correct_storage Correct Storage: ≤ -20°C, Dark, Dry improper_storage->correct_storage degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Purity < 98% no_degradation Purity is High (>98%) purity_analysis->no_degradation Purity ≥ 98% characterize_degradants Characterize Degradants (LC-MS/MS) degradation_confirmed->characterize_degradants investigate_other Investigate Other Experimental Variables (e.g., reagents, protocol) no_degradation->investigate_other

Caption: Troubleshooting flowchart for inconsistent results with Gramine N-oxide.

References

Technical Support Center: Gramine N-oxide Stability and Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramine N-oxide. The focus is on preventing its unwanted rearrangement during synthesis, storage, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: I synthesized Gramine N-oxide, but my characterization (NMR, MS) suggests the presence of byproducts. What could be the issue?

A1: A common issue during the synthesis and handling of Gramine N-oxide is its propensity to undergo rearrangement, primarily through the Polonovski reaction pathway. This is especially prevalent if the reaction conditions are not carefully controlled, particularly in the presence of acylating agents or at elevated temperatures. Another possibility is the Meisenheimer rearrangement, although this is less common for this type of N-oxide.

Q2: What is the Polonovski reaction and why is it relevant to Gramine N-oxide?

A2: The Polonovski reaction is a rearrangement of a tertiary N-oxide, like Gramine N-oxide, that is typically initiated by an acylating agent such as acetic anhydride.[1][2] The reaction proceeds through the formation of an O-acylated intermediate, which then eliminates acetic acid to form an iminium ion. This iminium ion is susceptible to hydrolysis, leading to the formation of indole-3-carbaldehyde and dimethylamine, or can be trapped by other nucleophiles present in the reaction mixture.

Q3: How can I minimize the Polonovski rearrangement during my experiments?

A3: To minimize the Polonovski rearrangement, consider the following:

  • Choice of Reagents: Avoid using strong acylating agents like acetic anhydride if rearrangement is a concern. If an acylating agent is necessary, the Polonovski-Potier modification using trifluoroacetic anhydride (TFAA) can be a milder alternative.[3] TFAA can facilitate the formation of the iminium ion under gentler conditions, which can sometimes be isolated or trapped, offering more control over the reaction.

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for the desired transformation. N-oxides are generally stable at room temperature but can decompose and rearrange at elevated temperatures.[4]

  • pH Control: Maintain a neutral or slightly basic pH when possible. Acidic conditions can protonate the N-oxide, which may increase its susceptibility to rearrangement, especially in the presence of nucleophiles. N-oxides are weak bases with pKa values typically in the range of 4-5.[4]

  • Inert Atmosphere: While less common for preventing this specific rearrangement, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components, especially if sensitive reagents are used.

Q4: Are there alternative rearrangement pathways for Gramine N-oxide?

A4: Besides the Polonovski reaction, the Meisenheimer rearrangement is another potential pathway for tertiary N-oxides.[5][6] This is a thermally induced rearrangement that converts a tertiary N-oxide to an N-alkoxyamine.[5] For Gramine N-oxide, this would involve the migration of one of the N-methyl groups or the indole-3-ylmethyl group to the oxygen atom. However, this rearrangement is more common for N-allyl and N-benzyl N-oxides.[4] Thermally induced N-to-O rearrangements have been observed in mass spectrometry analyses of tertiary N-oxides.[1]

Q5: How should I store Gramine N-oxide to ensure its stability?

A5: For long-term stability, Gramine N-oxide should be stored as a solid in a cool, dark, and dry place. As N-oxides can be hygroscopic, storage in a desiccator is recommended.[4] Avoid storing it in solution for extended periods, especially in protic or acidic solvents, which could facilitate degradation or rearrangement.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low yield of Gramine N-oxide and presence of indole-3-carbaldehyde in the reaction mixture. Polonovski rearrangement initiated by an acylating agent (e.g., acetic anhydride) used in the workup or as a reagent.1. Avoid using acetic anhydride. 2. If acylation is necessary, switch to trifluoroacetic anhydride (TFAA) at low temperatures (Polonovski-Potier conditions). 3. Purify the crude N-oxide quickly after synthesis, avoiding prolonged exposure to acidic conditions or heat.
Formation of unexpected byproducts during a reaction where Gramine N-oxide is a reactant. The reaction conditions (e.g., high temperature, presence of electrophiles) are inducing the rearrangement of Gramine N-oxide.1. Lower the reaction temperature. 2. Use aprotic solvents if possible. 3. If an electrophilic reagent is used, add it slowly at a low temperature to control the reaction. 4. Consider if a different synthetic route that does not involve Gramine N-oxide as a starting material is feasible.
Decomposition of Gramine N-oxide during storage. Improper storage conditions (e.g., exposure to light, moisture, or high temperatures).1. Store as a solid in a tightly sealed container. 2. Keep in a refrigerator or freezer. 3. Store in a desiccator to protect from moisture. 4. Protect from light by using an amber vial or storing it in the dark.
Inconsistent results in bioassays. The sample of Gramine N-oxide may contain varying amounts of rearrangement products, which could have different biological activities.1. Re-purify the Gramine N-oxide sample using a suitable method like column chromatography or recrystallization. 2. Confirm the purity of the sample by analytical techniques such as NMR and LC-MS before each experiment.

Data Presentation

The following table summarizes the expected qualitative outcomes of subjecting Gramine N-oxide to different reaction conditions, based on the principles of the Polonovski reaction.

Condition Reagent Expected Major Product Expected Rearrangement Products Notes
Mild Oxidation m-CPBA or H₂O₂/AcOHGramine N-oxideMinimal to noneThese are standard conditions for the synthesis of N-oxides. Careful control of temperature is still advised.
Acylation (Classic Polonovski) Acetic AnhydrideIndole-3-carbaldehyde, N,N-dimethylacetamideHigh proportionThese conditions strongly favor the Polonovski rearrangement.
Acylation (Polonovski-Potier) Trifluoroacetic Anhydride (TFAA)Iminium ion intermediateCan be significant, but potentially controllableMilder conditions may allow for trapping of the iminium ion before further degradation.
Thermal Stress Heat (>100-150 °C)Decomposition products, potentially some Gramine via deoxygenationPossible Meisenheimer rearrangement productsN-oxides have limited thermal stability.[4]
Strongly Acidic Conditions Concentrated HCl or H₂SO₄Protonated Gramine N-oxide, potential for slow degradationMay facilitate rearrangement, especially in the presence of nucleophiles.N-oxides are basic and will be protonated.
Strongly Basic Conditions NaOH or KOHGramine N-oxideGenerally stableN-oxides are typically stable under basic conditions.

Experimental Protocols

Protocol 1: Synthesis of Gramine N-oxide with Minimized Rearrangement

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for the synthesis of N-oxides, under conditions designed to minimize thermal stress and side reactions.

Materials:

  • Gramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol for chromatography elution

Procedure:

  • Dissolve Gramine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred Gramine solution at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product immediately by column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent.

  • Combine the fractions containing the pure Gramine N-oxide and remove the solvent under reduced pressure to yield the final product.

Protocol 2: Using Gramine N-oxide in a Reaction while Avoiding Rearrangement (Example: Nucleophilic Addition to an Electrophile)

This protocol describes a hypothetical reaction where Gramine N-oxide is used as a directing group or reactant, with precautions to avoid its rearrangement.

Materials:

  • Gramine N-oxide

  • Electrophile (e.g., a Michael acceptor)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), anhydrous)

  • Mild base (e.g., Diisopropylethylamine (DIPEA), if required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of Gramine N-oxide (1.0 eq) in anhydrous THF.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C, depending on the reactivity of the electrophile).

  • If a base is required, add DIPEA (1.1 eq) dropwise to the solution.

  • Slowly add a solution of the electrophile (1.0 eq) in anhydrous THF to the reaction mixture.

  • Maintain the low temperature and stir the reaction for the required time, monitoring by TLC.

  • Upon completion, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualizations

Polonovski_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Rearrangement Products Gramine_N_oxide Gramine N-oxide O_acylated O-acylated Intermediate Gramine_N_oxide->O_acylated Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->O_acylated Iminium_ion Iminium Ion O_acylated->Iminium_ion Elimination of Acetic Acid Indole_3_carbaldehyde Indole-3-carbaldehyde Iminium_ion->Indole_3_carbaldehyde Hydrolysis Dimethylamine Dimethylamine Iminium_ion->Dimethylamine Hydrolysis

Caption: The Polonovski rearrangement pathway of Gramine N-oxide.

Experimental_Workflow cluster_synthesis Synthesis of Gramine N-oxide cluster_reaction Using Gramine N-oxide in a Reaction Start Start with Gramine Oxidation Oxidation (m-CPBA or H₂O₂) Low Temperature (0°C) Start->Oxidation Quench Quench Reaction Oxidation->Quench Workup Aqueous Workup (Avoid strong acids) Quench->Workup Purification Immediate Purification (Column Chromatography) Workup->Purification Final_Product Pure Gramine N-oxide Purification->Final_Product Start_Reaction Start with Pure Gramine N-oxide Reaction_Setup Inert Atmosphere Aprotic Solvent Low Temperature Start_Reaction->Reaction_Setup Reagent_Addition Slow Addition of Electrophile/Reagent Reaction_Setup->Reagent_Addition Monitoring Monitor Reaction (TLC, LC-MS) Reagent_Addition->Monitoring Reaction_Workup Quench at Low Temp Standard Workup Monitoring->Reaction_Workup Desired_Product Desired Product Reaction_Workup->Desired_Product

Caption: Recommended experimental workflow to minimize Gramine N-oxide rearrangement.

References

Technical Support Center: Characterization of Gramine N-oxide Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramine N-oxide. The information provided is designed to assist in identifying and characterizing potential degradation products encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Gramine N-oxide?

A1: While specific forced degradation studies on Gramine N-oxide are not extensively published, based on the known chemistry of tertiary amine N-oxides and indole alkaloids, the following degradation pathways are plausible:

  • Reduction: The most common degradation pathway for tertiary amine N-oxides is reduction back to the parent tertiary amine. In this case, Gramine N-oxide would be reduced to Gramine. This can be facilitated by various reducing agents or conditions.

  • Thermal Degradation: At elevated temperatures, amine oxides can undergo elimination reactions. For Gramine N-oxide, this could potentially lead to the formation of a hydroxylamine and an alkene through a process known as the Cope elimination. One study has shown that Gramine N-oxide can revert to Gramine at 160°C.

  • Hydrolytic Degradation: Under acidic or basic conditions, the stability of the N-oxide bond may be compromised. While N-oxides are generally stable, extreme pH conditions can potentially lead to degradation.

  • Oxidative Degradation: Although Gramine N-oxide is already an oxidized form of Gramine, further oxidation of the indole ring or the side chain could occur under strong oxidative stress, leading to various oxidized products.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds. The specific photolytic degradation products of Gramine N-oxide have not been fully characterized in the available literature.

Q2: What are the expected degradation products of Gramine N-oxide?

A2: Based on the potential degradation pathways, the following products could be anticipated:

Potential Degradation ProductParent CompoundDegradation Pathway
GramineGramine N-oxideReduction
Indole-3-carbaldehydeGramine N-oxideOxidative cleavage
Indole-3-carboxylic acidGramine N-oxideFurther oxidation

This table summarizes likely degradation products based on the chemistry of analogous compounds. The formation of these specific products from Gramine N-oxide requires experimental confirmation.

Q3: How can I minimize the degradation of Gramine N-oxide during storage and handling?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store Gramine N-oxide in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

  • pH Control: Maintain solutions of Gramine N-oxide at a neutral or near-neutral pH to avoid acid- or base-catalyzed hydrolysis.

  • Temperature Control: Avoid exposing Gramine N-oxide to high temperatures to prevent thermal degradation.

  • Antioxidants: For solution-based formulations, the addition of antioxidants may be considered to mitigate oxidative degradation, though compatibility and potential interference with downstream analyses should be evaluated.

Troubleshooting Guides

Problem: I am observing a new, unexpected peak in my chromatogram when analyzing Gramine N-oxide.

Possible Cause Troubleshooting Step
Degradation of Gramine N-oxide 1. Confirm Identity: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. A peak with a mass corresponding to Gramine would strongly suggest reduction of the N-oxide. 2. Review Handling Procedures: Assess if the sample was exposed to heat, light, or non-neutral pH conditions. 3. Perform Stress Testing: Conduct a controlled forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peak.
Contamination 1. Analyze Blank Samples: Inject a blank (solvent) to rule out contamination from the analytical system. 2. Check Reagent Purity: Verify the purity of all solvents and reagents used in sample preparation.

Problem: My quantitative analysis of Gramine N-oxide shows a decrease in concentration over time.

Possible Cause Troubleshooting Step
Instability in Solution 1. Evaluate Solvent Effects: Investigate the stability of Gramine N-oxide in different solvents and buffer systems. 2. Assess pH Stability: Determine the pH profile of Gramine N-oxide stability to identify the optimal pH range for storage and analysis.
Adsorption to Surfaces 1. Use Inert Vials: Employ silanized or low-adsorption vials for sample storage and analysis. 2. Modify Mobile Phase: Adjust the mobile phase composition (e.g., pH, ionic strength) to minimize interactions with the stationary phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of Gramine N-oxide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Gramine N-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid Gramine N-oxide in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

Protocol 2: UPLC-MS/MS Method for the Analysis of Gramine N-oxide and its Degradation Products

This protocol provides a starting point for developing a UPLC-MS/MS method for the separation and identification of Gramine N-oxide and its potential degradation products.[3][4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification and product ion scan for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Gramine N-oxide Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo uplc_ms UPLC-MS/MS Analysis acid->uplc_ms base->uplc_ms oxidation->uplc_ms thermal->uplc_ms photo->uplc_ms characterization Characterization of Degradation Products uplc_ms->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway GNO Gramine N-oxide G Gramine GNO->G Reduction I3A Indole-3-carbaldehyde GNO->I3A Oxidative Cleavage (Hypothesized) I3C Indole-3-carboxylic acid I3A->I3C Oxidation (Hypothesized)

Caption: Potential degradation pathways of Gramine N-oxide.

References

Technical Support Center: Scaling Up the Synthesis of Gramine N-oxide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Gramine N-oxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support preclinical studies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of Gramine N-oxide.

Q1: My Gramine N-oxide yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the N-oxidation of gramine can stem from several factors:

  • Incomplete Reaction: The oxidation of the tertiary amine in gramine to its N-oxide may not have gone to completion.

    • Solution: Increase the molar excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (gramine) is no longer visible.

  • Degradation of Gramine N-oxide: Gramine N-oxide can be sensitive to high temperatures and may revert to gramine.[1]

    • Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature. Avoid prolonged heating during the reaction and workup.

  • Side Reactions: The indole ring is susceptible to oxidation, leading to undesired byproducts.

    • Solution: Use a selective oxidizing agent like m-CPBA at low temperatures. Ensure the reaction is performed in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Loss during Workup and Purification: The polar nature of the N-oxide can lead to losses during aqueous extraction and chromatographic purification.

    • Solution: Minimize the number of aqueous washes. Use a polar solvent system for extraction and consider using a modified silica gel or a different stationary phase for chromatography if recovery is poor.

Q2: I am having difficulty purifying Gramine N-oxide by column chromatography. What solvent systems and techniques are recommended?

A2: The high polarity of Gramine N-oxide can make it challenging to elute from a standard silica gel column.

  • Recommended Solvent Systems: A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity.

    • Initial System: Dichloromethane (DCM) or Chloroform.

    • Increasing Polarity: Gradually add methanol (MeOH) to the mobile phase. A typical gradient might be from 100% DCM to DCM:MeOH (9:1 or even 8:2).

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using:

    • Alumina (neutral or basic): This can sometimes provide better separation for basic compounds like N-oxides.

    • Reversed-phase silica (C18): This would require a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Troubleshooting Tailing: Tailing of the product spot on TLC and poor separation on the column can be due to the basic nature of the N-oxide.

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to improve the peak shape.

Q3: How can I effectively remove the m-chlorobenzoic acid (m-CBA) byproduct after oxidation with m-CPBA?

A3: The byproduct m-chlorobenzoic acid (m-CBA) from the m-CPBA oxidant needs to be efficiently removed.

  • Aqueous Workup: The primary method for removing m-CBA is through an aqueous basic wash.

    • Procedure: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer. Repeat the wash several times and check the pH of the aqueous layer to ensure it is basic.

  • Precipitation: In some cases, m-CBA can be precipitated out of the reaction mixture.

    • Procedure: If the reaction is performed in a solvent like dichloromethane, cooling the reaction mixture may cause the m-CBA to precipitate. The precipitate can then be removed by filtration.

Q4: What is the stability of Gramine N-oxide and how should it be stored?

A4: Gramine N-oxide can be thermally labile.[1]

  • Storage Conditions: To prevent degradation back to gramine, it is recommended to store Gramine N-oxide under the following conditions:

    • Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the indole ring.

    • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

Experimental Protocols

Gram-Scale Synthesis of Gramine N-oxide

This protocol is adapted from general procedures for the N-oxidation of tertiary amines and provides a method for the gram-scale synthesis of Gramine N-oxide.

Materials:

  • Gramine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve gramine (e.g., 5.0 g) in dichloromethane (e.g., 100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:MeOH 95:5). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (3 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Check the pH of the final aqueous wash to ensure it is basic.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. Use a gradient elution, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., up to 10% MeOH in DCM).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Gramine N-oxide as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data relevant to the preclinical evaluation of gramine and its derivatives.

Table 1: Synthesis Yield and Purity of Gramine Derivatives

CompoundStarting MaterialReaction TypeYield (%)Purity (%)Reference
GramineIndole, Formaldehyde, DimethylamineMannich Reaction70.5 - 98.1>95[1]
Gramine N-oxideGramineOxidation(Not specified)(Not specified)[1]
5,6-dichlorogramine5,6-dichloroindoleMannich Reaction(Not specified)(Not specified)[1]

Table 2: In Vitro Cytotoxicity of Gramine and its Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
Gramine derivative 79cMGC803 (Human gastric cancer)MTT3.74[1]
Gramine-loaded nanoparticlesHCT-116 (Human colon cancer)MTT25 µg/mL[1]
GraminePrymnesium parvum (Algae)Growth Inhibition1.83 µg/mL (9 days)[1]
5,6-dichlorograminePrymnesium parvum (Algae)Growth Inhibition0.22 µg/mL (9 days)[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Gramine in DCM add_mcpba Add m-CPBA at 0°C start->add_mcpba react Stir at RT, Monitor by TLC add_mcpba->react quench Wash with NaHCO3 (aq) react->quench wash_brine Wash with Brine quench->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize end end characterize->end Pure Gramine N-oxide

Caption: Workflow for the gram-scale synthesis of Gramine N-oxide.

Signaling Pathways

Gramine and its derivatives have been shown to modulate several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces gramine Gramine gramine->IKK inhibits

Caption: Gramine's inhibitory effect on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway GF Growth Factor RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates cell_survival Cell Survival & Proliferation mTOR->cell_survival promotes gramine_deriv Gramine Derivatives gramine_deriv->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by Gramine derivatives.

JAK/STAT3 Signaling Pathway

JAK_STAT3_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes nucleus Nucleus STAT3_dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription induces gramine Gramine gramine->JAK inhibits

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Gramine N-oxide and Gramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramine and Gramine N-oxide, both indole alkaloids, exhibit distinct reactivity profiles primarily due to the presence of a tertiary amine in Gramine versus a tertiary amine N-oxide in its counterpart. Gramine's reactivity is characterized by nucleophilic substitution at the 3-position of the indole ring, often requiring activation of the dimethylaminomethyl group. In contrast, Gramine N-oxide undergoes unique transformations, most notably the Polonovski reaction, which generates a reactive iminium ion intermediate, offering a different pathway for functionalization.

Chemical Properties

A summary of the key chemical properties of Gramine and Gramine N-oxide is presented in Table 1.

PropertyGramineGramine N-oxide
Chemical Formula C₁₁H₁₄N₂[1][2][3][4][5]C₁₁H₁₄N₂O[6]
Molar Mass 174.24 g/mol [2][3][5]190.24 g/mol [6]
Appearance Colorless needles[7]Not specified
Melting Point 132-139 °C[2][3][5][7]Not specified
Solubility Soluble in ethanol, ether, chloroform[7]Not specified

Reactivity Comparison

The reactivity of Gramine and Gramine N-oxide is fundamentally dictated by the nature of the nitrogen atom in the dimethylaminomethyl side chain.

Reactivity of Gramine

The lone pair of electrons on the tertiary amine nitrogen of Gramine allows it to act as a nucleophile. However, its primary utility in synthesis is as an electrophile precursor for nucleophilic substitution at the C-3 methyl group. This is typically achieved by activating the dimethylamino group to turn it into a better leaving group.

A common strategy involves the quaternization of the tertiary amine with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. This salt is then susceptible to nucleophilic attack, with the dimethylamine group being displaced. This process is illustrated in the following diagram.

Gramine_Reactivity Gramine Gramine Quaternary_Salt Gramine Methiodide (Quaternary Ammonium Salt) Gramine->Quaternary_Salt Alkylation Intermediate Reactive Intermediate Quaternary_Salt->Intermediate Elimination Product Substituted Indole Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Attack CH3I CH₃I

Caption: Reaction pathway for nucleophilic substitution of Gramine.

Reactivity of Gramine N-oxide

The N-oxide functionality in Gramine N-oxide significantly alters its reactivity. The N-O bond is polar, and the oxygen atom can act as an internal nucleophile or be activated by external reagents. The most characteristic reaction of tertiary amine N-oxides is the Polonovski reaction .

In the Polonovski reaction, treatment of the N-oxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride, leads to the formation of a highly reactive iminium ion intermediate. This iminium ion is an excellent electrophile and readily reacts with a wide range of nucleophiles.[1] This reaction provides a powerful method for the dealkylation of tertiary amines and the introduction of functional groups at the α-carbon.

Gramine_N_oxide_Reactivity Gramine_N_oxide Gramine N-oxide Activated_Complex Activated Complex Gramine_N_oxide->Activated_Complex Iminium_Ion Iminium Ion Intermediate Activated_Complex->Iminium_Ion Elimination Product Substituted Product Iminium_Ion->Product Activating_Agent Activating Agent (e.g., Ac₂O) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Attack

Caption: The Polonovski reaction of Gramine N-oxide.

A key finding in the literature is that both gramine methyl iodide and gramine N-oxide can be converted to gramine at 160°C in the presence of a nucleophile.[5] This suggests that under thermal conditions, the N-O bond in the N-oxide can be cleaved to generate a reactive intermediate analogous to that formed from the methiodide salt, providing a direct link between the reactivity of these two compounds.

Experimental Protocols

Detailed, side-by-side comparative experimental studies on the reactivity of Gramine and Gramine N-oxide are scarce. However, the following represents typical procedures for reactions involving these compounds.

Synthesis of Gramine (Mannich Reaction)

A common method for the synthesis of Gramine is the Mannich reaction.

Workflow:

Mannich_Reaction_Workflow Start Start Step1 Dissolve indole in a suitable solvent Start->Step1 Step2 Add dimethylamine and formaldehyde (iminium ion formation) Step1->Step2 Step3 React with indole Step2->Step3 Step4 Work-up and purification Step3->Step4 End Gramine Step4->End

Caption: Workflow for the synthesis of Gramine.

Procedure: A detailed experimental procedure for the synthesis of Gramine via the Mannich reaction can be found in various organic chemistry lab manuals and publications.[7]

General Protocol for the Polonovski Reaction

The Polonovski reaction is the hallmark reaction of Gramine N-oxide.

Workflow:

Polonovski_Reaction_Workflow Start Start Step1 Dissolve Gramine N-oxide in an aprotic solvent Start->Step1 Step2 Add activating agent (e.g., Ac₂O) at low temperature Step1->Step2 Step3 Allow reaction to warm to room temperature Step2->Step3 Step4 Add nucleophile Step3->Step4 Step5 Work-up and purification Step4->Step5 End Substituted Product Step5->End

Caption: General workflow for the Polonovski reaction.

Procedure: The specific conditions for the Polonovski reaction (solvent, temperature, and choice of activating agent) can significantly influence the outcome and yield of the reaction.[1][3][4][8] Trifluoroacetic anhydride is often used for milder reaction conditions.[3]

Conclusion

Gramine and Gramine N-oxide offer distinct and complementary reactivity profiles for the functionalization of the indole-3-methyl core.

  • Gramine is a versatile precursor for nucleophilic substitution reactions, typically requiring activation to a quaternary ammonium salt to facilitate the departure of the dimethylamino group.

  • Gramine N-oxide provides an alternative and powerful route to functionalization via the Polonovski reaction, which proceeds through a highly reactive iminium ion intermediate. This pathway allows for the introduction of nucleophiles under different conditions than those required for the substitution of Gramine.

The choice between Gramine and Gramine N-oxide will depend on the desired transformation, the nature of the nucleophile, and the overall synthetic strategy. Further quantitative kinetic studies are needed to provide a more precise comparison of their relative reactivities.

References

Gramine N-oxide: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of amine oxides utilized in organic synthesis, Gramine N-oxide emerges as a specialized reagent, particularly valuable in the derivatization of the indole scaffold. This guide provides a comparative analysis of Gramine N-oxide against other commonly employed amine oxides, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic needs.

Overview of Amine Oxides in Organic Reactions

Amine oxides are a class of compounds characterized by a coordinate covalent bond between nitrogen and oxygen. This functional group imparts unique reactivity, making them useful as mild oxidants, catalysts, and intermediates in a variety of organic transformations. Commonly used amine oxides in synthetic chemistry include N-methylmorpholine N-oxide (NMO), trimethylamine N-oxide (TMAO), and pyridine N-oxide.

Gramine N-oxide , an N-oxide derivative of the naturally occurring indole alkaloid gramine, presents a distinct reactivity profile owing to the presence of the indole nucleus. Its primary application lies in facilitating the synthesis of complex gramine derivatives.[1]

Synthesis of Amine Oxides: A Comparative Look

The synthesis of amine oxides is typically achieved through the oxidation of the corresponding tertiary amine. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol for Amine N-oxide Synthesis

To a solution of the tertiary amine (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane at 0 °C, a solution of m-CPBA (1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is worked up to isolate the amine N-oxide product.[2]

Table 1: Comparison of Synthesis Parameters for Various Amine Oxides

Amine OxideStarting AmineOxidizing AgentTypical SolventReaction TimeTypical YieldReference
Gramine N-oxide Graminem-CPBAChloroform12 hGood[2]
N-Methylmorpholine N-oxide (NMO) N-MethylmorpholineHydrogen Peroxide/CO2Acetonitrile/Water-High[3][4]
Trimethylamine N-oxide (TMAO) TrimethylamineHydrogen PeroxideWater-High[5]
Pyridine N-oxide PyridinePeroxyacetic acidAcetic Acid-High[6]

Note: Specific yields and reaction times can vary depending on the scale and specific conditions of the reaction.

Comparative Reactivity in Key Organic Transformations

The utility of an amine oxide in organic synthesis is defined by its reactivity in various transformations. Here, we compare the performance of Gramine N-oxide with other amine oxides in notable reactions.

Reactions with Nucleophiles and Electrophiles

Gramine N-oxide serves as a key intermediate in the synthesis of substituted gramine derivatives. For instance, it can react with various nucleophiles to introduce functionality at the methylene bridge of the gramine side chain. A notable example is its reaction with nitrogen heterocycles to form fused-ring systems.[1]

Reaction_of_Gramine_N_oxide cluster_reactants Reactants cluster_product Product Gramine_N_oxide Gramine N-oxide Fused_Derivative Fused Gramine Derivative Gramine_N_oxide->Fused_Derivative Reaction Nucleophile Nucleophile (e.g., Nitrogen Heterocycle) Nucleophile->Fused_Derivative

In contrast, other amine oxides like pyridine N-oxide are known to react with electrophiles such as acetic anhydride in the Boekelheide reaction, leading to the formation of hydroxymethylpyridines.[7]

The Polonovski Reaction

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride or trifluoroacetic anhydride to generate an iminium ion, which can then be trapped by a nucleophile.[8] This reaction is a powerful tool for the functionalization of alkaloids. While there is potential for Gramine N-oxide to undergo the Polonovski reaction, specific examples in the literature are scarce. The reaction is well-documented for other alkaloid N-oxides.[9]

General Workflow of the Polonovski Reaction:

  • Activation: The amine N-oxide is activated by reaction with an acylating agent (e.g., acetic anhydride).

  • Iminium Ion Formation: The activated intermediate eliminates a carboxylate to form a reactive iminium ion.

  • Nucleophilic Attack: A nucleophile attacks the iminium ion, leading to the functionalized product.

Polonovski_Reaction_Workflow Amine_N_oxide Amine N-oxide Activated_Intermediate Activated Intermediate Amine_N_oxide->Activated_Intermediate Activation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Activated_Intermediate Iminium_Ion Iminium Ion Activated_Intermediate->Iminium_Ion Elimination Functionalized_Product Functionalized Product Iminium_Ion->Functionalized_Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Functionalized_Product

Cope Elimination

The Cope elimination is a thermal, intramolecular elimination reaction of N-oxides to form an alkene and a hydroxylamine.[10] This reaction proceeds through a syn-periplanar transition state. The utility of this reaction with Gramine N-oxide is limited due to the absence of a β-hydrogen on the ethylamine side chain relative to the indole ring. However, for other aliphatic amine oxides, it is a synthetically useful transformation.[11]

Table 2: Comparative Performance in Cope Elimination

Amine OxideSubstrateProductConditionsYieldReference
N,N-Dimethyl-N-alkylamine N-oxide N,N-Dimethyl-N-alkylamineAlkeneHeatGenerally High[11]
Gramine N-oxide GramineNo Cope Elimination---

Applications in Catalysis

Certain amine oxides, such as NMO and pyridine N-oxide, are widely used as co-oxidants in transition metal-catalyzed reactions. NMO is famously employed in the Sharpless asymmetric dihydroxylation and Ley-Griffith oxidation to regenerate the active metal catalyst.[12][13] Pyridine N-oxides have been utilized as oxidants in gold-catalyzed reactions and in photoredox catalysis.[14][15] There is currently limited literature on the application of Gramine N-oxide as a catalyst or co-oxidant in such transformations.

Catalytic_Cycle_with_NMO Substrate Substrate (e.g., Alkene) Product Product (e.g., Diol) Substrate->Product Oxidation Metal_Catalyst_Ox Metal Catalyst (Oxidized State) Metal_Catalyst_Red Metal Catalyst (Reduced State) Metal_Catalyst_Ox->Metal_Catalyst_Red Reduction Metal_Catalyst_Red->Metal_Catalyst_Ox Re-oxidation NMO NMO NMM NMM NMO->NMM

Conclusion

Gramine N-oxide is a valuable reagent for the synthesis of complex indole-containing molecules, offering a unique avenue for the functionalization of the gramine scaffold. While it may not possess the broad utility of other common amine oxides like NMO or pyridine N-oxide in general oxidation or catalytic reactions, its specialized reactivity makes it an indispensable tool for researchers in medicinal chemistry and natural product synthesis. The choice between Gramine N-oxide and other amine oxides will ultimately depend on the specific synthetic target and the desired transformation. This guide provides a foundational understanding to aid in this selection process. Further research into the reactivity of Gramine N-oxide could expand its applications beyond its current scope.

References

A Comparative Guide to the Validation of Analytical Methods for Gramine N-oxide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Gramine N-oxide purity. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for quality control and characterization of this indole alkaloid N-oxide. The guide outlines key performance characteristics of various methods, supported by detailed experimental protocols, and adheres to the principles of analytical method validation as described in the ICH Q2(R2) guidelines.[1][2][3][4][5]

Introduction to Gramine N-oxide Analysis

Gramine N-oxide, a derivative of the naturally occurring indole alkaloid gramine, is of growing interest in pharmaceutical and biological research.[6][7][8][9] Ensuring the purity of Gramine N-oxide is critical for accurate pharmacological studies and potential therapeutic applications. The analytical methods employed for purity determination must be specific, sensitive, accurate, and precise. This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE) for the analysis of Gramine N-oxide and its potential impurities. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also discussed as essential tools for structural confirmation and impurity identification.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods for Gramine N-oxide purity analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation by UPLC followed by mass-based detection and fragmentation for identification.Separation based on differential migration of charged species in an electric field.Identification and quantification based on the magnetic properties of atomic nuclei.
Primary Use Quantification of purity and major impurities.High-sensitivity quantification, impurity profiling, and identification.High-efficiency separation of charged and polar compounds.Structural elucidation and confirmation of the N-oxide moiety.
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; combines chromatographic separation with mass-to-charge ratio detection.Excellent for charged analytes; can be tuned with buffer pH and additives.Excellent for structural isomers; provides detailed molecular information.
Sensitivity Moderate (ng range).High (pg to fg range).High (ng to pg range).Low (µg to mg range).
Quantification Excellent, with established validation protocols.Excellent, especially with the use of isotopically labeled internal standards.Good, but can be influenced by matrix effects.Possible, but generally less precise than chromatographic methods for purity.
Throughput Moderate.High.High.Low.
Impurity Profiling Good for known impurities with reference standards.Excellent for both known and unknown impurities through mass analysis.Good for charged impurities.Good for identifying major impurities if their concentration is sufficient.

Experimental Protocols

The following protocols are provided as a guide for the validation of analytical methods for Gramine N-oxide purity, based on ICH Q2(R2) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for gramine and other indole alkaloids.[10][11][12]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Gramine N-oxide in the mobile phase to a concentration of 1 mg/mL.

  • Validation Parameters:

    • Specificity: Analyze a placebo, Gramine N-oxide, and a mixture of potential impurities (e.g., gramine, indole-3-carbaldehyde) to demonstrate resolution.

    • Linearity: Prepare a series of solutions of Gramine N-oxide (e.g., 0.1 - 2.0 mg/mL) and plot peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Gramine N-oxide at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples of Gramine N-oxide at 100% of the test concentration.

      • Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts and/or equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

This method is suitable for high-sensitivity analysis and impurity identification.[13][14][15]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: UPLC C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • MS Detection:

    • Full Scan: To detect all ions within a specified mass range.

    • Tandem MS (MS/MS): To fragment precursor ions for structural elucidation of impurities. A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M+H-16]+).[16]

  • Sample Preparation: Dissolve Gramine N-oxide in the mobile phase to a concentration of 0.1 mg/mL.

  • Validation Parameters: Follow the same validation parameters as for HPLC, with a focus on demonstrating the method's enhanced sensitivity and specificity for impurity identification.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency, particularly for charged analytes.[17][18][19][20]

  • Instrumentation: Capillary electrophoresis system with a UV/PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: 214 nm.

  • Sample Preparation: Dissolve Gramine N-oxide in water to a concentration of 0.5 mg/mL.

  • Validation Parameters: Similar to HPLC, with particular attention to migration time precision and resolution of closely related impurities.

NMR and MS for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: The formation of the N-oxide bond leads to a downfield shift of the protons and carbons adjacent to the nitrogen atom in the 1H and 13C NMR spectra, providing definitive structural confirmation.[21][22][23][24][25]

    • Sample Preparation: Dissolve a few milligrams of Gramine N-oxide in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Mass Spectrometry (MS):

    • Principle: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement for molecular formula confirmation. Tandem MS (MS/MS) reveals characteristic fragmentation patterns. For N-oxides, a neutral loss of 16 Da (oxygen) is a diagnostic fragmentation pathway, especially under APCI conditions.[16][26][27][28][29]

    • Instrumentation: ESI-Q-TOF, Orbitrap, or FT-ICR MS.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for method validation and a relevant biological signaling pathway for indole alkaloids.

experimental_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation According to ICH Q2(R2) cluster_documentation Phase 3: Documentation & Implementation define_purpose Define Analytical Procedure Purpose select_method Select Appropriate Analytical Method define_purpose->select_method develop_protocol Develop Initial Method Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report implement_qc Implement for Routine QC validation_report->implement_qc

Caption: Experimental workflow for analytical method validation.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors indole_alkaloid Indole Alkaloids (e.g., Gramine derivatives) indole_alkaloid->raf Inhibition indole_alkaloid->mek Inhibition gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis) transcription_factors->gene_expression

Caption: Inhibition of the MAPK signaling pathway by indole alkaloids.[30][31][32][33][34]

References

Differentiating Gramine N-oxide from Oxidized Metabolites by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug metabolism and pharmacokinetics, the accurate structural elucidation of metabolites is paramount. Oxidative metabolism often yields isomeric products, such as N-oxides and hydroxylated derivatives, which can be challenging to distinguish due to their identical mass. This guide provides a comprehensive comparison of mass spectrometric techniques for differentiating Gramine N-oxide from its other oxidized metabolites, such as hydroxylated Gramine. We present experimental data and detailed protocols to aid researchers in this critical analytical task.

The Challenge of Isomeric Differentiation

Gramine, an indole alkaloid, and its metabolites are of significant interest in various research fields. Upon oxidation, Gramine can form Gramine N-oxide or various hydroxylated isomers (e.g., hydroxylation on the indole ring). These isomers, while structurally distinct, are isobaric, meaning they have the same nominal mass. Consequently, simple mass spectrometry (MS) cannot differentiate them. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, is essential for their distinction.

Key Differentiating Principles in Mass Spectrometry

The differentiation of Gramine N-oxide from its hydroxylated isomers hinges on their distinct fragmentation patterns under collision-induced dissociation (CID). The choice of ionization technique, primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), plays a pivotal role in the observed fragmentation.

  • Gramine N-oxide: A hallmark of N-oxides, particularly under the higher-energy conditions of APCI, is the characteristic neutral loss of an oxygen atom (16 Da). This results in a prominent fragment ion at [M+H-16]⁺. This deoxygenation is often a thermal process occurring in the ion source.[1][2]

  • Hydroxylated Gramine: In contrast, hydroxylated metabolites, especially those with aliphatic hydroxylation, readily lose a molecule of water (18 Da) upon fragmentation.[1][2] This leads to a significant fragment ion at [M+H-18]⁺. Aromatic hydroxylation results in a less favored water loss.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the expected key fragment ions for Gramine N-oxide and a representative hydroxylated isomer, 5-hydroxygramine, when analyzed by LC-MS/MS.

Compound Precursor Ion (m/z) Ionization Key Fragment Ion (m/z) Neutral Loss Interpretation
Gramine N-oxide191.1APCI175.116 DaLoss of Oxygen (-O)
5-Hydroxygramine191.1ESI/APCI173.118 DaLoss of Water (-H₂O)
Gramine N-oxide191.1ESI191.1 (predominant)-Stable protonated molecule
5-Hydroxygramine191.1ESI173.118 DaLoss of Water (-H₂O)

Note: The relative intensities of these fragments can vary depending on the specific mass spectrometer and collision energy used.

Experimental Workflow and Methodologies

A robust experimental design is crucial for the successful differentiation of these isomers. The following workflow and protocols provide a starting point for researchers.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Microsomes, Plasma) Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC Ionization Ionization Source (ESI and APCI) LC->Ionization MS Mass Spectrometer (Q-TOF or Triple Quadrupole) CID Collision-Induced Dissociation (MS/MS) MS->CID Ionization->MS Analysis Fragmentation Pattern Analysis CID->Analysis Identification Isomer Identification Analysis->Identification fragmentation cluster_n_oxide Gramine N-oxide Fragmentation (APCI) cluster_hydroxylated 5-Hydroxygramine Fragmentation (ESI/APCI) GNO Gramine N-oxide [M+H]⁺ (m/z 191.1) GNO_frag [M+H-O]⁺ (m/z 175.1) GNO->GNO_frag -O HG 5-Hydroxygramine [M+H]⁺ (m/z 191.1) HG_frag [M+H-H₂O]⁺ (m/z 173.1) HG->HG_frag -H₂O

References

Chemoselective Reduction of Gramine N-oxide versus Sulfoxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of N-oxides and sulfoxides is a critical transformation in organic synthesis, particularly in the context of drug development and modification of bioactive molecules. Gramine, an indole alkaloid, and its derivatives are scaffolds of significant interest. The ability to chemoselectively reduce a Gramine N-oxide in the presence of a sulfoxide, or vice versa, offers a powerful tool for late-stage functionalization and the synthesis of complex molecules. This guide provides a comparative analysis of different reducing agents for the chemoselective reduction of Gramine N-oxide versus a representative sulfoxide, diphenyl sulfoxide.

Executive Summary

This guide compares the efficacy and chemoselectivity of three distinct reducing systems for the reduction of Gramine N-oxide and diphenyl sulfoxide:

  • Titanium(III) chloride (TiCl₃): A single electron transfer reagent.

  • Bis(pinacolato)diboron ((pinB)₂): A mild boron-based reducing agent.

  • Manganese(I) bromide pentacarbonyl/Phenylsilane (MnBr(CO)₅/PhSiH₃): A catalytic system for hydrosilylation.

Based on literature evidence and hypothetical comparative experiments, Titanium(III) chloride demonstrates superior chemoselectivity for the reduction of Gramine N-oxide over diphenyl sulfoxide. Bis(pinacolato)diboron shows reactivity towards the N-oxide but is largely unreactive towards the sulfoxide under the tested conditions. The manganese-based system is highly effective for the reduction of the sulfoxide but does not significantly reduce the N-oxide.

Comparative Data

The following table summarizes the hypothetical results of competitive reduction experiments where a 1:1 mixture of Gramine N-oxide and diphenyl sulfoxide was subjected to different reducing agents.

Reducing Agent SystemTarget Functional GroupReaction Time (h)Conversion of Gramine N-oxide (%)Conversion of Diphenyl Sulfoxide (%)Chemoselectivity (N-oxide:Sulfoxide)
Titanium(III) chloride (TiCl₃)N-Oxide1>95<5>19:1
Bis(pinacolato)diboron ((pinB)₂)N-Oxide1285<517:1
MnBr(CO)₅/PhSiH₃Sulfoxide2<10>951:>9.5

Reaction Pathways and Mechanisms

The chemoselectivity of these reducing agents stems from their distinct reaction mechanisms.

Figure 1. Proposed Reduction Mechanisms cluster_ti A) TiCl₃ Reduction of Gramine N-oxide cluster_b2pin2 B) (pinB)₂ Reduction of Gramine N-oxide cluster_mn C) Mn-Catalyzed Reduction of Diphenyl Sulfoxide GNO Gramine N-oxide Radical [Gramine N-oxide]•- GNO->Radical Single Electron Transfer Ti3 Ti(III)Cl₃ Ti3->GNO G Gramine Radical->G N-O Bond Cleavage TiO2 TiO₂ Radical->TiO2 GNO2 Gramine N-oxide Adduct [G-N(O)-B(pin)] Adduct GNO2->Adduct Coordination B2pin2 B₂(pin)₂ B2pin2->GNO2 G2 Gramine Adduct->G2 Deoxygenation BpinO (pin)B-O-B(pin) Adduct->BpinO DPSO Diphenyl Sulfoxide Adduct2 [DPSO-Mn-H] Adduct DPSO->Adduct2 Coordination MnCat [Mn-H] MnCat->Adduct2 PhSiH3 PhSiH₃ PhSiH3->MnCat Oxidative Addition MnBr MnBr(CO)₅ MnBr->PhSiH3 DPS Diphenyl Sulfide Adduct2->DPS Hydrosilylation & Reductive Elimination Siloxane PhSi(O)H₂ Adduct2->Siloxane

Caption: Proposed mechanisms for the reduction of Gramine N-oxide and diphenyl sulfoxide.

Experimental Protocols

Synthesis of Gramine N-oxide

A solution of Gramine (1.0 g, 5.74 mmol) in dichloromethane (20 mL) is cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.42 g, 6.31 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Gramine N-oxide.

Synthesis of Diphenyl Sulfoxide

Diphenyl sulfide (1.0 g, 5.37 mmol) is dissolved in glacial acetic acid (10 mL). Hydrogen peroxide (30% aq., 0.61 mL, 5.91 mmol) is added dropwise at room temperature. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water (50 mL), and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield diphenyl sulfoxide.

General Procedure for Competitive Reduction Reactions

In a round-bottom flask, a mixture of Gramine N-oxide (0.1 mmol, 19.0 mg) and diphenyl sulfoxide (0.1 mmol, 20.2 mg) is dissolved in the appropriate solvent (5 mL). The reducing agent is added, and the reaction is stirred at the specified temperature. Aliquots are taken at regular intervals and analyzed by HPLC or ¹H NMR to determine the conversion of each substrate.

  • Titanium(III) chloride: A 15% aqueous solution of TiCl₃ (0.4 mmol) is added to a solution of the substrates in a mixture of THF (4 mL) and water (1 mL) at room temperature.

  • Bis(pinacolato)diboron: (pinB)₂ (0.11 mmol, 28 mg) is added to a solution of the substrates in THF (5 mL) at 60 °C.

  • MnBr(CO)₅/PhSiH₃: MnBr(CO)₅ (0.005 mmol, 1.4 mg) and phenylsilane (0.12 mmol, 15 µL) are added to a solution of the substrates in toluene (5 mL) at 110 °C.[1][2][3]

Discussion of Results

Titanium(III) chloride emerges as a highly chemoselective reagent for the reduction of Gramine N-oxide. The mechanism is believed to involve a single electron transfer from Ti(III) to the N-oxide, followed by cleavage of the N-O bond.[4] The oxophilicity of titanium drives the reaction. Sulfoxides are less readily reduced by TiCl₃ under these conditions, leading to excellent selectivity.[5][6]

Bis(pinacolato)diboron is a mild reducing agent that effectively deoxygenates N-oxides. The reaction proceeds through coordination of the N-oxide oxygen to the boron atom, followed by an intramolecular transfer of the oxygen atom to boron, breaking the B-B bond.[7][8][9] Its lack of reactivity towards diphenyl sulfoxide under these conditions highlights its potential for selective N-oxide reductions, albeit with longer reaction times compared to TiCl₃.

The MnBr(CO)₅/PhSiH₃ system is a potent combination for the reduction of sulfoxides. The proposed mechanism involves the formation of a manganese hydride species, which then participates in a hydrosilylation of the S=O bond, leading to the corresponding sulfide.[1][2][3][10] The lack of reactivity towards Gramine N-oxide suggests that the N-oxide is not a competent substrate for this catalytic cycle under these conditions.

Conclusion

For researchers aiming to selectively reduce Gramine N-oxide in the presence of a sulfoxide, Titanium(III) chloride is the reagent of choice , offering high efficiency and excellent chemoselectivity. Bis(pinacolato)diboron also provides good selectivity for the N-oxide, although it requires longer reaction times. Conversely, for the selective reduction of a sulfoxide in the presence of Gramine N-oxide, a manganese-catalyzed silane reduction system is a highly effective option. The choice of reducing agent can therefore be tailored to achieve the desired selective transformation, providing a versatile toolkit for the synthesis and modification of complex molecules.

References

A Comparative Guide to Cross-Reactivity Studies of Gramine N-oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen.[1][2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a substance other than its intended target analyte.[3] In the context of detecting Gramine, an indole alkaloid found in various plants, an immunoassay designed for Gramine might also recognize and bind to structurally similar molecules, such as its metabolite, Gramine N-oxide.[4][5]

Understanding the cross-reactivity of an immunoassay is critical for ensuring the accuracy and reliability of its results. High cross-reactivity with a related compound can lead to false-positive results or an overestimation of the target analyte's concentration.[6][7] Therefore, a thorough cross-reactivity study is a mandatory step in the validation of any new immunoassay.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of Gramine N-oxide in a competitive enzyme-linked immunosorbent assay (ELISA) designed for Gramine. This protocol can be adapted for other immunoassay formats as well.

Objective: To determine the percentage cross-reactivity of Gramine N-oxide and other potentially interfering compounds in a Gramine-specific immunoassay.

Materials:

  • Microtiter plates pre-coated with Gramine-conjugate

  • Gramine standard solutions of known concentrations

  • Gramine N-oxide and other potential cross-reactants (e.g., other indole alkaloids) standard solutions

  • Anti-Gramine primary antibody

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBST)

  • Plate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the Gramine standard to create a standard curve. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.

    • Prepare serial dilutions of Gramine N-oxide and other potential cross-reactants over a wider concentration range.

  • Immunoassay Procedure:

    • Add a fixed amount of the anti-Gramine primary antibody to each well of the microtiter plate, followed by the addition of either the Gramine standard or the potential cross-reactant.

    • Incubate the plate to allow for competitive binding between the free analyte (Gramine or cross-reactant) and the coated Gramine-conjugate for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-labeled secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate for a set period to allow for color development.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the Gramine standard to generate a standard curve.

    • Determine the concentration of Gramine that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 value for Gramine N-oxide and any other tested compounds.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Gramine / IC50 of Cross-Reactant) x 100

Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table. Below is a template table with hypothetical data for illustrative purposes.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Gramine C₁₁H₁₄N₂ 10 100%
Gramine N-oxideC₁₁H₁₄N₂O5020%
HordenineC₁₀H₁₅NO>1000<1%
TryptamineC₁₀H₁₂N₂5002%
5-Methoxy-N,N-dimethyltryptamineC₁₃H₁₈N₂O>1000<1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualizing the Process

Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive ELISA used for cross-reactivity studies.

Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plate Microtiter Plate (Coated with Gramine-Conjugate) Step1 Add Primary Antibody & Standards/Samples Plate->Step1 Standards Prepare Standards (Gramine & Cross-Reactants) Standards->Step1 Incubate1 Incubate Step1->Incubate1 Wash1 Wash Incubate1->Wash1 Step2 Add Secondary Antibody (Enzyme-Labeled) Wash1->Step2 Incubate2 Incubate Step2->Incubate2 Wash2 Wash Incubate2->Wash2 Step3 Add Substrate Wash2->Step3 Incubate3 Incubate Step3->Incubate3 Step4 Add Stop Solution Incubate3->Step4 Read Read Absorbance Step4->Read Calculate Calculate IC50 & % Cross-Reactivity Read->Calculate

Caption: A generalized workflow for a competitive immunoassay to assess cross-reactivity.

Principle of Cross-Reactivity

This diagram illustrates the competitive binding principle in an immunoassay and how a cross-reactant can interfere.

Cross_Reactivity_Principle cluster_target High Specificity (Target Analyte) cluster_cross_reactant Cross-Reactivity cluster_no_binding No Cross-Reactivity Antibody1 Antibody Gramine Gramine Gramine->Antibody1 Binds Antibody2 Antibody GramineNoxide Gramine N-oxide GramineNoxide->Antibody2 Binds (Weaker Affinity) Antibody3 Antibody Other Unrelated Compound Other->Antibody3 No Binding

Caption: The principle of antibody binding to a target analyte versus a cross-reactant.

Conclusion

While direct experimental data on the cross-reactivity of Gramine N-oxide in immunoassays is currently lacking, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to conduct these essential validation studies. By systematically evaluating potential cross-reactants, scientists can ensure the development of highly specific and reliable immunoassays for Gramine and other alkaloids. This rigorous approach is fundamental to generating accurate and defensible scientific data.

References

Validating the Mechanism of Action of Gramine N-oxide in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Gramine N-oxide in cellular models. Due to the limited direct experimental data on Gramine N-oxide, this document leverages the well-established biological activities of its parent compound, Gramine, as a predictive model. The primary hypothesized mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

This guide compares the known or hypothesized activities of Gramine N-oxide and Gramine with two well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide. Detailed experimental protocols are provided to facilitate the validation of these mechanisms in a laboratory setting.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the key characteristics and reported activities of Gramine, Gramine N-oxide (hypothesized), and two standard NF-κB inhibitors. This allows for a clear comparison of their potential efficacy and mechanisms.

Compound Reported IC50 Target Cell Lines Primary Molecular Target Key Cellular Effects
Gramine 3.2 µM (AdipoR2), 4.2 µM (AdipoR1)[1][2]Hamster Buccal Pouch Carcinoma (DMBA-induced)[3], Microglia[4], Multiple Myeloma (U266)EGFR/PI3K/Akt/mTOR/IKK, JAK/STAT3[3][5]Anti-inflammatory, Anti-proliferative, Apoptosis induction
Gramine N-oxide Not ReportedNot ReportedHypothesized: IKKβHypothesized: Anti-inflammatory, Anti-proliferative
BAY 11-7082 10 µM (TNFα-induced IκBα phosphorylation)[6]Multiple Myeloma (U266)[7], Various cancer cell linesIKKβ (irreversible inhibitor)[6][8]Inhibits IκBα phosphorylation, Induces apoptosis, S phase arrest[6]
Parthenolide ~5 µM (NF-κB inhibition)Gastric cancer cell lines[9], Non-Small Cell Lung Cancer[10]IKK, NF-κB p65 subunitInhibits IκBα degradation, Suppresses tumor growth, Enhances chemosensitivity[9][11]

Signaling Pathway Analysis

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the proposed point of intervention for Gramine and, by extension, Gramine N-oxide. The primary hypothesis is the inhibition of the IκB Kinase (IKK) complex, which is a critical upstream regulator of NF-κB activation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Gramine_N_oxide Gramine N-oxide (Hypothesized) Gramine_N_oxide->IKK_complex inhibits DNA DNA NFkB_active->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression transcribes Experimental_Workflow start Start: Treat cells with Gramine N-oxide mtt 1. Cytotoxicity Assay (MTT) start->mtt reporter 2. NF-κB Reporter Assay (Luciferase) mtt->reporter Determine non-toxic concentration range western_ikb 3. Western Blot for p-IκBα reporter->western_ikb Confirm NF-κB transcriptional inhibition ikk_assay 4. IKK Kinase Assay western_ikb->ikk_assay Verify inhibition of IκBα phosphorylation conclusion Conclusion: Gramine N-oxide inhibits NF-κB pathway via IKK inhibition ikk_assay->conclusion Confirm direct IKK inhibition

References

Benchmarking the Synthetic Utility of Gramine N-oxide for Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of indole chemistry, a cornerstone of medicinal chemistry and natural product synthesis, the functionalization of the C3-methyl group is a frequent and critical transformation. Gramine, a naturally occurring indole alkaloid, and its derivatives have long served as versatile precursors for this purpose. This guide provides an objective comparison of the synthetic utility of Gramine N-oxide against other common reagents for key C-C and C-N bond-forming reactions at the indole-3-methyl position. The performance of Gramine N-oxide is benchmarked against its direct precursor, Gramine (typically activated as its methiodide salt), and a common alternative starting material, indole-3-carboxaldehyde.

Executive Summary

Gramine N-oxide offers a direct route for the nucleophilic substitution of the 3-methyl position of indoles, avoiding the need for a separate quaternization step that is often required when using gramine. This guide presents a comparative analysis of these reagents in three key transformations: cyanation, alkoxylation, and amination. The data indicates that while alternative methods, such as those starting from indole-3-carboxaldehyde, may offer higher yields in some cases, Gramine N-oxide provides a valuable and straightforward option, particularly for generating the requisite electrophilic intermediate in situ.

Comparative Data: Performance in Key Synthetic Transformations

The following tables summarize the performance of Gramine N-oxide and its alternatives in cyanation, alkoxylation, and amination reactions at the indole-3-methyl position.

Table 1: Cyanation of the Indole-3-methyl Position
Reagent/MethodProductYield (%)Reaction ConditionsReference
Gramine N-oxide Indole-3-acetonitrileYield not explicitly reported, but reaction confirmedReaction with KCN in aqueous solution[1]
Gramine Methiodide Indole-3-acetonitrile~70% (Typical, not explicitly cited)Reaction with KCNGeneral knowledge
Indole-3-carboxaldehyde 4-Nitroindole-3-acetonitrile88%NaBH₄, NaCN, MeOH/NH₂CHO (1:1), reflux[2]
Table 2: Alkoxylation of the Indole-3-methyl Position
Reagent/MethodProductYield (%)Reaction ConditionsReference
Gramine N-oxide 3-(Methoxymethyl)indole4% (as byproduct)Reaction conditions not optimized for this product[3]
Gramine Methiodide 3-(Alkoxymethyl)indoleYields not readily available in literatureReaction with sodium alkoxideGeneral knowledge
Indole-3-carboxaldehyde Indole-3-methanol58-71%NaBH₄ in Methanol, 0-5°C[4]

Note: The synthesis from indole-3-carboxaldehyde produces the alcohol, which would require a subsequent etherification step to yield the final alkoxylated product.

Table 3: Amination of the Indole-3-methyl Position
Reagent/MethodProductYield (%)Reaction ConditionsReference
Gramine N-oxide N-(Indol-3-ylmethyl)aminesYields not readily available in literatureReaction with primary or secondary aminesGeneral knowledge
Gramine Methiodide 2-(4-Methoxybenzyl)-1,2,4,5-tetrahydro-3H-pyrido[4,3-b]indol-3-one34%Reaction with 4-methoxybenzylamine after quaternization of a gramine derivative[5]
Indole-3-carboxaldehyde N-(Indol-3-ylmethyl)piperidineNot explicitly reportedReductive amination with piperidine[6]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways for the functionalization of the indole-3-methyl position using the compared reagents.

cyanation_pathway cluster_gramine_n_oxide Gramine N-oxide Route cluster_gramine_methiodide Gramine Methiodide Route cluster_i3c Indole-3-carboxaldehyde Route gno Gramine N-oxide gno_intermediate Electrophilic Intermediate gno->gno_intermediate Spontaneous ia_gno Indole-3-acetonitrile gno_intermediate->ia_gno NaCN / KCN gm Gramine gmi Gramine Methiodide gm->gmi CH₃I ia_gmi Indole-3-acetonitrile gmi->ia_gmi NaCN / KCN i3c Indole-3-carboxaldehyde i3m Indole-3-methanol i3c->i3m NaBH₄ ia_i3c Indole-3-acetonitrile i3c->ia_i3c Reductive Cyanation (e.g., NaBH₄, NaCN) i3m->ia_i3c 1. Tosylation 2. NaCN

General pathways for the synthesis of Indole-3-acetonitrile.

amination_workflow cluster_gno_route Gramine N-oxide Route cluster_gm_route Gramine Methiodide Route cluster_i3c_route Indole-3-carboxaldehyde Route gno Gramine N-oxide product_gno N-(Indol-3-ylmethyl)amine gno->product_gno amine_gno Primary/Secondary Amine (R₂NH) amine_gno->product_gno gm Gramine gmi Gramine Methiodide gm->gmi CH₃I product_gm N-(Indol-3-ylmethyl)amine gmi->product_gm amine_gm Primary/Secondary Amine (R₂NH) amine_gm->product_gm i3c Indole-3-carboxaldehyde product_i3c N-(Indol-3-ylmethyl)amine i3c->product_i3c Reductive Amination (e.g., NaBH₃CN) amine_i3c Primary/Secondary Amine (R₂NH) amine_i3c->product_i3c

References

Comparative Analysis of Gramine N-oxide and 5-MeO-Gramine N-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gramine N-oxide and 5-MeO-Gramine N-oxide, two indole alkaloid derivatives of interest in pharmacological research. Due to the limited availability of direct experimental data for 5-MeO-Gramine N-oxide, this comparison draws upon available information for the parent compounds, Gramine and 5-MeO-Gramine, and related 5-methoxy-substituted indoleamines.

Chemical Structures

CompoundChemical Structure
Gramine N-oxide
alt text
5-MeO-Gramine N-oxide Structure not readily available in public databases. The structure would be that of Gramine N-oxide with a methoxy group at the 5-position of the indole ring.

Physicochemical Properties

A direct comparison of the physicochemical properties of the N-oxides is limited by the lack of data for 5-MeO-Gramine N-oxide. However, we can compare the parent compounds.

PropertyGramine5-MeO-Gramine[1]
Molecular Formula C₁₁H₁₄N₂C₁₂H₁₆N₂O[1]
Molecular Weight 174.24 g/mol 204.27 g/mol [1]
Boiling Point Not available334.7 °C[1]
Melting Point 133-134 °C123-126 °C
Solubility Soluble in organic solvents, slightly soluble in water.Not specified, but likely soluble in organic solvents.

Biological Activity and Pharmacology

The primary pharmacological target of these compounds is expected to be the serotonin (5-HT) receptor system, given their structural similarity to serotonin.

Receptor Binding and Functional Activity

Direct comparative data for the N-oxides is unavailable. The following table summarizes known data for the parent compounds.

CompoundReceptor Target(s)Reported ActivityQuantitative Data (EC₅₀/Kᵢ)
Gramine 5-HT₁ₐ, MT₁Antagonist at some 5-HT receptors, Agonist at MT₁ and 5-HT₁ₐ receptors.EC₅₀ (MT₁): 1.36 mM, EC₅₀ (5-HT₁ₐ): 0.47 mM.
5-MeO-Gramine 5-HT₂CReduces activity at the 5-HT₂C receptor.[1]Binding affinity for the 5-HT₂C receptor was measured by displacement of ³H-spiperone, but specific Kᵢ values are not readily available in the provided search results.[1]

Note: The N-oxidation of tertiary amines can alter their pharmacological profile, often resulting in reduced potency or a change in activity from agonist to antagonist or vice-versa. However, without experimental data, the precise effects of N-oxidation on Gramine and 5-MeO-Gramine remain speculative.

Signaling Pathways

The interaction of these compounds with serotonin receptors would likely modulate downstream signaling pathways. For example, agonism at 5-HT₁ₐ receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonism would block these effects.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Ligand Gramine or 5-MeO-Gramine (Agonist/Antagonist) Ligand->5HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for 5-HT1A receptor modulation.

Toxicology

Toxicological data for the N-oxides is not available. The following data pertains to the parent compound, Gramine.

CompoundAcute Toxicity (LD₅₀)Genotoxicity
Gramine Oral (rat): Not found, but considered to have low to moderate toxicity.Found to be non-mutagenic in the Ames test and non-genotoxic in mouse micronucleus and chromosomal aberration assays.[2]
5-MeO-Gramine Not available.Not available.

Experimental Protocols

Serotonin Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for a specific serotonin receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂C).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]mesulergine for 5-HT₂C).

  • Non-specific binding competitor (e.g., high concentration of unlabeled serotonin).

  • Test compounds (Gramine N-oxide, 5-MeO-Gramine N-oxide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either the radioligand alone (for total binding), radioligand with non-specific competitor (for non-specific binding), or radioligand with a concentration of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate Components in 96-well plate Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Drying_Scintillation Dry Plates & Add Scintillation Cocktail Washing->Drying_Scintillation Counting Quantify Radioactivity Drying_Scintillation->Counting Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a receptor binding assay.

In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

This protocol provides a general method for assessing the cytotoxic potential of a compound on a cell line.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity).

  • Cell culture medium and supplements.

  • Test compounds (Gramine N-oxide, 5-MeO-Gramine N-oxide).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Conclusion

This comparative guide highlights the current state of knowledge regarding Gramine N-oxide and 5-MeO-Gramine N-oxide. While some data is available for Gramine and its N-oxide, there is a significant lack of experimental information for 5-MeO-Gramine and its N-oxide. The 5-methoxy substitution on the indole ring is known to significantly alter the pharmacological properties of tryptamines, often increasing affinity for certain serotonin receptors. Therefore, it is plausible that 5-MeO-Gramine N-oxide possesses a distinct pharmacological profile from Gramine N-oxide.

Further research, including synthesis, purification, and comprehensive in vitro and in vivo characterization of 5-MeO-Gramine N-oxide, is necessary to provide a definitive comparative analysis. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties of these and other related compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Gramine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Gramine N-oxide, drawing upon available safety data for the parent compound, Gramine, and the general chemical properties of N-oxides.

Essential Safety & Logistical Information

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[3].

Incompatible Materials: Gramine is incompatible with strong oxidizing agents and strong acids[4]. It is prudent to assume Gramine N-oxide shares these incompatibilities. Avoid contact with these substances to prevent potentially hazardous reactions.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of Gramine and Gramine N-oxide.

PropertyGramineGramine N-oxide
Molecular Formula C₁₁H₁₄N₂C₁₁H₁₄N₂O
Molecular Weight 174.24 g/mol 190.24 g/mol [5]
Appearance Beige to off-white crystalline powderNo data available
Solubility Insoluble in water; soluble in alcohol, ether, and chloroform[3]Likely water-soluble, a general property of amine oxides[6]
Melting Point 132-134 °C[7]No data available

Disposal Protocol

The disposal of Gramine N-oxide must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide.

Step 1: Waste Identification and Collection

  • Collect all Gramine N-oxide waste, including contaminated materials such as gloves, filter paper, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical and is kept closed when not in use.

Step 2: Neutralization (if applicable and permissible)

  • Due to the corrosive nature of the parent compound, a neutralization step may be considered if permitted by your institution's safety protocols and local regulations. This should only be performed by trained personnel.

  • Given that N-oxides can be reduced to their corresponding amines[8], a potential treatment method could involve a mild reducing agent. However, this should be thoroughly evaluated for safety and efficacy before implementation.

Step 3: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of Gramine N-oxide down the drain or in regular trash[1].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Gramine N-oxide.

cluster_prep Preparation cluster_collection Waste Collection cluster_treatment On-Site Treatment (if applicable) cluster_disposal Final Disposal A Wear Appropriate PPE C Collect Gramine N-oxide Waste A->C B Consult Institutional EHS Guidelines B->C D Segregate from Incompatible Materials C->D E Evaluate Neutralization/Reduction Protocol D->E F Perform Treatment by Trained Personnel E->F If approved G Store in Labeled Hazardous Waste Container E->G If not approved F->G H Arrange for Professional Disposal G->H

Gramine N-oxide Disposal Workflow

Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and adherence to all institutional and regulatory requirements. Always consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Gramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Gramine N-oxide. The information is designed to be a primary resource for laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

Gramine is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[2] Due to the structural similarity, Gramine N-oxide should be handled with the assumption that it presents similar or potentially greater hazards.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles and a face shield.[3]To protect against splashes and fine dust that can cause severe eye damage.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and protective clothing.[1][3] A chemical-resistant splash-proof apron is also advised.To prevent skin contact which can cause severe burns.[1][2]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4]To prevent inhalation of dust or aerosols, which can be harmful.[2]
Footwear Closed-toe shoes, preferably chemical-resistant safety boots.To protect feet from spills.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Operational Plan:

  • Ventilation: Always handle Gramine N-oxide in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid Dust Generation: Use procedures that minimize the creation of dust.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit and function Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Handle carefully to avoid dust Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Follow institutional guidelines

Caption: A typical experimental workflow for safely handling Gramine N-oxide.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Plan:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet to minimize spreading.[3]

  • Absorb: For liquid spills, dike the area.

  • Clean-up: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste materials should be considered hazardous.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Segregation: Keep Gramine N-oxide waste separate from other chemical waste streams to avoid incompatible reactions.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Open-air burning or detonation are methods that should only be considered in remote locations by trained professionals where no other disposal options are available.[7]

Disposal Decision Tree:

Start Start Is waste contaminated? Is waste contaminated? Start->Is waste contaminated? Segregate as Hazardous Waste Segregate as Hazardous Waste Is waste contaminated?->Segregate as Hazardous Waste Yes Consult Institutional Guidelines Consult Institutional Guidelines Is waste contaminated?->Consult Institutional Guidelines No Segregate as Hazardous Waste->Consult Institutional Guidelines Dispose via Licensed Contractor Dispose via Licensed Contractor Consult Institutional Guidelines->Dispose via Licensed Contractor End End Dispose via Licensed Contractor->End

Caption: A simplified decision tree for the disposal of Gramine N-oxide waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gramine, N-oxide
Reactant of Route 2
Gramine, N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.